molecular formula C7H8O3 B1360329 Benzenetriol, methyl- CAS No. 73684-67-0

Benzenetriol, methyl-

Cat. No.: B1360329
CAS No.: 73684-67-0
M. Wt: 140.14 g/mol
InChI Key: PHZREHARUPHHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenetriol, methyl-, also widely known as 2-Methyl-1,3,5-benzenetriol or 2,4,6-trihydroxytoluene, is a phenolic compound with the CAS Registry Number 88-03-9 . Its molecular formula is C7H8O3, and it has a molecular weight of approximately 140.14 g/mol . The compound's structure is characterized by a toluene ring substituted with three hydroxy groups at the 2, 4, and 6 positions . Researchers can identify the compound using its standard InChI key, BPHYZRNTQNPLFI-UHFFFAOYSA-N, and its SMILES notation, C1=C(O)C=C(C(=C1O)C)O . Other synonyms for this chemical include 2-Methylphloroglucinol and 1,3,5-Benzenetriol, 2-methyl- . As a benzenetriol derivative, this compound is of significant interest in chemical and biochemical research. Related benzenetriol compounds, such as 1,2,4-benzenetriol, are studied as metabolites of benzene and are known to exhibit biological activity, including the ability to influence epigenetic mechanisms such as DNA methylation and histone acetylation in model cell lines . This suggests potential research applications for methyl-substituted benzenetriols in studying cellular processes and toxicity pathways. The calculated properties of this compound include a density of 1.388 g/cm³ and a boiling point of approximately 313.06°C at 760 mmHg . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZREHARUPHHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223953
Record name Benzenetriol, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3955-29-1, 73684-67-0
Record name 4-Methyl-1,2,3-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3955-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenetriol, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenetriol, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Pathways of 2-Methyl-1,4-benzenediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Methyl-1,4-benzenediol (Toluhydroquinone, Methylhydroquinone)

Introduction and Molecular Rationale

2-Methyl-1,4-benzenediol (toluhydroquinone) is a highly versatile aromatic organic compound characterized by a hydroquinone backbone substituted with an ortho-methyl group[1]. In drug development and molecular biology, it is recognized as a reactive oxygen species (ROS) generator capable of binding to DNA to form covalent adducts, and it exhibits potent anti-angiogenic properties by interfering with the Akt pathway. Industrially, it is a critical highly active inhibitor for the free radical polymerization of vinyl monomers[2].

Designing a synthesis route for 2-methyl-1,4-benzenediol requires navigating the delicate redox chemistry of the hydroquinone/benzoquinone pair. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of chemical additions, but as a series of controlled electron-transfer events. This guide details the most robust synthetic methodologies, emphasizing causality, mechanistic clarity, and self-validating experimental designs.

Route A: Biphasic Catalytic Oxidation and Reduction (Industrial Standard)

The most scalable and industrially relevant method for synthesizing 2-methyl-1,4-benzenediol begins with the oxidation of o-cresol (2-methylphenol) to 2-methyl-1,4-benzoquinone, followed by a catalytic reduction[1][3].

Mechanistic Causality

The oxidation of o-cresol using 30% aqueous hydrogen peroxide presents a phase-boundary problem: the organic substrate and the aqueous oxidant are immiscible. To bridge this gap, a phase transfer catalyst (PTC) such as benzyltriethylammonium chloride is employed alongside a titanium superoxide catalyst[1]. The PTC shuttles the peroxide anion into the organic phase, allowing the titanium catalyst to facilitate the oxidation of the phenol to the quinone. Subsequent reduction via catalytic hydrogenation (H2/Ni) or chemical reduction yields the target hydroquinone[3].

Workflow A o-Cresol (Organic Phase) B Biphasic Oxidation (H2O2, Ti-Superoxide, PTC, 50-60°C) A->B C 2-Methyl-1,4-benzoquinone (Intermediate) B->C Phase Transfer D Catalytic Hydrogenation (H2, Ni, 100°C) C->D E 2-Methyl-1,4-benzenediol (Target) D->E High Yield

Fig 1: Two-step biphasic oxidation and reduction workflow for 2-methyl-1,4-benzenediol.

Protocol 1: Self-Validating Biphasic Synthesis

Step 1: Oxidation

  • Preparation: In a jacketed reaction vessel, combine o-cresol (1.0 eq), Ti-Superoxide catalyst, benzyltriethylammonium chloride (0.05 eq), and toluene[1].

  • Heating: Heat the mixture to 50-60 °C under vigorous mechanical stirring (≥800 rpm)[1]. Causality: High shear is required to maximize the interfacial surface area between the aqueous and organic phases.

  • Oxidant Addition: Add 30% aqueous H2O2 (excess) dropwise over 1 hour, strictly maintaining the temperature between 50-60 °C[1].

  • Self-Validation Checkpoint (Visual & Thermal): The successful initiation of phase transfer is validated by an immediate exothermic response. Furthermore, the solution will transition from colorless to a deep, vibrant yellow/orange, confirming the formation of the conjugated 2-methyl-1,4-benzoquinone intermediate. If the color does not shift, phase transfer has failed.

  • Workup: Cool to room temperature, filter the catalyst, and isolate the organic layer containing the benzoquinone[1].

Step 2: Reduction

  • Hydrogenation: Transfer the intermediate to a high-pressure reactor with a Raney Nickel catalyst. Pressurize with H2 gas to 0.6 MPa and heat to 100 °C[3].

  • Self-Validation Checkpoint (Pressure & Chromic Shift): The reaction progress is intrinsically tied to the pressure drop in the reactor (H2 consumption). Simultaneously, the vibrant yellow color of the quinone will fade to a colorless solution as aromaticity is restored in the hydroquinone product. The cessation of pressure drop and complete loss of yellow color validate 100% conversion.

Route B: The Elbs Persulfate Oxidation (Direct Approach)

For laboratory-scale synthesis avoiding high-pressure hydrogenation, the Elbs persulfate oxidation offers a direct, equimolar route from o-cresol to 2-methyl-1,4-benzenediol.

Mechanistic Causality

This reaction relies on the nucleophilic attack of a phenoxide ion on the electron-deficient oxygen of a persulfate ion ( S2​O82−​ ). The presence of the ortho-methyl group sterically hinders the ortho position, directing the attack almost exclusively to the para position. An intermediate aryl sulfate is formed, which is subsequently hydrolyzed under acidic conditions to release the hydroquinone.

Mechanism N1 2-Methylphenol (Deprotonation) N2 Resonance Form (Quinonoid) N1->N2 OH- abstracts proton N3 Nucleophilic Attack (on K2S2O8) N2->N3 Electron rearrangement N4 Aryl Sulfate Intermediate N3->N4 Peroxide bond cleavage N5 Acidic Hydrolysis (-SO4) N4->N5 N6 2-Methyl-1,4-benzenediol N5->N6 Protonation & Release

Fig 2: Mechanistic pathway of the Elbs persulfate oxidation of 2-methylphenol.

Protocol 2: Self-Validating Elbs Oxidation
  • Deprotonation: Dissolve o-cresol in a strong aqueous NaOH solution (pH > 13) to force complete conversion to the phenoxide/quinonoid resonance form.

  • Oxidation: Slowly add an equimolar quantity of potassium persulfate ( K2​S2​O8​ ) while maintaining the temperature below 20 °C. Causality: Persulfate decomposes rapidly at higher temperatures, which would ruin the stoichiometric balance.

  • Self-Validation Checkpoint (pH Monitoring): As the persulfate is consumed and the aryl sulfate forms, hydroxide ions are consumed. A steady drop in pH serves as a real-time, self-validating metric of reaction progression without the need for external sampling.

  • Hydrolysis: Once the reaction stabilizes, acidify the mixture with HCl and heat to reflux. The acidic environment cleaves the sulfate group, releasing 2-methyl-1,4-benzenediol.

Advanced Alternative Routes

Acid-Catalyzed Rearrangement (Gas-Phase)

An alternative industrial method involves the acid-catalyzed rearrangement of p-dimethoxybenzene. By passing a gaseous stream of p-dimethoxybenzene over an ultrastabilized faujasite-type zeolite (US-Y) at 200-400 °C, the methyl groups migrate, yielding 2-methyl-1,4-benzenediol[1][2]. This method is highly scalable but requires specialized quartz tube reactors and precise contact time control (2-3 seconds)[1].

Green Aldol Condensation

Recent advancements in green chemistry have demonstrated a lithium-free synthesis utilizing 1,4-cyclohexanedione and paraformaldehyde in a hydroalcoholic medium with K2​CO3​ [4]. This tandem aldolic condensation/isomerization/aromatization is environmentally superior but suffers from lower yields due to the degradation of formaldehyde under alkaline conditions[4].

Quantitative Route Comparison

To aid in strategic decision-making, the quantitative parameters of the discussed synthetic routes are summarized below.

Synthetic RoutePrimary Reagents / CatalystsOperating TemperatureTypical YieldScalabilityEnvironmental & Safety Profile
Biphasic Ox/Red o-Cresol, H2​O2​ , Ti-Superoxide, H2​ /Ni50-60 °C (Ox), 100 °C (Red)~50-60%HighModerate (Requires high-pressure H2​ )
Elbs Persulfate o-Cresol, K2​S2​O8​ , NaOH, HCl<20 °C (Ox), Reflux (Hyd)~40-50%MediumPoor (Generates high sulfate salt waste)
Zeolite Catalysis p-Dimethoxybenzene, US-Y Zeolite200-400 °CModerateHighGood (Solid, recoverable catalyst)
Green Aldol 1,4-Cyclohexanedione, ParaformaldehydeRefluxVariableLowExcellent (Aqueous/alcoholic media)

References

  • METHYLHYDROQUINONE - Ataman Kimya.atamanchemicals.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3PnWdQLPTHtIkfs9QVaHrRqoNDtJIoQoIxGliWy_R7lYyf_Ve3P3TMAjwifRwXote-rU3OI6JO_fOQOGwmW3l_HiSFhYYCZ1dPnpy9OGQa1j_UOqc4j4DRwiLXlfK2t0ZkBEYc6ztZjKPhszHgY9Bvz5drfw=]
  • Methylhydroquinone | High-Purity Research Chemical - Benchchem.benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3tSHXlXQQ4g9ZMJeG_f2S57O1b_VUsXWJWOGr47QilZpVgqoiZ1eHxGNMuw53UeMyCv-yPzD5mafV6ECrqX93Wmc6vaesIw98HN4SS8Cal-Ac9uJx7eaktZ3i_T_Q_4pW_N4UyWc=]
  • Full article: Green, lithium salt-free synthesis of 2-alkylated 1,4-benzenediols in hydroalcoholic media - Taylor & Francis.tandfonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpw4J6-iwp4QGL5hN4KeLlHF0sfkl6sisNaMK_3SiLbBZvibOzRkdD0nFcgfmqZzoYYnWlWc2aC7DHMtrjwbQizzJxCbfJPt4C3ey9y43zVgU0xxnim8o-4EniLfOPgfLR17TnRiT7XyhUva5tSJrCb2wOsBkoG0i1CG0KvA==]
  • TOLUHYDROQUINONE - Ataman Kimya.atamanchemicals.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyG8lJzw-yhxHTtnVKCTAYs4yQ1E7d-vuQr1r39QwdA4Z7n1gm4oSoVoVh98YWAEUYYXWg7PUUivRelSD960g7XhS2kVadsATAxLTBCJoKoLAVnGomib561YIgZUmVf_Q9MxZCLiHo9k3Q3k_-xA8E-Mye]
  • 95-71-6 (邻甲基对苯二酚,Methylhydroquinone) - 960化工网.chem960.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqBV4qbYaCrlkiwR0twmJBD4nP8ohPI_XMvdzA-lPnUv-Uk70tyXhWPKZkK7FjfHvM5Hz_lM9s353Pex6yFEftTSpPXdjtLZ-7D5ZhqG_FXE7tu6B5JE7HX-HnbmA=]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone (2-methylbenzene-1,4-diol), also known as toluhydroquinone, is an aromatic organic compound with significant applications across various scientific and industrial domains. A derivative of hydroquinone, it is characterized by a methyl group substituted on the benzene ring, a feature that subtly yet significantly modifies its chemical behavior compared to its parent compound. This guide provides a comprehensive exploration of the core physicochemical properties of methylhydroquinone, offering insights into its behavior, analytical characterization, and practical applications, particularly within the realms of chemical synthesis, polymer science, and drug development. Its role as a potent antioxidant and a versatile chemical intermediate underpins its importance in these fields.[1][2]

Section 1: Fundamental Physicochemical Characteristics

Methylhydroquinone typically presents as a white to off-white or light beige crystalline solid or powder with a faint, characteristic phenolic odor.[3][4][5] It is stable under normal laboratory conditions but is combustible and incompatible with strong oxidizing agents and strong bases.[6][7]

Structural and Molecular Data

A thorough understanding of methylhydroquinone begins with its fundamental molecular and structural properties.

PropertyValueSource(s)
Chemical Formula C₇H₈O₂[8][9]
Molecular Weight 124.14 g/mol [8][9]
Canonical SMILES CC1=CC(=O)C=CC1=O[3]
InChI Key CNHDIAIOKMXOLK-UHFFFAOYSA-N[3][9]
CAS Number 95-71-6[3][10]

Molecular Structure of Methylhydroquinone ```dot graph "Molecular Structure of Methylhydroquinone" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; O2 [label="O"]; H2 [label="H"]; C_methyl [label="C"]; H_methyl1 [label="H"]; H_methyl2 [label="H"]; H_methyl3 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Hydroxyl groups C1 -- O1; O1 -- H1; C4 -- O2; O2 -- H2;

// Methyl group C2 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; }

Caption: A typical workflow for the synthesis of methylhydroquinone.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound. [2] Methodology:

  • Preparation: Add an excess amount of methylhydroquinone to a known volume of the solvent in a sealed vial. [2]2. Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. [2]3. Sampling and Filtration: Allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. [2]4. Quantification: Analyze the concentration of methylhydroquinone in the filtered solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). [2]5. Data Analysis: Calculate the solubility based on the measured concentration. The experiment should be repeated to ensure accuracy. [2]

Determination of pKa (pH-Metric Titration)

The pKa values of methylhydroquinone can be determined by pH-metric titration. [2] Methodology:

  • Solution Preparation: Prepare a solution of methylhydroquinone of a known concentration in a suitable solvent system (e.g., water-ethanol mixture). [2]2. Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH of the solution with a calibrated pH meter. [2]3. Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Section 5: Safety and Handling

Methylhydroquinone is harmful if swallowed and can cause skin and eye irritation. [11][12][13]It may also cause respiratory tract irritation. [11][12]Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. [12]It should be used in a well-ventilated area or a chemical fume hood. [12]Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. [6][12]

Conclusion

Methylhydroquinone is a compound with a rich and diverse range of physicochemical properties that make it a valuable asset in both industrial and research settings. Its antioxidant capabilities are well-established, leading to its widespread use as a stabilizer. Furthermore, its emerging biological activities, including anti-angiogenic and anti-inflammatory effects, position it as a compound of significant interest for future drug discovery and development endeavors. A thorough understanding of its fundamental properties, as detailed in this guide, is paramount for its effective and safe utilization in advancing scientific and technological innovation.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 28). Key Chemical Properties and Synthesis of 2-Methylhydroquinone for Industrial Use.
  • CymitQuimica. (n.d.). CAS 95-71-6: Methylhydroquinone.
  • Guidechem. (n.d.). 2-Methylhydroquinone 95-71-6 wiki.
  • ChemicalBook. (n.d.). 95-71-6(2-Methylhydroquinone) Product Description.
  • Capot Chemical Co., Ltd. (2019, January 29). MSDS of O-methylhydroquinone.
  • MilliporeSigma. (n.d.). Methylhydroquinone 99% 95-71-6.
  • Ataman Kimya. (n.d.). METHYLHYDROQUINONE.
  • Ataman Kimya A.Ş. (n.d.). METHYLHYDROQUINONE.
  • ECHEMI. (n.d.). 95-71-6, Methylhydroquinone Formula.
  • Ataman Kimya. (n.d.). TOLUHYDROQUINONE.
  • Nursamsiar, N., et al. (2018, July 30). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science, 8(7), 016-020.
  • National Center for Biotechnology Information. (n.d.). Methylhydroquinone. PubChem Compound Database.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylhydroquinone, 99%.
  • Ataman Kimya. (n.d.). METHYLHYDROQUINONE.
  • Thermo Fisher Scientific. (2009, August 21). SAFETY DATA SHEET.
  • Lab Pro. (n.d.). Methylhydroquinone, 100G - M0342-100G.
  • Ataman Kimya. (n.d.). MEHQ (METHYLHYDROQUINONE).
  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 21). 2-Methylhydroquinone: Enhancing Stability and Performance as an Antioxidant.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 2-Methylhydroquinone(95-71-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methylhydroquinone(95-71-6) 13C NMR spectrum.
  • Actylis. (n.d.). 2-Methylhydroquinone.
  • Sigma-Aldrich. (n.d.). Methylhydroquinone 99% 95-71-6.
  • Stenutz. (n.d.). 2-methylhydroquinone.
  • ChemicalBook. (n.d.). 2-Methylhydroquinone synthesis.
  • Benchchem. (n.d.). Methylhydroquinone | High-Purity Research Chemical.
  • Sigma-Aldrich. (n.d.). Methylhydroquinone 99% 95-71-6.
  • PrepChem.com. (n.d.). Synthesis of methyl hydroquinone.
  • Fisher Scientific. (2009, August 21). SAFETY DATA SHEET.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Google Patents. (n.d.). FR2637893A1 - PROCESS FOR THE PREPARATION OF METHYLHYDROQUINONE.
  • Otto Chemie Pvt. Ltd. (n.d.). Methylhydroquinone, 99% 95-71-6 India.
  • Patsnap. (2018, September 14). Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor.
  • ResearchGate. (2026, March 3). Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors | Request PDF.

Sources

The Biological Activity and Mechanistic Pathways of Methyl-Benzenetriol Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Benzenetriols (trihydroxybenzenes) are a class of phenolic compounds characterized by three hydroxyl groups on a benzene ring. The positional isomerism of these hydroxyl groups—yielding phloroglucinol (1,3,5-benzenetriol), pyrogallol (1,2,3-benzenetriol), and hydroxyquinol (1,2,4-benzenetriol)—dictates their chemical reactivity, stability, and biological targets[1]. The addition of a methyl group to these aromatic rings fundamentally alters their lipophilicity, steric hindrance, and susceptibility to oxidative dimerization[1].

As a Senior Application Scientist, I have structured this guide to dissect the distinct biological activities, mechanistic pathways, and field-proven experimental validation protocols for the three primary methyl-benzenetriol isomers. We will move structurally from stable, functionalizable scaffolds to prodrug-like converters, and finally to highly reactive transient biosynthetic intermediates.

Methyl-1,3,5-benzenetriol (Methylphloroglucinol): Stable Scaffolds for Antimicrobial and Anti-inflammatory Design

Methylphloroglucinol serves as a critical, stable pharmacophore in natural products isolated from the medicinal plant Dryopteris fragrans[2]. The symmetric placement of hydroxyl groups allows for extensive, predictable functionalization without immediate auto-oxidation.

Mechanistic Insight

Structure-activity relationship (SAR) studies reveal that the hydroxyl group of methylphloroglucinol and the butyryl group at the C-4 position are critical for target binding[2]. By using pseudoaspidinol as a lead compound and introducing an allylamine pharmacophore into the methylphloroglucinol scaffold, researchers have achieved potent antifungal activity against dermatophytes like Trichophyton rubrum[2]. Furthermore, synthetic alkylated acylphloroglucinols based on this core exhibit strong anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB)[3].

Self-Validating Protocol: Resazurin-Assisted Broth Microdilution for Antifungal MIC

Causality Note: Phenolic compounds often auto-oxidize into highly colored quinones, which visually obscures standard turbidity-based Minimum Inhibitory Concentration (MIC) readings. We utilize Resazurin (a metabolic viability dye) to provide a colorimetric, objective readout that bypasses optical interference from the drug itself.

  • System Suitability & Controls: Prepare a 96-well plate. Designate Column 11 for the positive control (Terbinafine, 1 µg/mL) and Column 12 for the negative control (1% DMSO vehicle).

  • Inoculum Preparation: Standardize T. rubrum conidial suspension to 1×104 CFU/mL in RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Serial Dilution: Perform a two-fold serial dilution of the methylphloroglucinol derivative (from 125 µg/mL down to 0.97 µg/mL) across Columns 1-10.

  • Incubation: Inoculate the plate and incubate at 28°C for 96 hours.

  • Viability Trapping: Add 20 µL of 0.02% Resazurin solution to all wells. Incubate for an additional 24 hours.

  • Validation & Readout: A color shift from blue (resazurin) to pink (resorufin) indicates fungal viability. The MIC is the lowest concentration well remaining strictly blue. The assay is only valid if Column 11 is blue and Column 12 is pink.

Methyl-1,2,3-benzenetriol (Methylpyrogallol): Oxidative Dimerization and Enzyme Inhibition

Unlike the stable phloroglucinols, methylpyrogallol isomers (specifically 4-methylpyrogallol) exhibit a fascinating "prodrug-like" behavior driven by their contiguous hydroxyl groups.

Mechanistic Insight

In vitro assays initially show 4-methylpyrogallol as a weak inhibitor of Xanthine Oxidase (XO)[4]. However, under physiological conditions (pH 7.4, 37°C), 4-methylpyrogallol undergoes spontaneous, sequential oxidative dimerization and decarboxylation to form 1,7-dimethylpurpurogallin[4][5]. This resulting purpurogallin derivative is a highly potent XO inhibitor (IC50 ~0.2 µmol/L) and a radical scavenger that blocks uric acid and reactive oxygen species (ROS) production[4][5].

XO_Pathway A 4-Methylpyrogallol (Weak Initial Inhibitor) B Oxidative Dimerization (pH 7.4, O2) A->B Physiological Conditions C 1,7-Dimethylpurpurogallin (Potent XO Inhibitor) B->C Spontaneous Conversion D Xanthine Oxidase (XO) C->D Inhibits (IC50 ~0.2 µM) E Uric Acid & ROS Blockade D->E Prevents Oxidative Stress

Fig 1. Oxidative dimerization of 4-methylpyrogallol to 1,7-dimethylpurpurogallin for XO inhibition.

Self-Validating Protocol: Time-Dependent Xanthine Oxidase Inhibition Assay

Causality Note: Failing to pre-incubate the compound results in false-negative efficacy data. We must force the oxidative dimerization before introducing the enzyme to accurately measure the active pharmacophore's kinetics. Furthermore, a background subtraction step is mandatory because purpurogallins absorb strongly at the UV-Vis wavelengths used to detect uric acid.

  • Compound Pre-Incubation: Dissolve 4-methylpyrogallol in 50 mM phosphate buffer (pH 7.4). Incubate at 37°C for 45 minutes to allow complete conversion to 1,7-dimethylpurpurogallin[5].

  • Background Baseline: Transfer 100 µL of the converted solution to a UV-transparent cuvette. Add 100 µL of 0.15 mM xanthine substrate. Measure absorbance at 295 nm ( Absbackground​ ).

  • Enzyme Addition: Add 10 µL of Xanthine Oxidase (0.05 U/mL) to the cuvette.

  • Kinetic Measurement: Immediately monitor the change in absorbance at 295 nm for 5 minutes ( Absreaction​ ).

  • Validation: Include Allopurinol (10 µM) as a positive control. Calculate true inhibition by subtracting Absbackground​ from Absreaction​ to eliminate optical interference from the dimerized compound.

Methyl-1,2,4-benzenetriol: A Highly Reactive Biosynthetic Intermediate

The 1,2,4-benzenetriol core is notoriously unstable and highly susceptible to auto-oxidation, generating ROS and acting as a genotoxic agent[6]. In nature, it is rarely a final product, but rather a transient intermediate.

Mechanistic Insight

In the entomopathogenic fungus Beauveria bassiana, 6-methyl-1,2,4-benzenetriol is a critical intermediate in the biosynthesis of the insecticidal and antimicrobial compound oosporein[7]. The polyketide synthase OpS1 produces orsellinic acid (OA), which is subsequently hydroxylated by the OpS4 enzyme into 6-methyl-1,2,4-benzenetriol[7]. Because of its extreme reactivity, this benzenetriol rapidly dimerizes (either enzymatically via OpS7 or non-enzymatically via auto-oxidation) into 5,5'-dideoxy-oosporein, ultimately forming oosporein[7]. It also acts as an intermediate in penicillic acid biosynthesis in Penicillium cyclopium[6][8].

Oosporein_Pathway A Orsellinic Acid (OA) B OpS4 Hydroxylase A->B C 6-Methyl-1,2,4-benzenetriol (Reactive Intermediate) B->C Hydroxylation D OpS7 / Auto-oxidation C->D E 5,5'-Dideoxy-oosporein D->E Dimerization F Oosporein (Insecticidal Agent) E->F Oxidation

Fig 2. Biosynthetic pathway of oosporein via the 6-methyl-1,2,4-benzenetriol intermediate.

Self-Validating Protocol: Heterologous Expression and Intermediate Trapping

Causality Note: Because 6-methyl-1,2,4-benzenetriol rapidly auto-oxidizes into dimers[7], standard aerobic extraction will yield zero monomer. The extraction must be performed under an inert argon atmosphere using strictly degassed solvents.

  • Strain Engineering: Express the OpS4 gene in a heterologous yeast host (e.g., Pichia pastoris GS115). Prepare an empty-vector yeast strain as an absolute negative control to rule out endogenous yeast metabolism[7].

  • Precursor Feeding: Supplement the yeast culture with 1 mM Orsellinic Acid (OA) and ferment for 48 hours.

  • Anaerobic Quenching: Transfer the culture vessel to an anaerobic glove box purged with Argon. Quench the metabolism by adding ice-cold, degassed methanol (1:1 v/v).

  • Extraction: Extract the supernatant with degassed ethyl acetate. Dry the organic layer under a gentle stream of nitrogen gas.

  • HPLC-MS Analysis: Immediately resuspend the pellet in degassed mobile phase and inject into an LC-MS system. Monitor for the m/z corresponding to 6-methyl-1,2,4-benzenetriol. The presence of the monomer in the OpS4 strain, and its absence in the empty-vector strain, validates the specific enzymatic hydroxylation[7].

Quantitative Data Synthesis

The following table synthesizes the primary biological activities and efficacy metrics of the discussed methyl-benzenetriol isomers and their key derivatives.

Isomer ClassSpecific Derivative / PathwayBiological OriginPrimary Biological Target / ActivityKey Quantitative Metric
Methyl-1,3,5-benzenetriol Allylamine-phloroglucinolDryopteris fragransAntifungal (T. rubrum)MIC = 3.05 μg/mL[2]
Methyl-1,3,5-benzenetriol Alkylated acylphloroglucinolSynthetic LibraryAnti-inflammatory (iNOS)IC₅₀ = 19.0 µM[3]
Methyl-1,2,3-benzenetriol 1,7-DimethylpurpurogallinBiomimetic OxidationXanthine Oxidase (XO)IC₅₀ ≈ 0.2 µmol/L[4]
Methyl-1,2,4-benzenetriol 6-Methyl-1,2,4-benzenetriolBeauveria bassianaInsecticidal (Oosporein)Pathway Intermediate[7]

Sources

A Technical Guide to the Natural Sources, Biosynthesis, and Therapeutic Potential of Methylhydroquinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methylhydroquinone (2-methyl-1,4-benzenediol), also known as toluquinol, is a naturally occurring aromatic organic compound that has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of methylhydroquinone and its derivatives, delving into their biosynthesis, methodologies for extraction and isolation, and their therapeutic potential, with a particular focus on their anti-inflammatory and anti-angiogenic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview to support further investigation and application of these promising natural products.

Introduction: The Significance of Methylhydroquinone

Methylhydroquinone is a member of the hydroquinone class of compounds, characterized by a benzene ring with two hydroxyl groups in the para position and a methyl group substituent.[1] This seemingly simple molecule is a key player in the chemical defense mechanisms of various organisms and a precursor to a range of bioactive compounds.[2] Its derivatives are found across different biological kingdoms and exhibit a spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[3][4] The core value of methylhydroquinone lies in its redox properties, acting as a potent antioxidant, and its ability to modulate key signaling pathways involved in inflammation and angiogenesis.[3][5]

Natural Occurrence of Methylhydroquinone Compounds

Methylhydroquinone and its derivatives are biosynthesized by a diverse array of organisms, from microorganisms to plants and insects. Understanding these natural sources is the first step toward harnessing their therapeutic potential.

Fungal Kingdom: A Rich Reservoir

Fungi, particularly from the phylum Ascomycota, are prolific producers of methylhydroquinone and related compounds. These metabolites often play a role in the fungus's interaction with its environment.

  • Penicillium and Aspergillus Species: Several species within these ubiquitous genera are known to produce toluquinol, a synonym for methylhydroquinone.[6] In some cases, it is considered a shunt product from other biosynthetic pathways.[6]

  • Marine-Derived Fungi: The marine environment is a source of unique fungal biodiversity, and marine fungi have been identified as producers of novel methylhydroquinone derivatives. For instance, Gliomastix sp. has been shown to produce a variety of hydroquinone derivatives with cytotoxic and antitubercular activities.[7] Toluquinol, isolated from a marine fungus, has demonstrated potent anti-angiogenic properties.[4]

  • Other Fungal Sources: Methylhydroquinone has also been reported in other fungal species such as Hydropisphaera erubescens and Botryosphaeria berengeriana.[1][8] The Andean-Patagonian fungus Phylloporia boldo produces halogenated hydroquinone metabolites, showcasing the chemical diversity that can be built upon the methylhydroquinone scaffold.[9]

The Plant Kingdom: A Diverse Array of Sources

Plants synthesize a vast repertoire of secondary metabolites, and methylhydroquinone derivatives are found in various plant families, often as part of their defense mechanisms or as precursors to more complex molecules.

  • Piper crassinervium (Piperaceae): The fruits of this plant are a source of prenylated methylhydroquinone compounds, which have demonstrated significant antioxidant activities.[5][10]

  • Garcinia atroviridis (Guttiferae): The roots of this plant contain prenylated hydroquinones, including 4-methylhydroatrovirinone.[11][12]

  • Pyrola rotundifolia (Ericaceae): This plant is another documented natural source of methylhydroquinone.[8]

  • Other Plant Sources: Hydroquinone and its derivatives are also found in the aerial parts of Origanum majorana (Lamiaceae) and the roots of Rhodiola sacra (Crassulaceae).[10]

The Animal Kingdom: Chemical Defense

In the animal kingdom, methylhydroquinone is primarily known for its role as a precursor in the chemical defense systems of certain insects.

  • Tenebrionid Beetles (e.g., Tribolium castaneum ): These beetles synthesize and store methylhydroquinone in specialized glands. When threatened, they enzymatically oxidize it to the more reactive and repellent methyl-1,4-benzoquinone, which is then secreted as a defensive spray.[2][13]

Biosynthesis of Methylhydroquinone: The Polyketide Pathway

The biosynthesis of methylhydroquinone in fungi and plants predominantly follows the polyketide pathway, a major route for the production of a wide array of secondary metabolites.[1][9]

Fungal Biosynthesis

In fungi, the biosynthesis of methylhydroquinone is a multi-step enzymatic process:

  • Polyketide Synthase (PKS) Activity: The pathway is initiated by a Type I polyketide synthase, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain.[1][8] Specifically for methylhydroquinone, the PKS generates 6-methylsalicylic acid.[8]

  • Decarboxylation: A decarboxylase enzyme then removes a carboxyl group from 6-methylsalicylic acid to yield m-cresol.[8]

  • Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C-4 position of m-cresol, resulting in the formation of 2-methyl-1,4-benzenediol, or methylhydroquinone.[8]

Fungal Methylhydroquinone Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS 6MSA 6-Methylsalicylic Acid PKS->6MSA Iterative Condensation Decarboxylase Decarboxylase 6MSA->Decarboxylase mCresol m-Cresol Decarboxylase->mCresol Decarboxylation Monooxygenase Cytochrome P450 Monooxygenase mCresol->Monooxygenase MHQ Methylhydroquinone Monooxygenase->MHQ Hydroxylation

Caption: Fungal biosynthesis of methylhydroquinone via the polyketide pathway.

Plant Biosynthesis

In plants, the biosynthesis of hydroquinone derivatives can also arise from the shikimate pathway, which produces aromatic amino acids.[14] While the specific pathway for methylhydroquinone in all plant species is not fully elucidated, it is likely to involve modifications of precursors derived from this central metabolic route.

Extraction and Isolation of Methylhydroquinone Compounds

The successful isolation of methylhydroquinone from its natural sources is a critical step for its characterization and further development. The choice of extraction and purification methods depends on the source material and the chemical properties of the target compound.

General Principles of Extraction

Solvent extraction is the most common initial step to obtain a crude extract containing methylhydroquinone.[15] The choice of solvent is crucial and is based on the polarity of the target compound. Given the hydroxyl groups, methylhydroquinone has a degree of polarity, making solvents like methanol, ethanol, and ethyl acetate suitable for its extraction.[16]

Detailed Protocol: Extraction and Purification from Fungal Culture (e.g., Penicillium sp.)

This protocol outlines a general procedure for the extraction and purification of methylhydroquinone from a fungal culture.

I. Fungal Cultivation and Harvest:

  • Inoculate a suitable liquid medium with the fungal strain of interest.

  • Incubate the culture under optimal conditions for secondary metabolite production (e.g., temperature, agitation, and duration).

  • Separate the fungal mycelium from the culture broth by filtration.

II. Extraction:

  • Mycelial Extraction:

    • Lyophilize (freeze-dry) the mycelial biomass to remove water.

    • Grind the dried mycelium into a fine powder.

    • Perform solvent extraction using a suitable solvent (e.g., methanol or ethyl acetate) through maceration or Soxhlet extraction.[4][15]

  • Broth Extraction:

    • Perform liquid-liquid extraction on the culture filtrate using an immiscible organic solvent like ethyl acetate.[17]

III. Purification:

  • Solvent Partitioning:

    • Concentrate the crude extract under reduced pressure.

    • Partition the extract between two immiscible solvents (e.g., n-hexane and methanol) to remove non-polar impurities.[18]

  • Column Chromatography:

    • Subject the partially purified extract to column chromatography on a silica gel stationary phase.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).[19][20]

  • Fraction Analysis:

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing methylhydroquinone.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For obtaining high-purity methylhydroquinone, further purify the relevant fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.[21]

Extraction and Purification Workflow cluster_0 Extraction cluster_1 Purification Source Natural Source (e.g., Fungal Mycelium) Extraction Solvent Extraction (e.g., Methanol) Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning CrudeExtract->Partition ColumnChrom Column Chromatography Partition->ColumnChrom Fractions Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure Methylhydroquinone PrepHPLC->PureCompound Anti-Angiogenic Mechanism of Methylhydroquinone VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis MHQ Methylhydroquinone MHQ->VEGFR2 Inhibits (Downregulates expression) MHQ->Akt Inhibits (Prevents activation) MHQ->ERK Inhibits (Prevents activation) Biotechnological Production Workflow cluster_0 Genetic Engineering cluster_1 Fermentation and Production GeneID Identify Biosynthetic Genes (e.g., from Penicillium) Construct Construct Expression Vector GeneID->Construct Host Select Host Organism (e.g., S. cerevisiae) Transform Transform Host Host->Transform Construct->Transform EngineeredHost Engineered Microorganism Transform->EngineeredHost Fermentation Large-Scale Fermentation EngineeredHost->Fermentation Downstream Downstream Processing (Extraction & Purification) Fermentation->Downstream FinalProduct Methylhydroquinone Downstream->FinalProduct

Sources

Spectroscopic Elucidation and Methodological Workflows for 2,4,6-Trihydroxytoluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,6-Trihydroxytoluene (CAS 88-03-9), widely known as 2-methylphloroglucinol, is a symmetrical, highly functionalized aromatic compound. It serves as a critical precursor in the synthesis of antioxidant aurone derivatives and as a green, non-toxic intermediate for high-energy materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB)[1]. This whitepaper provides an in-depth technical analysis of its spectroscopic signatures (NMR, IR, MS) and establishes self-validating experimental protocols for its isolation and structural verification.

Mechanistic Basis of Spectroscopic Signatures

The structural verification of 2,4,6-trihydroxytoluene relies on orthogonal spectroscopic techniques. The molecule's symmetry and the profound electron-donating nature of its substituents dictate its unique spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The three hydroxyl (-OH) groups exert a powerful +M (mesomeric) effect, pushing electron density into the aromatic ring. This dramatically increases the diamagnetic shielding at the unsubstituted aromatic carbons, shifting their corresponding proton signals significantly upfield compared to standard benzene derivatives.

Table 1: Summarized 1 H NMR Spectral Data (400 MHz, DMSO- d6​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment | | :--- | :--- | :--- | :--- | :--- | | -CH 3​ | 1.80 – 1.95 | Singlet (s) | 3H | Methyl protons. Shielded by the aromatic ring but slightly deshielded by the two ortho-OH groups. | | Ar-H | 5.70 – 5.85 | Singlet (s) | 2H | Aromatic protons (C3, C5). Experiencing immense shielding due to the synergistic electron-donating effects of three hydroxyls[2]. | | -OH | 8.50 – 9.00 | Broad Singlet (br s) | 3H | Phenolic protons. Broadened due to chemical exchange and intermolecular hydrogen bonding. |

Table 2: Summarized 13 C NMR Spectral Data (100 MHz, DMSO- d6​ ) | Carbon Type | Chemical Shift ( δ , ppm) | Causality & Assignment | | :--- | :--- | :--- | | C2, C6 | ~156.0 | Quaternary aromatic carbons attached to -OH (ortho to methyl). Deshielded by the electronegative oxygen atoms. | | C4 | ~154.0 | Quaternary aromatic carbon attached to -OH (para to methyl). | | C1 | ~105.0 | Quaternary aromatic carbon attached to the methyl group. | | C3, C5 | ~94.5 | Unsubstituted aromatic CH carbons. Highly shielded by ortho/para -OH groups. | | -CH 3​ | ~8.0 – 10.0 | Primary methyl carbon. |

Mass Spectrometry and Infrared Markers

In Electron Impact Mass Spectrometry (EI-MS), the molecule exhibits a highly stable molecular ion[3]. Infrared spectroscopy further confirms the dense hydrogen-bonding network inherent to polyhydroxylated benzenes[4].

Table 3: MS and IR Diagnostic Markers

Technique Key Signals Interpretation & Structural Logic

| GC-MS (EI) | m/z 140, 139, 138 | The molecular ion [M] + at m/z 140 confirms the exact mass of C 7​ H 8​ O 3​ . Sequential losses of protons yield m/z 139 and 138[3]. | | FTIR (KBr) | 3460, 3380 cm −1 | Broad O-H stretching vibrations. The dual maxima indicate complex inter- and intramolecular hydrogen bonding states[4]. | | FTIR (KBr) | 1681, 1600, 1520 cm −1 | C=C aromatic skeletal vibrations. Sharp absorption bands confirm the rigid planar nature of the aromatic ring[4]. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the isolation and characterization of 2,4,6-trihydroxytoluene must follow strict, self-validating methodologies.

Protocol 1: Isolation via TNT Transformation

Traditionally, 2-methylphloroglucinol was expensive to source. However, modern ecological pathways allow for its high-yield extraction from 2,4,6-trinitrotoluene (TNT) wastes via a modified Bamberger rearrangement[5][6].

  • Acidic Reduction: Suspend TNT waste in a boiling 10% H 2​ SO 4​ aqueous medium with ammonium-containing catalysts.

    • Causality Note: Sulfates are strictly chosen over chlorides to prevent reactor corrosion during the aggressive acidic boiling phase[5].

  • Reflux & Rearrangement: Maintain reflux at 100°C for 4–6 hours. The highly energetic nitro groups are systematically reduced and substituted by hydroxyl groups.

  • Precipitation: Cool the reaction mixture to 4°C. The target compound precipitates due to its sharply reduced solubility in cold acidic water.

  • Recrystallization: Purify the crude precipitate using an ethanol/water gradient to achieve >95% purity (verified by NMR).

Protocol 2: Self-Validating NMR Sample Preparation

A standard NMR run can misidentify exchangeable protons. This protocol embeds a QA/QC validation step directly into the methodology.

  • Solvent Selection: Dissolve 15 mg of the purified crystal in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality Note: DMSO- d6​ is utilized instead of CD 3​ OD because aprotic solvents slow down the chemical exchange of phenolic protons, allowing the three -OH groups to be distinctly integrated rather than lost to the solvent peak.

  • Baseline Acquisition: Acquire the standard 1D 1 H NMR spectrum. Integrate the methyl (3H), aromatic (2H), and hydroxyl (3H) signals.

  • D 2​ O Shake Test (Validation): Add 10 µL of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum.

    • Validation Logic: The broad singlet at 8.50–9.00 ppm must completely disappear due to deuterium exchange (R-OH R-OD). If the peak persists, the sample contains an amide or tightly bound impurity, failing the validation.

Logical Relationships and Visualizations

The following diagrams map the operational logic from crude extraction to orthogonal spectroscopic validation.

G Start TNT Waste / Biosynthesis Extraction Acidic Boiling & Reduction Start->Extraction Conversion Purification Ethanol Recrystallization Extraction->Purification Isolation Spectroscopy NMR/IR/MS Validation Purification->Spectroscopy QA/QC Application Aurones & TATB Synthesis Spectroscopy->Application Verified Precursor

Figure 1: End-to-end workflow from TNT waste transformation to validated 2,4,6-trihydroxytoluene.

MS_Logic Mol 2,4,6-Trihydroxytoluene MW: 140.14 MS EI-MS m/z 140 [M]+ Mol->MS Mass HNMR 1H NMR 3H (Methyl), 2H (Ar), 3H (OH) Mol->HNMR Protons CNMR 13C NMR 7 Distinct Carbons Mol->CNMR Skeleton

Figure 2: Orthogonal spectroscopic validation logic for structural elucidation.

Conclusion

The spectroscopic profiling of 2,4,6-trihydroxytoluene requires an understanding of how its dense electron-donating substituents manipulate local magnetic fields. By employing self-validating protocols—such as the D 2​ O shake test and orthogonal MS/NMR cross-referencing—researchers can guarantee the purity of this compound before deploying it in downstream pharmaceutical or materials synthesis.

References

  • Title: 2-Methylphloroglucinol | C7H8O3 | CID 66606 - PubChem Source: nih.gov URL: [Link]

  • Title: Manufacture of TATB and TNT from Biosynthesized Phloroglucinols - DTIC Source: dtic.mil URL: [Link]

  • Title: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives Source: semanticscholar.org URL: [Link]

  • Title: Some Aspects of Chemical Transformations of Trinitrotoluene - NAUN Source: naun.org URL: [Link]

  • Title: Bamberger Rearrangement during TNT Metabolism by Clostridium acetobutylicum Source: dss.go.th URL: [Link]

  • Title: Crystal and Molecular Structure, and Spectral Characteristics of Sodium 3,5-Bis(Hydroxyimino)... Source: scispace.com URL: [Link]

Sources

Comprehensive Technical Guide: Chemical Properties and Pharmacological Utility of 2-Methylhydroquinone (CAS 95-71-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylhydroquinone (CAS 95-71-6), also known as toluhydroquinone or toluquinol, is a structurally modified hydroquinone derivative characterized by a single methyl substitution on the aromatic ring. While traditionally recognized as a robust industrial polymerization inhibitor and antioxidant, recent isolation of this compound as a secondary metabolite from marine symbiotic fungi (e.g., Aspergillus sp. and Penicillium sp.) has unveiled its potent pharmacological potential. This whitepaper provides an in-depth analysis of its physicochemical properties, its dual-mechanism role in oncology as an angiosuppressor and reactive oxygen species (ROS) generator, and the validated experimental protocols required to study its effects in vitro.

Physicochemical Profiling and Structural Dynamics

The addition of a methyl group to the hydroquinone backbone fundamentally alters the molecule's steric profile and electron density. This aliphatic substitution acts as an electron-donating group, subtly lowering the redox potential compared to the parent hydroquinone, which enhances its reactivity as both a free radical scavenger and a redox-cycling agent in biological systems. Furthermore, the disrupted molecular symmetry lowers its melting point and modifies its partition coefficient, optimizing its cellular permeability for pharmacological applications.

Table 1: Quantitative Physicochemical Specifications
PropertyValue / SpecificationCausality / Significance
CAS Number 95-71-6Primary chemical identifier.
Molecular Formula C₇H₈O₂Methylated derivative of 1,4-benzenediol.
Molecular Weight 124.14 g/mol Low molecular weight facilitates rapid cellular uptake.
Appearance White to pale yellow crystalsColor shifts to yellow/brown upon oxidation to toluquinone.
Melting Point 125°C – 130°CLower than hydroquinone (172°C) due to disrupted crystal lattice symmetry 1.
Boiling Point 277.8°C (at 760 mmHg)Indicates high thermal stability for industrial resin processing.
Density 1.21 g/cm³Standard density for substituted phenolic compounds.
Aqueous Solubility 77 g/L (at 25°C)Limited in water; highly soluble in ethanol, ether, and DMSO for in vitro assays.

Mechanistic Pharmacology: Oncology and Angiogenesis

In drug development, 2-Methylhydroquinone operates via a dual-axis mechanism, making it a compelling candidate for anti-cancer therapeutics.

Axis 1: Angiogenesis Suppression Tumor metastasis relies heavily on angiogenesis—the formation of new blood vessels. 2-Methylhydroquinone acts as a potent angiosuppressor by directly interfering with the Akt pathway and downregulating the Ras/Raf/MEK/ERK signaling cascade 2. By inhibiting these kinases, the compound strips endothelial cells of the survival and proliferation signals required to organize into capillary networks.

Axis 2: ROS Generation and DNA Adduct Formation Within the intracellular environment, 2-Methylhydroquinone undergoes continuous redox cycling, generating Reactive Oxygen Species (ROS). At an optimal therapeutic concentration of 10 µM, the hydroxyl groups on its phenolic ring form stable hydrogen bonds with nucleic acids. This proximity allows the ROS-activated quinone intermediates to form covalent adducts with DNA, triggering cell cycle arrest and apoptosis in tumor cells 3.

MOA THQ 2-Methylhydroquinone (CAS 95-71-6) ROS Intracellular ROS Generation THQ->ROS Redox Cycling Akt Akt Signaling Pathway THQ->Akt Downregulates ERK Ras/Raf/MEK/ERK Cascade THQ->ERK Downregulates DNA DNA Adduct Formation ROS->DNA Covalent Binding (10 µM optimum) Apoptosis Tumor Cell Apoptosis DNA->Apoptosis Cell Cycle Arrest Angio Inhibition of Angiogenesis Akt->Angio Suppresses ERK->Angio Suppresses

Figure 1: Dual-mechanism of action of 2-Methylhydroquinone in oncology models.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify experimental causality.

Protocol A: In Vitro Angiogenesis (HUVEC Tube Formation) Assay

This assay evaluates the compound's ability to halt endothelial cell migration and capillary formation. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard model for this application 4.

Causality & Validation Setup:

  • Matrix Choice: Matrigel is used because it mimics the extracellular matrix (ECM) rich in laminin and collagen IV, which is strictly required for HUVECs to differentiate into tubes.

  • Self-Validation Controls: Include a Positive Control (VEGF, 50 ng/mL) to prove the HUVECs are healthy and capable of tube formation, and a Negative Control (Suramin, 20 µM) to prove the assay can successfully detect anti-angiogenic activity.

Step-by-Step Procedure:

  • Matrix Polymerization: Thaw Matrigel on ice. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow complete polymerization.

  • Cell Preparation: Harvest HUVECs (passages 2–5 to prevent senescence-induced artifacts) and resuspend in basal medium containing 1% FBS.

  • Compound Administration: Prepare 2-Methylhydroquinone in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Pre-treat HUVECs with 1 µM, 5 µM, and 10 µM concentrations for 30 minutes.

  • Seeding: Seed the treated HUVECs onto the polymerized Matrigel at a density of 2 × 10⁴ cells/well.

  • Incubation & Imaging: Incubate for 12–18 hours at 37°C in a 5% CO₂ atmosphere. Image using an inverted phase-contrast microscope. Quantify the number of branch points and total tube length using ImageJ (Angiogenesis Analyzer plugin).

Workflow Step1 1. Matrix Prep Polymerize Matrigel at 37°C for 30m Step2 2. Cell Seeding Seed HUVECs (2x10^4 cells/well) Step1->Step2 Step3 3. Drug Admin Add THQ (1-10 µM) + Controls Step2->Step3 Step4 4. Incubation 12-18 hrs at 37°C (5% CO2) Step3->Step4 Step5 5. Quantification Image & Analyze Tube Networks Step4->Step5

Figure 2: Step-by-step experimental workflow for the HUVEC tube formation assay.

Protocol B: ROS Quantification and DNA Adduct Validation

To confirm that 2-Methylhydroquinone induces apoptosis via redox cycling, ROS must be quantified concurrently with DNA binding.

Step-by-Step Procedure:

  • ROS Detection via DCFDA: Seed Caco-2 or HUVEC cells in a black 96-well plate. Load cells with 10 µM H2DCFDA (a fluorogenic probe that becomes highly fluorescent upon oxidation by ROS) for 45 minutes. Wash twice with PBS.

  • Treatment: Expose cells to 10 µM 2-Methylhydroquinone. Measure fluorescence kinetics (Ex/Em = 485/535 nm) over 4 hours. Validation: Use N-acetylcysteine (NAC) as a ROS scavenger control; NAC pre-treatment should abrogate the fluorescence signal.

  • DNA Binding (EMSA): Extract genomic DNA from treated cells. Run an Electrophoretic Mobility Shift Assay (EMSA) on a 1% agarose gel. Covalent adduct formation by the quinone intermediate will increase the molecular weight and alter the charge of the DNA, resulting in a distinct retardation (shift) in electrophoretic mobility compared to the untreated control.

Industrial Applications: The Redox Paradox

Interestingly, the exact chemical property that makes 2-Methylhydroquinone toxic to cancer cells (its redox cycling capability) makes it an invaluable asset in industrial chemistry. It is heavily utilized as an antioxidant and a stabilizer for unsaturated polyesters, acrylics, and fatty esters . In monomer storage tanks, it acts as a sacrificial free-radical scavenger. By rapidly donating hydrogen atoms to nascent polymer radicals, it halts auto-polymerization chain reactions, thereby ensuring the shelf-life and safety of highly reactive petrochemicals.

References

  • PubMed / National Institutes of Health (NIH). Toluhydroquinone, the secondary metabolite of marine algae symbiotic microorganism, inhibits angiogenesis in HUVECs. Retrieved from:[Link]

  • PMC / National Institutes of Health (NIH). Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. Retrieved from:[Link]

  • Ataman Kimya. TOLUHYDROQUINONE (THQ). Retrieved from:[Link]

Sources

The Antioxidant Mechanism of Methylhydroquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methylhydroquinone (2-methylbenzene-1,4-diol), also known as Toluhydroquinone (THQ), is an alkylated hydroquinone derivative widely recognized for its potent antioxidant capabilities.[1][2] It serves a critical role as a stabilizer in industrial applications, including polymers, cosmetics, and inks, preventing oxidative degradation.[3][4][5] Its mechanism of action, while rooted in the classic phenolic antioxidant model, presents a nuanced interplay of radical scavenging, redox cycling, and context-dependent pro-oxidant behavior. This guide provides an in-depth exploration of these mechanisms, supported by experimental protocols and theoretical considerations, to offer researchers and drug development professionals a comprehensive understanding of methylhydroquinone's function. The core of its antioxidant activity lies in the ability of its phenolic hydroxyl groups to donate hydrogen atoms, effectively neutralizing highly reactive free radicals and terminating oxidative chain reactions.[3][6] However, the subsequent formation of semiquinone and quinone species initiates a complex redox cycle that, in the presence of transition metals, can paradoxically generate reactive oxygen species (ROS). Understanding this duality is paramount for its effective and safe application.

The Chemical Foundation of Antioxidant Activity

Oxidative stress arises from an imbalance between the production of free radicals and the ability of a system to detoxify these reactive species. Free radicals, such as the hydroxyl radical (•OH) and peroxyl radicals (ROO•), are molecules with unpaired electrons, making them highly unstable and prone to reacting with and damaging essential molecules like lipids, proteins, and DNA. Phenolic compounds, including the hydroquinone family, are primary antioxidants that directly intercept these radicals.

Structure of Methylhydroquinone

Methylhydroquinone (MHQ) is a derivative of hydroquinone with a methyl group on the benzene ring. This substitution is not merely passive; the electron-donating nature of the methyl group influences the electronic density of the aromatic ring and the redox potential of the molecule, distinguishing its activity from that of its parent compound, hydroquinone.[6] The key functional components are the two hydroxyl (-OH) groups, which are the sites of antioxidant action.

Caption: Chemical structure of 2-Methylhydroquinone (MHQ).

Core Antioxidant Mechanisms

The antioxidant action of MHQ is primarily governed by its ability to engage with free radicals through several interconnected pathways. The feasibility of each pathway is determined by thermodynamic factors, such as bond dissociation enthalpy (BDE) and ionization potential.[7]

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The most significant mechanism for MHQ is Hydrogen Atom Transfer (HAT).[3][6] In this process, a phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This reaction is thermodynamically favorable due to the relatively low O-H Bond Dissociation Enthalpy (BDE) of phenols.[7]

Reaction: MHQ(OH)₂ + R• → MHQ(OH)O• + RH

Upon donating a hydrogen atom, MHQ is converted into a resonance-stabilized semiquinone radical. This radical is significantly less reactive than the initial free radical, thus breaking the propagation cycle of oxidation.

HAT_Mechanism cluster_reactants Reactants cluster_products Products MHQ Methylhydroquinone (MHQ) Transition MHQ->Transition Radical Free Radical (R•) Radical->Transition Semiquinone Semiquinone Radical (MHQ•) Transition->Semiquinone H• Transfer Neutralized Neutralized Species (RH) Transition->Neutralized H• Transfer Redox_Cycle MHQ Methylhydroquinone (Reduced Form) SemiQ Semiquinone Radical (Intermediate) MHQ->SemiQ - H• (or e⁻, H⁺) Radical Scavenging MQ Methylbenzoquinone (Oxidized Form) SemiQ->MQ - H• (or e⁻, H⁺) Radical Scavenging MQ->MHQ + 2e⁻, 2H⁺ (e.g., Cellular Reductases)

Caption: The Redox Cycle of Methylhydroquinone.

Alternative Mechanistic Pathways

While HAT is dominant, other mechanisms may contribute depending on the solvent and reaction environment. Density Functional Theory (DFT) calculations have explored pathways such as:

  • Sequential Electron Transfer-Proton Transfer (SET-PT): An initial electron transfer from MHQ to an oxidant, followed by proton transfer. [7]* Sequential Proton Loss-Electron Transfer (SPLET): An initial deprotonation of MHQ, followed by electron transfer from the resulting anion. [7] These pathways are particularly relevant in polar or aqueous environments where ionization is more favorable.

The Duality of Function: Pro-oxidant Activity

A critical aspect for researchers, especially in drug development, is the potential for hydroquinones to act as pro-oxidants under specific conditions. This activity is typically mediated by the presence of transition metal ions, such as iron (Fe³⁺) or copper (Cu²⁺). [8][9] In this scenario, methylhydroquinone can reduce a metal ion (e.g., Fe³⁺ to Fe²⁺), generating a semiquinone radical. [8]This semiquinone radical can then be rapidly oxidized by molecular oxygen (O₂) to form the quinone and a superoxide radical (O₂•⁻). [9]The newly formed Fe²⁺ can then participate in Fenton-type reactions to generate highly damaging hydroxyl radicals. This creates a catalytic cycle that consumes oxygen and generates ROS.

Pro_oxidant_Cycle MHQ MHQ SemiQ MHQ• MHQ->SemiQ + Fe³⁺ Fe3 Fe³⁺ SemiQ->Fe3 - Fe²⁺ MQ MQ SemiQ->MQ + O₂ Fe2 Fe²⁺ Fe2->Fe3 + O₂•⁻ + 2H⁺ (leads to H₂O₂) O2 O₂ Superoxide O₂•⁻ (Superoxide) MQ->Superoxide - O₂•⁻

Caption: Pro-oxidant catalytic cycle of MHQ with iron.

This pro-oxidant behavior underscores the importance of evaluating antioxidants in biologically relevant systems that include metals and oxygen, as results from simple chemical assays may not capture the full picture.

Experimental Validation of Antioxidant Activity

To comprehensively assess the antioxidant capacity of methylhydroquinone, a multi-assay approach is required. This is because different assays measure distinct aspects of antioxidant action (e.g., HAT vs. electron transfer).

In Chemico Assays for Radical Scavenging

These assays use stable radical species and measure their depletion via spectrophotometry. They are excellent for high-throughput screening and for quantifying direct radical scavenging capacity.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades to yellow. The change in absorbance is proportional to the radical scavenging activity. [10] Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH• in methanol (e.g., 0.1 mM). Prepare a series of dilutions of methylhydroquinone in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each methylhydroquinone dilution to 100 µL of the DPPH• solution. Include a control well with methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals).

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•⁺) using potassium persulfate. This radical has a blue-green color. Antioxidants reduce the radical cation, causing the color to fade. This assay is advantageous as it is soluble in both aqueous and organic solvents. [10] Methodology:

  • Reagent Preparation: Prepare ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

  • Reaction: Add a small volume (e.g., 10 µL) of the methylhydroquinone sample at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•⁺ solution.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Stable Radical (DPPH• or ABTS•⁺) B1 Mix Radical Solution with MHQ Sample A1->B1 A2 Prepare Serial Dilutions of Methylhydroquinone A2->B1 B2 Incubate in Dark B1->B2 C1 Measure Absorbance (Spectrophotometry) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC₅₀ Value C2->C3

Caption: General workflow for DPPH and ABTS antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment. Cells are co-incubated with the test compound and a fluorescent probe. A radical initiator is then added, which oxidizes the probe, causing it to fluoresce. An effective antioxidant will prevent or reduce the oxidation of the probe, resulting in lower fluorescence. [10] Methodology:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well plate and grow to confluency.

  • Loading: Wash cells with PBS and incubate with the test compound (methylhydroquinone) and a fluorescent probe (e.g., DCFH-DA) for 1 hour.

  • Radical Initiation: Add a peroxyl radical initiator, such as AAPH, to all wells.

  • Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve for both control and treated wells. Determine the CAA value, which reflects the percentage of inhibition of fluorescence compared to the control.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Assay TypeKey ParameterTypical UnitsInterpretation
DPPH Assay IC₅₀µg/mL or µMLower IC₅₀ indicates higher radical scavenging activity.
ABTS Assay IC₅₀ / TEACµg/mL or µM / mmol TE/gLower IC₅₀ or higher TEAC indicates higher activity.
CAA Assay CAA Valueµmol QE/gHigher value indicates greater cell-protective antioxidant capacity.

Summary and Concluding Remarks

The mechanism of action of methylhydroquinone as an antioxidant is a multifaceted process centered on its ability to donate hydrogen atoms and participate in a stabilizing redox cycle.

  • Primary Pathway: The dominant mechanism is Hydrogen Atom Transfer (HAT) , which effectively neutralizes free radicals and terminates oxidative chain reactions. [6]* Redox Cycling: MHQ undergoes a two-step oxidation to a semiquinone radical and then to a benzoquinone, allowing it to quench multiple radicals. [11]* Pro-oxidant Potential: In the presence of transition metals, the redox cycle can shift to a pro-oxidant pathway, generating reactive oxygen species. [9]This dual nature is a critical consideration for its application in biological and pharmaceutical contexts.

Future research should continue to explore the behavior of methylhydroquinone and its derivatives in complex biological systems to fully harness their therapeutic and stabilizing potential while mitigating the risks associated with pro-oxidant activity.

References

  • Organic Letters. (2026, January 8). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). 2-Methylhydroquinone: Enhancing Stability and Performance as an Antioxidant.
  • PubMed. (2015, December 15). Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron-Natural Organic Matter Interactions.
  • ACS Publications. (2015, November 18). Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron–Natural Organic Matter Interactions.
  • Chem-Impex. 2-Methylhydroquinone.
  • MDPI. (2024, July 30). Identification of Antioxidant Methyl Derivatives of Ortho-Carbonyl Hydroquinones That Reduce Caco-2 Cell Energetic Metabolism and Alpha-Glucosidase Activity.
  • Benchchem. Methylhydroquinone | High-Purity Research Chemical.
  • Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase.
  • Actylis. 2-Methylhydroquinone - Hydroquinones - Acrylics - Powder.
  • PMC. Antioxidant Activity of Natural Hydroquinones.
  • CymitQuimica. CAS 95-71-6: Methylhydroquinone.
  • Journal of Applied Pharmaceutical Science. (2018, July 30). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 11). Antioxidant and Antibacterial Applications of 2-Methylhydroquinone in Cosmetics and Textiles.
  • Ataman Kimya A.Ş. METHYLHYDROQUINONE.
  • MDPI. (2025, April 14). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey.

Sources

"biosynthesis of phloroglucinol in plants"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biosynthesis of Phloroglucinol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a pivotal class of plant secondary metabolites, integral to structural biology, developmental regulation, and chemical defense. Their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, have established them as high-value targets for pharmaceutical and industrial applications.[1][2] This technical guide provides a comprehensive exploration of the phloroglucinol biosynthetic pathway in plants. We will dissect the core enzymatic steps, from precursor activation to the formation of the signature polyphenolic ring, and explore the subsequent modifications that generate the vast diversity of naturally occurring phloroglucinol derivatives. This document is designed as a foundational resource, integrating detailed biochemical mechanisms with validated experimental protocols for extraction, quantification, and analysis, thereby equipping researchers with the knowledge and tools necessary to advance the study of these multifaceted compounds.

Introduction: The Significance of Phloroglucinol

Phloroglucinols are polyphenolic compounds widely distributed throughout the plant kingdom, as well as in certain bacteria and brown algae.[1][3] In plants, they are not mere metabolic endpoints but dynamic molecules with profound physiological roles. They serve as fundamental precursors to lignin, the complex polymer that imparts structural rigidity to cell walls.[1] Furthermore, phloroglucinol exhibits hormone-like activities, influencing plant growth and development by interacting with auxin and cytokinin signaling pathways, promoting processes like shoot formation and somatic embryogenesis.[1] A significant driver of research interest is their role in plant defense, where phloroglucinol derivatives act as potent antimicrobial and anti-herbivory agents.[1][3] This inherent bioactivity makes them attractive scaffolds for drug development.

The Core Biosynthetic Engine: The Polyketide Pathway

The primary route for phloroglucinol biosynthesis in both plants and bacteria is the polyketide pathway.[1] This pathway constructs complex carbon skeletons through the sequential condensation of small carboxylic acid units. The synthesis of the phloroglucinol core is a remarkably efficient process catalyzed by a Type III polyketide synthase (PKS).

The key steps are as follows:

  • Precursor Supply - Formation of Malonyl-CoA : The pathway initiates with the carboxylation of the central metabolic intermediate, acetyl-CoA, to form malonyl-CoA. This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a critical rate-limiting step that commits carbon flux towards polyketide and fatty acid synthesis.[1][4]

  • Iterative Condensation : The central enzyme, Phloroglucinol Synthase , catalyzes the sequential, head-to-tail condensation of three molecules of malonyl-CoA.[5][6]

  • Cyclization and Aromatization : The resulting linear polyketide intermediate undergoes an intramolecular Claisen condensation (a form of cyclization), followed by tautomerization and aromatization to yield the stable 1,3,5-trihydroxybenzene ring of phloroglucinol.[1][3] This process involves the release of three molecules of CO2 and three Coenzyme A moieties.[5]

Phloroglucinol_Biosynthesis cluster_precursor Precursor Synthesis cluster_core Core Phloroglucinol Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) MalonylCoA_input 3x Malonyl-CoA Phloroglucinol_Synthase Phloroglucinol Synthase (Type III PKS) Polyketide_Intermediate Polyketide Intermediate Phloroglucinol_Synthase->Polyketide_Intermediate Condensation Phloroglucinol Phloroglucinol Polyketide_Intermediate->Phloroglucinol Cyclization & Aromatization MalonylCoA_input->Phloroglucinol_Synthase

Caption: The core biosynthetic pathway of phloroglucinol from acetyl-CoA.

Key Enzymology: A Closer Look at the Synthases

The efficiency and specificity of phloroglucinol biosynthesis are dictated by the catalytic properties of Type III Polyketide Synthases. These enzymes are relatively small homodimers that, unlike Type I and II PKSs, perform a complete series of condensation and cyclization reactions within a single active site.[6]

Phloroglucinol Synthase (PhlD)

While phloroglucinol is a plant metabolite, the most well-characterized phloroglucinol synthase, PhlD , was identified from the bacterium Pseudomonas fluorescens.[7][8][9] This enzyme is of paramount interest because its gene has been successfully transferred into plants like Arabidopsis to engineer the production of phloroglucinol, demonstrating its functional viability in a plant cellular environment.[10][11]

  • Mechanism : PhlD specifically catalyzes the conversion of three malonyl-CoA units into phloroglucinol without the need for a separate starter acyl-CoA molecule.[9][12] The enzyme orchestrates the decarboxylative condensation reactions and the subsequent cyclization of the 3,5-diketoheptanedioate intermediate.[3][13]

  • Kinetic Profile : Purified PhlD from P. fluorescens exhibits a K_m for malonyl-CoA of 5.6 µM and a k_cat of 10 min⁻¹, indicating a high affinity and catalytic efficiency for its substrate.[7][9]

Chalcone Synthase (CHS) and Substrate Promiscuity

Chalcone Synthase (CHS) is the archetypal Type III PKS in plants and the key enzyme in the flavonoid biosynthetic pathway.[14] CHS typically uses 4-coumaroyl-CoA as a starter molecule and three molecules of malonyl-CoA as extenders to produce naringenin chalcone. However, the structural and mechanistic similarity between CHS and other Type III PKSs leads to a degree of substrate promiscuity. Certain CHS enzymes have been shown to accept shorter, aliphatic acyl-CoA starters (e.g., butyryl-CoA, hexanoyl-CoA) to produce phloroglucinol derivatives like phlorobutyrophenone and phlorocaprophenone.[15] This highlights a potential evolutionary link and a source of metabolic diversity, where a single enzyme scaffold can give rise to different product classes depending on the available substrate pool.

Generating Chemical Diversity: The World of Phloroglucinol Derivatives

The core phloroglucinol structure serves as a scaffold for an enormous array of derivatives, created by the action of downstream modifying enzymes. These modifications are critical for the specialized biological functions of the final compounds.

Plant GenusRepresentative Phloroglucinol Derivatives
EucalyptusFormylated Phloroglucinols (FPCs) (e.g., Macrocarpals, Sideroxylonals)[1][16]
HypericumAcylphloroglucinols (e.g., Hyperforin), Polyprenylated Phloroglucinols[3][17]
RosaMethylated Phloroglucinols (e.g., 1,3,5-trimethoxybenzene)[18]
Humulus (Hops)Prenylflavonoids and Phloroglucinol derivatives

Key enzymatic modifications include:

  • Acylation/Alkylation : Attachment of acyl or alkyl groups.

  • Prenylation : Addition of isoprenoid units, often leading to complex polycyclic structures.[19]

  • Methylation : O-methylation, catalyzed by O-methyltransferases (OMTs), alters solubility and bioactivity, as seen in the biosynthesis of the rose volatile 1,3,5-trimethoxybenzene.[18]

  • Glycosylation : Attachment of sugar moieties, which can affect stability, solubility, and subcellular localization.

  • Oligomerization : Linking of phloroglucinol monomers to form complex polymers known as phlorotannins, particularly prevalent in brown algae.[20][21]

Phloroglucinol_Derivatives cluster_mods Downstream Modifications Phloroglucinol Phloroglucinol Core Acylation Acylphloroglucinols (e.g., Hyperforin) Phloroglucinol->Acylation Acyltransferases Prenylation Polyprenylated Acylphloroglucinols Phloroglucinol->Prenylation Prenyltransferases Methylation Methylated Ethers (e.g., TMB in Roses) Phloroglucinol->Methylation O-Methyltransferases Formylation Formylated Derivatives (e.g., in Eucalyptus) Phloroglucinol->Formylation Formyltransferases

Caption: Diversification of the phloroglucinol core structure.

Experimental Workflows: From Plant Tissue to Quantitative Data

Rigorous and reproducible analysis is the cornerstone of natural product research. The following section provides validated, step-by-step protocols for the extraction and quantification of phloroglucinol from plant tissues.

Experimental Workflow Overview

Experimental_Workflow Plant Plant Material (Dried, Powdered) Extract Solvent Extraction (Protocol 5.2) Plant->Extract Filter Filtration (0.45 µm Syringe Filter) Extract->Filter HPLC HPLC Analysis (Protocol 5.3) Filter->HPLC Data Data Analysis (Quantification) HPLC->Data

Sources

Thermochemistry of Methylbenzenediol Isomers: A Comprehensive Guide to Experimental and Computational Energetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkylated hydroxylated aromatics, particularly methylbenzenediol isomers (e.g., methylresorcinols, methylcatechols), are critical intermediates in the atmospheric oxidation of volatile organic compounds (VOCs) like toluene, and serve as major constituents of biomass and low-rank coal fuels[1]. For researchers in combustion kinetics and drug development—where these motifs frequently appear in active pharmaceutical ingredients (APIs)—accurate thermochemical data is paramount.

This whitepaper synthesizes field-proven experimental calorimetry workflows with high-level quantum chemical computations to establish a robust framework for determining the enthalpies of formation ( Δf​H∘ ), bond dissociation enthalpies (BDEs), and self-decomposition pathways of methylbenzenediol isomers.

The Causality of Thermochemical Profiling in Aromatic Systems

The introduction of a methyl group into a benzenediol ring fundamentally alters the singlet-state potential energy surface of the molecule[1]. In combustion and oxidative environments, the abundance of hydroxyl radicals drives the formation of these isomers. Understanding their thermodynamic stability is not merely an academic exercise; it dictates the kinetic modeling of fuel ignition delays and the degradation half-lives of phenolic drugs.

Because direct measurement of gas-phase energetics is physically impossible for these solid-state compounds, we must rely on a self-validating, bipartite approach: empirical condensed-phase calorimetry coupled with computational isodesmic work reactions.

Experimental Methodologies: The Calorimetric Pipeline

To derive the standard molar enthalpy of formation in the gas phase ( Δf​Hg∘​ ), one must experimentally determine both the crystalline enthalpy of formation ( Δf​Hcr∘​ ) and the enthalpy of sublimation ( Δsub​H∘ )[2].

Protocol 1: Determination of Gas-Phase Enthalpy of Formation

This protocol represents the gold standard for thermochemical empirical validation, ensuring complete combustion and precise phase-transition mapping.

Phase 1: Static-Bomb Combustion Calorimetry ( Δc​H∘ )

  • Sample Preparation: Purify the methylbenzenediol isomer (e.g., 5-methylbenzene-1,3-diol) to >99.9% via repeated vacuum sublimation. Pelletize ~0.5 g to prevent incomplete combustion scattering.

  • Calibration: Calibrate the isoperibol static-bomb calorimeter using NIST Standard Reference Material (SRM) 39j (benzoic acid) to establish the energy equivalent ( ϵ ) of the system. This self-validating step ensures that heat capacity variations in the hardware are nullified.

  • Combustion: Place the pellet in a platinum crucible with a cotton thread fuse. Pressurize the bomb with high-purity oxygen to 3.04 MPa.

  • Ignition & Measurement: Ignite the sample. Measure the adiabatic temperature rise ( ΔT ) using a quartz thermometer. The standard massic energy of combustion ( Δc​u∘ ) is calculated, from which the standard molar enthalpy of combustion ( Δc​H∘ ) is derived.

  • Hess's Law Application: Calculate Δf​Hcr∘​ using the known enthalpies of formation for the combustion products ( CO2​(g) and H2​O(l) ).

Phase 2: Knudsen Effusion / Microcalorimetry ( Δsub​H∘ )

  • Vapor Pressure Mapping: Utilize a Knudsen effusion apparatus equipped with a quartz crystal microbalance.

  • Isothermal Sublimation: Expose the crystalline sample to high vacuum at a controlled temperature range (e.g., 322–338 K for orcinol)[2].

  • Clausius-Clapeyron Derivation: Calculate the enthalpy of sublimation ( Δsub​H∘ ) from the temperature dependence of the vapor pressure. For 5-methylbenzene-1,3-diol, this yields a value of 102.3±0.7 kJ/mol[2].

  • Final Synthesis: Compute the gas-phase enthalpy: Δf​Hg∘​=Δf​Hcr∘​+Δsub​H∘ .

ExpWorkflow N1 Synthesize & Purify Methylbenzenediol Isomer N2 Combustion Calorimetry (Determine ΔcH°) N1->N2 N3 Knudsen Effusion (Determine ΔsubH°) N1->N3 N4 Condensed Phase Enthalpy (ΔfH°_cr) N2->N4 N5 Gas-Phase Enthalpy of Formation (ΔfH°_g = ΔfH°_cr + ΔsubH°) N3->N5 N4->N5

Caption: Calorimetric workflow for determining gas-phase enthalpies of methylbenzenediol isomers.

Computational Thermochemistry: Isodesmic Work Reactions

While experimental data is the ground truth, computational chemistry allows us to probe transient radical species (phenoxy and benzyl-type radicals) that dictate decomposition[1]. Direct computation of atomization energies using Density Functional Theory (DFT) suffers from systematic electron correlation errors. To bypass this, we utilize isodesmic work reactions .

Protocol 2: Quantum Chemical Computation of Δf​H∘

Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved between reactants and products. This conservation forces a massive cancellation of systematic theoretical errors.

  • Geometry Optimization: Optimize the target methylbenzenediol isomer using the B3LYP functional with a GTLarge basis set[1].

  • Frequency Verification: Perform vibrational frequency calculations to confirm the structure is a true local minimum (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) corrections.

  • Construct Isodesmic Equation: Example:Methylbenzenediol + Benzene → Toluene + Dihydroxybenzene[1].

  • Anchor with Experimental Data: Use highly accurate, established experimental enthalpies for benzene, toluene, and phenol to solve for the unknown Δf​H∘ of the methylbenzenediol isomer[1].

Using this method, the calculated enthalpies of formation for the most stable isomers (e.g., 5-methylbenzene-1,3-diol and 3-methylbenzene-1,2-diol) converge tightly around -74.00 kcal/mol (-309.6 kJ/mol), showing excellent agreement with experimental ranges[1].

Quantitative Data Summary

The following table synthesizes the thermodynamic parameters for methylbenzenediol isomers, cross-referencing experimental calorimetry with B3LYP/GTLarge computational derivations.

Isomer / CompoundPhase Δf​H∘ (Experimental) Δf​H∘ (Calculated) Δsub​H∘ (Experimental)Reference
Methylbenzenediol Isomers (General Range) Gas-291.6 to -298.4 kJ/mol-309.6 kJ/molN/A[1]
5-Methylbenzene-1,3-diol (Orcinol) GasN/AN/A102.3 ± 0.7 kJ/mol (at 330 K)[2]
Phenoxy-type Radicals (Group B) GasN/A-158.6 to -198.4 kJ/molN/A[1]
Benzyl-type Radicals (Group A) GasN/A-145.9 to -152.1 kJ/molN/A[1]

Note: Experimental values for the general isomer range were converted from kcal/mol (-69.69 to -71.32 kcal/mol) to kJ/mol for standard SI compliance.

Unimolecular Decomposition Kinetics

Understanding how these isomers break down is vital for predicting their behavior in high-temperature environments (e.g., combustion engines or thermal degradation of pharmaceuticals). The decomposition potential energy surface is heavily temperature-dependent[1].

  • Low to Intermediate Temperatures ( T≤1200 K): The dominant pathways are the concerted elimination of a hydrogen molecule ( H2​ ) from the methyl and hydroxyl groups, alongside intermolecular H-migration from the hydroxyl group[1].

  • High Temperatures ( T>1200 K): The kinetic regime shifts entirely. The higher thermal energy overcomes the activation barrier for direct O-H bond fission and concerted water ( H2​O ) elimination, making these the sole decomposition pathways[1]. Furthermore, the fission of the H−CH2​ bond to form benzyl-type radicals requires approximately 89.0–91.0 kcal/mol at 298 K[1].

DecompPath N1 Methylbenzenediol Isomer (e.g., 3-methylbenzene-1,2-diol) N2 Low/Intermediate Temp (T ≤ 1200 K) N1->N2 N3 High Temp (T > 1200 K) N1->N3 N4 Concerted H2 Elimination & Intermolecular H-Migration N2->N4 N5 O-H Bond Fission & Concerted H2O Elimination N3->N5 N6 Phenoxy / Benzyl Radicals & Degradation Products N4->N6 N5->N6

Caption: Temperature-dependent unimolecular decomposition pathways of methylbenzenediol.

References

  • Theoretical Study on the Thermodynamic Properties and Self-Decomposition of Methylbenzenediol Isomers. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • Orcinol - the NIST WebBook (Citing: Ribeiro da Silva, M.A.V.; Lobo Ferreira, A.I.M.C., Experimental standard molar enthalpies of formation of some methylbenzenediol isomers, The Journal of Chemical Thermodynamics, 2009). National Institute of Standards and Technology. Available at:[Link]

Sources

The Discovery and Synthesis of 5-Methylpyrogallol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-methylpyrogallol (3,4,5-trihydroxytoluene), a key derivative of pyrogallol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the historical context of its synthesis, details a robust experimental protocol for its preparation, and outlines the necessary analytical techniques for its structural validation. The guide emphasizes the causal relationships in experimental design and provides self-validating methodologies to ensure scientific integrity.

Introduction: The Significance of the Pyrogallol Scaffold

Pyrogallol, or benzene-1,2,3-triol, is a fundamental phenolic compound first obtained by Carl Wilhelm Scheele in 1786 through the decarboxylation of gallic acid.[1] The arrangement of its three vicinal hydroxyl groups on a benzene ring imparts significant chemical reactivity and a wide range of biological activities, including potent antioxidant and antiseptic properties.[2] These characteristics have made pyrogallol and its derivatives valuable precursors in the synthesis of pharmaceuticals and other fine chemicals.[2]

The strategic placement of a methyl group at the 5-position of the pyrogallol ring to form 5-methylpyrogallol modulates its electronic and steric properties. This modification can influence its biological activity, solubility, and metabolic stability, making it a compound of significant interest for further chemical exploration and drug design. This guide will focus on the key aspects of the "discovery" of this molecule, which in the context of synthetic chemistry, is intrinsically linked to the development of viable and reproducible synthetic routes.

The Genesis of 5-Methylpyrogallol: A Synthetic Perspective

The "discovery" of 5-methylpyrogallol is not marked by a singular event of isolation from a natural source in the classical sense, but rather through its targeted chemical synthesis. Early and notable methods for the preparation of pyrogallol derivatives often involved harsh reaction conditions. A significant route to 5-substituted pyrogallols was established through the hydrolysis of 4-substituted-2,6-diaminophenols. This approach, detailed in a 1976 patent, demonstrates a robust method for the generation of 5-alkyl-pyrogallols, including the title compound.[1][3][4]

The core of this discovery lies in the chemical transformation of a readily available starting material into the desired tri-hydroxylated scaffold. The following sections will detail a viable synthetic pathway, providing both the procedural steps and the underlying chemical principles.

Synthesis of 5-Methylpyrogallol: A Detailed Experimental Protocol

This section outlines a laboratory-scale synthesis of 5-methylpyrogallol. The chosen method is an adaptation of the hydrolysis of a substituted diaminophenol, a route that has been shown to be effective.[1][3][4]

Reaction Pathway: Hydrolysis of 2,6-Diamino-4-methylphenol

The overall synthetic transformation involves the high-temperature, high-pressure hydrolysis of 2,6-diamino-4-methylphenol dihydrochloride in an aqueous medium. The amino groups are displaced by hydroxyl groups, yielding the desired 5-methylpyrogallol.

Synthesis_Workflow Start 2,6-Diamino-4-methylphenol dihydrochloride Reactor Aqueous Solution (High Temp & Pressure) Start->Reactor Dissolution Product 5-Methylpyrogallol Reactor->Product Hydrolysis Purification Workup & Purification (Evaporation, Extraction, Distillation/Crystallization) Product->Purification Final Pure 5-Methylpyrogallol Purification->Final

Caption: Synthetic workflow for 5-methylpyrogallol.

Causality in Experimental Design
  • Choice of Starting Material: 2,6-Diamino-4-methylphenol dihydrochloride is a suitable precursor as the amino groups are good leaving groups under hydrolytic conditions, and their positions direct the incoming hydroxyl groups to the desired 2 and 6 positions. The methyl group at the 4-position remains intact throughout the reaction.

  • Reaction Conditions: The use of high temperature (e.g., 250°C) and pressure in an autoclave is critical to overcome the activation energy for the nucleophilic aromatic substitution of the amino groups with water (or hydroxide ions).[1][3][4]

  • Aqueous Medium: Water serves as both the solvent and the source of the hydroxyl groups for the hydrolysis reaction.

Step-by-Step Experimental Protocol

Materials:

  • 2,6-Diamino-4-methylphenol dihydrochloride

  • Deionized water

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-pressure autoclave (e.g., Titanium)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable high-pressure autoclave (e.g., a 10-liter titanium autoclave), dissolve 295.5 g of 2,6-diamino-4-methylphenol dihydrochloride in 4541 g of deionized water.[1][3][4]

  • Inerting the Atmosphere: Seal the autoclave and purge the headspace with an inert gas, such as nitrogen, to prevent oxidation of the starting material and product at high temperatures.

  • Hydrolysis Reaction: Heat the sealed autoclave to 250°C and maintain this temperature for 8 hours with stirring.[1][3][4]

  • Reaction Work-up: After the reaction is complete, allow the autoclave to cool to room temperature. Carefully vent the vessel and transfer the aqueous solution to a large round-bottom flask.

  • Solvent Removal: Concentrate the aqueous solution by evaporation under reduced pressure to remove the bulk of the water. This will yield a mixture of the organic product and ammonium chloride.

  • Extraction: Extract the residue with a suitable organic solvent, such as methanol or ethyl acetate.[3] This will dissolve the 5-methylpyrogallol, leaving behind the inorganic salts.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 5-methylpyrogallol can be further purified by vacuum distillation or recrystallization from an appropriate solvent system to yield a solid product. The reported melting point is in the range of 124.5-125°C.[1][3][4] A yield of approximately 37% has been reported for this process.[1][3][4]

Physicochemical and Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized 5-methylpyrogallol must be confirmed through a combination of physical and spectroscopic methods. This analytical validation is a cornerstone of trustworthy scientific practice.

Physical Properties

A summary of the key physical properties of 5-methylpyrogallol is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈O₃[4]
Molecular Weight 140.14 g/mol [4]
CAS Number 609-25-6[4]
Melting Point 124.5-125 °C[1][3][4]
Appearance White to brownish solid[2]
Spectroscopic Validation

Expected ¹H NMR (Proton NMR) Spectral Features:

  • A singlet in the aromatic region corresponding to the two equivalent protons on the benzene ring.

  • A singlet corresponding to the three protons of the methyl group.

  • A broad singlet corresponding to the three hydroxyl protons (this signal may be exchangeable with D₂O).

Expected ¹³C NMR (Carbon NMR) Spectral Features:

  • Signals corresponding to the six unique carbon atoms in the molecule. The carbon atoms bearing the hydroxyl groups would appear at lower field (higher ppm) due to the deshielding effect of the oxygen atoms. The methyl carbon would appear at a much higher field (lower ppm).

Expected IR (Infrared) Spectroscopy Features:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups.

  • Absorptions in the aromatic region (around 1600-1450 cm⁻¹) corresponding to C=C stretching vibrations of the benzene ring.

  • C-O stretching vibrations in the region of 1200-1000 cm⁻¹.

The characterization of the precursor, 3,4,5-trimethoxytoluene, for which spectral data is available, can serve as a useful reference.[5][6]

Validation_Workflow Synthesized Synthesized 5-Methylpyrogallol H_NMR ¹H NMR Spectroscopy Synthesized->H_NMR C_NMR ¹³C NMR Spectroscopy Synthesized->C_NMR IR_Spec IR Spectroscopy Synthesized->IR_Spec MP Melting Point Determination Synthesized->MP Validation Structural Confirmation & Purity Assessment H_NMR->Validation C_NMR->Validation IR_Spec->Validation MP->Validation

Caption: Analytical workflow for structural validation.

Applications and Future Directions

5-Methylpyrogallol serves as a versatile building block in organic synthesis. Its polyhydroxylated nature makes it a substrate for enzymatic reactions, such as peroxidase-catalyzed oxidations, which can lead to the formation of complex dimeric structures.[7] This reactivity opens avenues for the development of novel compounds with potential applications in materials science and medicinal chemistry. The antioxidant properties inherent to the pyrogallol scaffold suggest that 5-methylpyrogallol and its derivatives could be investigated for their therapeutic potential in conditions associated with oxidative stress.

Future research could focus on the development of more sustainable and efficient synthetic routes to 5-methylpyrogallol, potentially utilizing biocatalytic methods. Furthermore, a thorough investigation of its pharmacological profile and that of its derivatives is warranted to explore its full potential in drug discovery.

Conclusion

This technical guide has provided an in-depth look at the synthesis and discovery of 5-methylpyrogallol. By detailing a robust synthetic protocol and outlining the necessary steps for its analytical validation, this document serves as a valuable resource for scientists working in the field. The understanding of the underlying chemical principles and the emphasis on self-validating experimental practices are crucial for the advancement of chemical synthesis and the discovery of new molecules with valuable properties.

References

  • 3,4,5-Trimethoxytoluene. PubChem. [Link]

  • Process for producing pyrogallol and derivatives thereof.
  • Unusual Polycyclic Fused Product by Oxidative Enzymatic Dimerisation of 5-methylpyrogallol Catalysed by Horseradish Peroxidase/H₂O₂. PubMed. [Link]

  • Process for producing pyrogallol and derivatives thereof.
  • 3,4,5-Trimethoxytoluene - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Pyrogallol - Wikipedia. Wikipedia. [Link]

  • Synthesis of Gallic Acid and Pyrogallol from Glucose: Replacing Natural Product Isolation with Microbial Catalysis. Journal of the American Chemical Society. [Link]

  • 5-Methylpyrogallol 98.0%(GC) - Pure Synth. Pure Synth. [Link]

Sources

Toxicology Profile of 2-Methylhydroquinone: Bioactivation, Mechanistic Pathways, and Safety Assessments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylhydroquinone (also known as toluhydroquinone or THQ) is a substituted phenolic compound widely utilized as an industrial antioxidant, polymerization inhibitor, and chemical intermediate[1]. While historically evaluated through the lens of occupational exposure, recent pharmacological research has identified 2-methylhydroquinone as a critical, reactive intermediate in the metabolism of specific therapeutics, most notably the ADHD medication atomoxetine[2]. This whitepaper provides a comprehensive toxicological profile of 2-methylhydroquinone, detailing its physicochemical properties, pathways of bioactivation, quantitative toxicity metrics, and the self-validating experimental methodologies required to assess its safety profile in drug development.

Chemical Profile & Toxicokinetics

2-Methylhydroquinone (CAS: 95-71-6) features a benzene ring with two hydroxyl groups in a para-configuration and an adjacent methyl group[1]. This specific structural arrangement dictates its toxicokinetic behavior:

  • Redox Reactivity: The compound acts as a potent reducing agent. In physiological environments, it undergoes reversible oxidation to form quinone species, a process that can generate reactive oxygen species (ROS) as byproducts.

  • Metabolic Precursor: In vivo, 2-methylhydroquinone is rarely a parent drug but frequently emerges as a phase I metabolite. It is highly lipophilic and readily penetrates cellular membranes, localizing in hepatic tissues where it is subjected to further enzymatic oxidation[2].

Mechanisms of Toxicity: The Quinone Bioactivation Pathway

The primary driver of 2-methylhydroquinone toxicity is not the parent hydroquinone itself, but its bioactivation into p-toluquinone [2]. This transformation is mediated either by auto-oxidation or enzymatically via Cytochrome P450 (CYP) enzymes.

Once formed, p-toluquinone acts as a highly reactive electrophile. It induces toxicity through two distinct but synergistic mechanisms:

  • Electrophilic Stress (Michael Addition): The electron-deficient quinone ring readily undergoes Michael-type 1,4-addition reactions with cellular nucleophiles[2]. This leads to the covalent modification of critical sulfhydryl (-SH) groups on proteins and glutathione (GSH), depleting cellular antioxidant reserves and causing protein dysfunction[2][3].

  • Oxidative Stress (Redox Cycling): The continuous cycling between the hydroquinone, semiquinone radical, and quinone states transfers electrons to molecular oxygen, generating superoxide anions and hydrogen peroxide, which subsequently induce lipid peroxidation and DNA damage.

Bioactivation ATX Parent Drug (e.g., Atomoxetine) CYP CYP2D6 Metabolism (Hydroxylation & Dealkylation) ATX->CYP THQ 2-Methylhydroquinone (p-Toluhydroquinone) CYP->THQ OX Enzymatic / Auto-Oxidation (- 2e-, - 2H+) THQ->OX TQ p-Toluquinone (Reactive Electrophile) OX->TQ NUC Cellular Nucleophiles (GSH, Proteins, DNA) TQ->NUC Michael Addition TOX Covalent Adducts & Idiosyncratic Toxicity NUC->TOX

Figure 1: Bioactivation pathway of 2-methylhydroquinone leading to electrophilic stress and toxicity.

Quantitative Toxicity Profile

While 2-methylhydroquinone exhibits moderate acute toxicity, chronic exposure or high-dose systemic accumulation poses significant risks, including severe skin sensitization, gastrointestinal irritation, and suspected genotoxicity[1][4].

Table 1: Standardized Acute Toxicity Metrics
Exposure RouteTest SubjectMetricValueReference
Oral RatLD50200 mg/kg[4]
Oral MouseLD50>400 mg/kg[5]
Dermal Guinea PigLD50>1000 mg/kg[4]
Aquatic Rainbow TroutLC50 (96h)22.72 ppm[4]
Aquatic Fathead MinnowLC50 (96h)26.3 ppm[4]

Note: The compound is classified as highly toxic to aquatic life with long-lasting environmental effects[4].

Experimental Methodologies for Toxicity Assessment

To accurately assess the toxicological burden of 2-methylhydroquinone in drug development, researchers must utilize self-validating experimental systems. The following protocols are designed to establish causality between the compound's metabolism and its cytotoxic effects.

Protocol 1: In Vitro GSH-Trapping Assay for Reactive Metabolites

Causality & Rationale: p-Toluquinone is highly unstable and difficult to quantify directly. By introducing Glutathione (GSH) into the microsomal incubation, the electrophilic quinone is "trapped" via a Michael addition, forming a stable thioether conjugate that can be quantified via LC-MS/MS[2][3]. Self-Validating Control: A parallel incubation without NADPH must be run. Because CYP-mediated bioactivation requires NADPH, any adducts formed in this negative control indicate spontaneous auto-oxidation rather than enzymatic metabolism, allowing researchers to isolate the specific metabolic liability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mL reaction mixture containing human or rat liver microsomes (RLM, 1 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and GSH (5 mM).

  • Initiation: Add 2-methylhydroquinone (10–50 µM) and initiate the reaction by adding the NADPH regenerating system (1 mM).

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Halt the enzymatic reaction and precipitate proteins by adding an equal volume (1 mL) of ice-cold acetonitrile.

  • Extraction: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant.

  • Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transitions for the GSH-toluquinone adduct[2].

Workflow Step1 1. Microsomal Incubation (RLM + THQ + NADPH) Step2 2. GSH Trapping (Michael Addition) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation & Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis (Adduct Quantification) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro GSH-trapping of reactive quinone metabolites.

Protocol 2: Intracellular ROS Generation Assessment (DCFDA Assay)

Causality & Rationale: To prove that 2-methylhydroquinone induces oxidative stress via redox cycling, intracellular ROS must be measured. The H2DCFDA probe is cell-permeable; once inside, cellular esterases cleave it into a non-fluorescent, cell-impermeable form. Upon oxidation by ROS (generated by the quinone cycle), it becomes highly fluorescent. Self-Validating Control: Include a cell-free well containing only the media, probe, and 2-methylhydroquinone. This ensures the compound itself does not auto-fluoresce or directly cleave the probe, guaranteeing that the detected signal is strictly a product of intracellular biological redox cycling.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Treatment: Remove the probe solution, wash cells again, and expose them to varying concentrations of 2-methylhydroquinone (1–100 µM) for 4 to 24 hours.

  • Measurement: Measure fluorescence using a microplate reader at excitation/emission wavelengths of 485/535 nm.

Implications in Drug Development: The Atomoxetine Case Study

The toxicological profile of 2-methylhydroquinone has profound implications for modern pharmacovigilance. A primary example is Atomoxetine (ATX) , a selective norepinephrine reuptake inhibitor used for ADHD. ATX has been associated with idiosyncratic drug-induced liver injury (DILI)[2][3].

Mechanistic studies revealed that CYP2D6 metabolizes ATX into 4-hydroxy-ATX, which is subsequently O-dealkylated to form 2-methylhydroquinone (p-toluhydroquinone)[2]. The subsequent oxidation of 2-methylhydroquinone into the electrophilic p-toluquinone is the direct causative agent of the observed hepatotoxicity[2][3]. This highlights a critical paradigm in drug development: molecules containing structural motifs that can be metabolically funneled into hydroquinone/quinone redox cycles must be rigorously screened for reactive metabolite formation early in the preclinical pipeline.

References

  • TOLUHYDROQUINONE (THQ) - Ataman Kimya. Ataman Chemicals.
  • 2-Methylhydroquinone 95-71-6 wiki - Guidechem. Guidechem.
  • TOLUHYDROQUINONE - Ataman Kimya. Ataman Chemicals.
  • Metabolic Activation of Atomoxetine Mediated by Cytochrome P450 2D6. Chemical Research in Toxicology - ACS Publications.
  • Material Safety Data Sheet - Methylhydroquinone, 99%. Cole-Parmer.
  • Full article: Bioactivation and reactivity research advances – 2021 year in review. Taylor & Francis Online.
  • Material Safety Data Sheet - Spectrum Chemical. Spectrum Chemical.

Sources

Methodological & Application

Application Note: Selective O-Methylation of Pyrogallol to Syringol via Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Process Focus: Regioselective Synthesis, Flow Chemistry, and Impurity Profiling

Introduction & Mechanistic Rationale

Syringol (2,6-dimethoxyphenol) is a highly versatile methoxyphenol building block utilized extensively in the synthesis of complex pharmaceuticals and specialty chemicals. While it occurs naturally during the pyrolysis of lignin (specifically from sinapyl alcohol in angiosperms), targeted chemical synthesis is mandatory to achieve the high-purity profiles required for drug development[1].

The fundamental challenge in synthesizing syringol from pyrogallol (1,2,3-trihydroxybenzene) lies in regioselectivity . The goal is to selectively methylate the hydroxyl groups at the 1 and 3 positions (yielding 2,6-dimethoxyphenol) while leaving the central hydroxyl group intact. Traditional batch methylation often falls into thermodynamic traps, leading to non-selective over-methylation (producing 1,2,3-trimethoxybenzene) or asymmetric methylation (yielding 2,3-dimethoxyphenol)[1].

To overcome these challenges, this protocol utilizes Dimethyl Carbonate (DMC) as a green methylating agent, replacing highly toxic alternatives like dimethyl sulfate or methyl iodide[2]. The reaction is catalyzed by Tetrabutylammonium Bromide (TBAB) , a phase-transfer catalyst that enhances the nucleophilicity of the pyrogallol phenoxide intermediates. By transitioning this synthesis from a batch process to a continuous flow microreactor system , researchers can achieve precise thermal control and rapid mass transfer, effectively suppressing sequential over-methylation and oxidative dimerization[1][3].

Reaction Pathway & Selectivity Logic

ReactionPathway Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Microreactor Microreactor 130-135 °C Pyrogallol->Microreactor DMC Dimethyl Carbonate (2.1 eq) DMC->Microreactor TBAB TBAB Catalyst (0.005 eq) TBAB->Microreactor Phase Transfer Syringol Syringol (2,6-Dimethoxyphenol) Target Product Microreactor->Syringol Major Pathway Trimethoxy 1,2,3-Trimethoxybenzene (Over-methylation) Microreactor->Trimethoxy Minor (Excess DMC) Dimethoxy 2,3-Dimethoxyphenol (Asymmetric) Microreactor->Dimethoxy Minor (Low Temp)

Fig 1: Reaction pathway and selectivity logic for the O-methylation of pyrogallol to syringol.

Quantitative Data: Thermal Optimization

Temperature control is the most critical variable in this synthesis. High temperatures accelerate side reactions, while low temperatures halt conversion[3]. The following table summarizes the validated reaction metrics based on microreactor temperature profiling[1]:

Temperature Range (°C)Conversion Rate (%)Syringol Yield (%)Primary Impurity Profile Observed
< 120 < 70%< 60%Unreacted pyrogallol, 2,3-dimethoxyphenol
120 – 130 85 – 90%75 – 80%Trace 1,2,3-trimethoxybenzene
130 – 135 (Optimal) > 95% > 85% Minimal impurities
> 140 > 98%< 70%1,2,3-trimethoxybenzene, oxidative dimers

Experimental Protocol: Self-Validating Workflow

The following methodology establishes a self-validating loop, ensuring that any deviation in stoichiometry or temperature is caught during in-process checks before final purification.

Experimental Workflow

Workflow Prep 1. Reagent Prep Pyrogallol + DMC + TBAB Strict 1:2.1:0.005 Ratio Flow 2. Continuous Flow Temp: 130-135 °C Inert Atmosphere Prep->Flow N2 Purged Pump Quench Quench Flow->Quench Effluent Sampling Purify 4. Purification Hot MeOH/Water Recrystallization Quench->Purify Pass QC Pure Pure Purify->Pure Filtration & Drying

Fig 2: Self-validating continuous flow workflow for high-purity syringol synthesis.

Step-by-Step Methodology
Phase 1: Reagent Preparation & Stoichiometry Control
  • Calculate Stoichiometry : Weigh Pyrogallol, Dimethyl Carbonate (DMC), and Tetrabutylammonium Bromide (TBAB) to achieve a strict 1 : 2.1 : 0.005 molar ratio [1].

    • Causality Note: The 2.1 equivalent of DMC is precisely calibrated. Two equivalents are theoretically required for di-methylation. The 0.1 excess provides a thermodynamic push to ensure full conversion without supplying enough methylating agent to drive significant tri-methylation (1,2,3-trimethoxybenzene)[3].

  • Degassing : Dissolve the reagents in a minimal amount of anhydrous, degassed solvent (if required by your specific pump system, though DMC often acts as both reagent and solvent).

  • Inert Atmosphere : Purge the feed tank with Nitrogen (N₂). Pyrogallol is highly susceptible to air oxidation, which leads to polymeric dimers[3].

Phase 2: Microreactor Execution
  • Prime the System : Flush the continuous flow microreactor with anhydrous solvent to ensure no blockages.

  • Thermal Calibration : Set the reactor heating module to 130–135 °C [1].

    • Causality Note: Operating strictly within this 5 °C window prevents the activation energy threshold for over-alkylation from being breached while maintaining rapid throughput.

  • Initiate Flow : Start the pumps, maintaining a residence time optimized for your reactor's internal volume (typically 10–20 minutes).

Phase 3: In-Process Quality Control (Self-Validation)
  • Visual Check : Monitor the effluent exiting the reactor. It should be pale yellow.

    • Actionable Check: If the mixture turns dark brown or black , halt the flow immediately. This indicates a failure in the N₂ purge system, leading to oxidative side products[3].

  • Chromatographic Check : Sample the initial 5 mL of steady-state effluent. Analyze via GC-MS or reverse-phase HPLC (Mobile phase: Acetonitrile/Water with an acid modifier like 0.1% Formic Acid)[3].

    • Actionable Check: If the AUC (Area Under Curve) for 1,2,3-trimethoxybenzene exceeds 2%, reduce the reactor temperature by 3 °C or decrease the residence time. If unreacted pyrogallol exceeds 5%, verify the DMC pump flow rate.

Phase 4: Workup & Purification
  • Solvent Removal : Collect the validated crude effluent. Remove excess DMC and the methanol byproduct under reduced pressure.

  • Recrystallization : Dissolve the crude 2,6-dimethoxyphenol in a minimal volume of hot methanol. Gradually add water dropwise until the solution becomes slightly turbid[3].

    • Causality Note: Syringol is highly soluble in hot methanol but sparingly soluble in water at room temperature. This specific solvent system effectively partitions out the highly lipophilic 1,2,3-trimethoxybenzene (which remains in solution) and any highly polar unreacted pyrogallol[3].

  • Crystallization & Filtration : Allow the solution to cool slowly to room temperature to form large, pure crystals. Perform a hot gravity filtration beforehand if any insoluble polymeric impurities are observed[3].

References

  • Synthesis of Syringol from Pyrogallol: A Technical Guide - BenchChem. 1

  • Syringol - AERU - University of Hertfordshire. 2

  • 2,6-Dimethoxyphenol Synthesis and Purification - BenchChem Technical Support Center. 3

  • Catalytic Cleavage of the C-O Bond in 2,6-dimethoxyphenol Without External Hydrogen or Organic Solvent Using Catalytic Vanadium Metal - Frontiers in Chemistry. 4

Sources

Application Note: Two-Step Synthesis of Pyrogallol from o-Vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of highly pure polyphenolic precursors for antioxidant, kinase inhibitor, and API development.

Executive Summary & Mechanistic Rationale

The synthesis of pyrogallol (benzene-1,2,3-triol) from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a highly efficient two-step sequence comprising a Dakin Oxidation followed by Lewis Acid-Mediated Aryl-O-Demethylation . This protocol avoids the harsh, high-temperature thermal cracking typically associated with direct biomass degradation, providing a controlled, high-yielding pathway suitable for laboratory-scale API development.

Causality in Experimental Design
  • Step 1: Dakin Oxidation: We utilize alkaline hydrogen peroxide (H₂O₂/NaOH) to convert the aldehyde group of o-vanillin into a hydroxyl group[1]. The ortho-hydroxyl group on o-vanillin is mechanistically critical; under alkaline conditions, it deprotonates to form a phenoxide, significantly increasing the electron density of the aromatic ring. This facilitates the nucleophilic attack of the hydroperoxide anion on the carbonyl carbon, driving a [1,2]-aryl migration. The resulting formate ester intermediate is rapidly hydrolyzed in situ to yield 3-methoxycatechol[2].

  • Step 2: BBr₃ Demethylation: To cleave the robust aryl methyl ether, Boron tribromide (BBr₃) is selected over traditional Brønsted acids (e.g., refluxing HBr)[3]. BBr₃ allows the reaction to proceed under exceptionally mild, cryogenic conditions (-78 °C to room temperature). The strongly Lewis acidic boron atom coordinates to the methoxy oxygen, forming an adduct that weakens the O–CH₃ bond[4]. The liberated bromide ion then executes an Sₙ2 attack on the activated methyl group, cleanly generating the boron phenoxide which is subsequently quenched to yield pure pyrogallol[5].

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across both synthetic steps.

ParameterStep 1: Dakin OxidationStep 2: BBr₃ Demethylation
Starting Material o-Vanillin (1.0 equiv)3-Methoxycatechol (1.0 equiv)
Primary Reagent 6% H₂O₂ (1.25 equiv)1.0 M BBr₃ in DCM (2.0–3.0 equiv)
Base/Catalyst 2N NaOH (1.0 equiv)None (Lewis Acid mechanism)
Solvent AqueousAnhydrous Dichloromethane (DCM)
Temperature 40–45 °C-78 °C, warming to 25 °C
Reaction Time 1–2 hours12–18 hours (Overnight)
Expected Yield 55–65%> 85%
Product 3-MethoxycatecholPyrogallol

Synthetic Workflow Visualization

SynthesisWorkflow N1 o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) N2 Dakin Oxidation (H₂O₂, NaOH, 40-45 °C) N1->N2 N3 3-Methoxycatechol (3-methoxybenzene-1,2-diol) N2->N3 [1,2]-Aryl Migration & Formate Hydrolysis N4 Lewis Acid Demethylation (BBr₃, DCM, -78 °C to RT) N3->N4 N5 Pyrogallol (Benzene-1,2,3-triol) N4->N5 Lewis Acid Coordination & SN2 Cleavage

Workflow for the two-step synthesis of pyrogallol from o-vanillin.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methoxycatechol via Dakin Oxidation

This protocol utilizes a controlled exothermic oxidation to convert the formyl group to a hydroxyl group[1],[2].

Materials Required:

  • o-Vanillin (20.3 g, 0.134 mol)

  • Aqueous Sodium Hydroxide (2N, 66.6 mL, 0.133 mol)

  • Hydrogen Peroxide (6% solution, 95 mL, 0.167 mol)

  • Sodium Chloride (NaCl, solid)

  • Diethyl Ether & Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-vanillin (20.3 g) in the 2N NaOH solution (66.6 mL)[2]. Ensure complete dissolution; the solution will adopt a dark yellow/orange hue due to phenoxide formation.

  • Oxidation: Heat the mixture gently to 40 °C. Begin the dropwise addition of 6% H₂O₂ (95 mL) over the course of 1 hour[2].

    • Causality Check: The reaction is exothermic. Maintain the internal temperature strictly between 40–45 °C using an external ice bath if necessary. Exceeding 50 °C risks over-oxidation and ring degradation.

  • Completion & Workup: Once addition is complete, allow the reaction to stir and cool to room temperature. Saturate the aqueous phase by adding solid NaCl until no more dissolves.

    • Causality Check: Salting out decreases the solubility of the highly polar 3-methoxycatechol in the aqueous phase, maximizing extraction efficiency into the organic layer[1].

  • Extraction & Purification: Extract the saturated mixture with diethyl ether (3 × 70 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Purify the crude residue via vacuum distillation (collecting the fraction boiling at 136–138 °C / 22 mmHg)[2]. Confirm product identity via ¹H NMR (disappearance of the aldehyde proton at ~9.8 ppm).

Protocol B: Synthesis of Pyrogallol via BBr₃ Demethylation

This protocol utilizes a highly moisture-sensitive Lewis acid to selectively cleave the methyl ether[5],[3].

Materials Required:

  • 3-Methoxycatechol (10.0 g, 71.3 mmol)

  • Boron Tribromide (1.0 M solution in DCM, 150 mL, 150 mmol)

  • Anhydrous Dichloromethane (DCM, 100 mL)

  • Anhydrous Methanol (MeOH, for quenching)

Step-by-Step Methodology:

  • Inert Setup: Thoroughly flame-dry a 500 mL Schlenk flask. Purge with dry Argon or Nitrogen. Dissolve 3-methoxycatechol (10.0 g) in anhydrous DCM (100 mL)[5].

  • Cryogenic Activation: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

    • Causality Check: BBr₃ reacts violently with ethers. Cryogenic cooling controls the highly exothermic formation of the Lewis acid-base adduct, preventing charring and polymerization[5].

  • Reagent Addition: Using a dry syringe, add the 1.0 M BBr₃ solution (150 mL) dropwise over 30 minutes. The solution will typically develop a deep, dark coloration indicating complex formation[6].

  • Cleavage: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir under inert atmosphere for 12–18 hours.

  • Quenching (Critical Safety Step): Re-cool the flask to 0 °C using an ice bath. Very slowly and cautiously add anhydrous Methanol (30 mL) dropwise to quench the unreacted BBr₃ and solvolyze the boron-phenoxide complexes[5].

    • Causality Check: BBr₃ reacts explosively with water. Methanol provides a milder, controlled solvolysis, converting the boron species into volatile trimethyl borate (B(OMe)₃) and hydrogen bromide (HBr)[3].

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM, methanol, and trimethyl borate. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield crude pyrogallol.

  • Self-Validation (QC): Monitor the reaction completion via TLC (disappearance of the 3-methoxycatechol spot). Confirm the final pyrogallol structure via ¹H NMR (complete absence of the sharp methoxy singlet at ~3.9 ppm)[7].

References

  • Green Chemistry (RSC Publishing). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Royal Society of Chemistry.[Link]

  • Kosak, T. M., & Conrad, H. A. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed Central (PMC).[Link]

Sources

The Role of 2-Methylphloroglucinol in Dye Applications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-methylphloroglucinol in the context of dyeing processes. While direct, established protocols for the use of 2-methylphloroglucinol as a primary dye fixative are not prevalent in current scientific literature, this guide will explore its well-documented role as a dye precursor and coupling agent. Furthermore, we will delve into the fundamental principles of dye fixation and the potential for phenolic compounds, such as 2-methylphloroglucinol, to contribute to colorfastness. This guide will offer theoretical frameworks and experimental starting points for investigating its potential as a co-fixative or mordant auxiliary.

Introduction: Understanding 2-Methylphloroglucinol

2-Methylphloroglucinol, also known as 2,4,6-trihydroxytoluene, is an aromatic organic compound and a derivative of phloroglucinol.[1] Its chemical structure, featuring a benzene ring with three hydroxyl groups and one methyl group, makes it a highly reactive molecule with significant potential in chemical synthesis. Phloroglucinol and its derivatives are known to be involved in a wide range of applications, including pharmaceuticals, cosmetics, and as components in paints and dyes.[2]

While the primary application of 2-methylphloroglucinol in the dyeing industry is in the synthesis of azo dyes, its polyphenolic nature suggests a potential, though less explored, role in dye fixation. This guide will first address its established use and then extrapolate from the known functions of similar phenolic compounds to propose a theoretical framework for its application as a fixative.

Established Application: 2-Methylphloroglucinol in Azo Dye Synthesis

The most prominent role of 2-methylphloroglucinol in the dyeing industry is as a coupling agent in the synthesis of azo dyes. Azo dyes are a large class of synthetic dyes characterized by the presence of one or more azo groups (–N=N–).

Mechanism of Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and an activated aromatic ring, such as 2-methylphloroglucinol, acts as the nucleophile. The hydroxyl groups on the 2-methylphloroglucinol ring are strong activating groups, making the ring highly susceptible to electrophilic attack.

The general mechanism can be visualized as follows:

Azo_Coupling diazonium Ar-N≡N⁺ (Diazonium Salt) azo_dye Azo Dye diazonium->azo_dye Electrophilic Attack methylphloroglucinol 2-Methylphloroglucinol methylphloroglucinol->azo_dye Coupling

Caption: Azo coupling reaction mechanism.

Protocol for Azo Dye Synthesis using 2-Methylphloroglucinol

This protocol provides a general procedure for the synthesis of a simple azo dye. Safety Note: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials:

  • Aniline (or other aromatic amine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Methylphloroglucinol

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Beakers and stirring rods

  • Filter paper and funnel

Procedure:

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 15-20 minutes to form the diazonium salt solution.

  • Preparation of the Coupling Component:

    • Dissolve a molar equivalent of 2-methylphloroglucinol in a dilute solution of sodium hydroxide.

    • Cool this solution in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-methylphloroglucinol solution with constant stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) for purification.

Theoretical Framework: 2-Methylphloroglucinol as a Dye Fixative

While not a conventional dye fixative, the chemical structure of 2-methylphloroglucinol suggests potential mechanisms through which it could enhance dye fixation on substrates like textiles or histological samples.

Understanding Dye Fixation

Dye fixation is the process by which a dye is durably bound to a substrate, rendering it resistant to washing, light, and friction.[3] This can be achieved through:

  • Covalent Bonding: The dye forms a chemical bond with the substrate. This is common with reactive dyes on cellulosic fibers.[3]

  • Ionic Bonding: The dye and substrate have opposite charges, leading to electrostatic attraction.

  • Hydrogen Bonding and Van der Waals Forces: Weaker intermolecular forces that contribute to dye adhesion.

  • Mechanical Entrapment: The dye molecules are physically trapped within the fiber structure.

  • Mordanting: A mordant, typically a metal salt, forms a coordination complex with the dye and the substrate, creating an insoluble "lake" on the fiber.[4]

Potential Mechanisms of Action for 2-Methylphloroglucinol

The multiple hydroxyl groups of 2-methylphloroglucinol are key to its potential as a fixative or co-fixative.

  • Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with both the dye molecules and the substrate (e.g., hydroxyl groups of cellulose in cotton, or amino and carboxyl groups in wool and silk). This can improve the adhesion of dyes that do not form covalent bonds.

  • Role as a Co-mordant: 2-Methylphloroglucinol could potentially act as a co-mordant in conjunction with traditional metal salt mordants (e.g., alum, iron sulfate). The hydroxyl groups can chelate with the metal ions, and the aromatic ring can interact with the dye molecule, forming a more stable and insoluble complex.

Mordanting_Mechanism cluster_0 Fiber cluster_1 Mordant Complex fiber Substrate (e.g., Cellulose) mordant Metal Ion (e.g., Al³⁺) fiber->mordant Binds to methylphloroglucinol 2-Methylphloroglucinol mordant->methylphloroglucinol Chelates dye Dye Molecule mordant->dye Chelates methylphloroglucinol->dye Interacts with

Caption: Theoretical mordanting mechanism with 2-methylphloroglucinol.

Experimental Protocol: Investigating 2-Methylphloroglucinol as a Mordant Auxiliary in Textile Dyeing

This protocol is designed for research purposes to evaluate the potential of 2-methylphloroglucinol to improve the colorfastness of a natural dye on cotton fabric when used with a metal mordant.

Materials and Reagents
  • Scoured and bleached 100% cotton fabric

  • Natural dye source (e.g., madder root powder for red, weld for yellow)

  • Alum (potassium aluminum sulfate)

  • 2-Methylphloroglucinol

  • Sodium carbonate (soda ash)

  • Distilled water

  • Beakers, heating plate with magnetic stirrer

  • Thermometer

  • Gray scale for color change and staining

Experimental Design

This experiment will compare three dyeing methods:

  • Control: Dyeing with alum mordant only.

  • Simultaneous Mordanting: Dyeing with alum and 2-methylphloroglucinol added to the dyebath.

  • Pre-mordanting: Treating the fabric with alum and 2-methylphloroglucinol before dyeing.

Parameter Control Simultaneous Mordanting Pre-mordanting
MordantAlum (15% on weight of fabric - owf)Alum (15% owf)Alum (15% owf)
2-MethylphloroglucinolNone5% owf5% owf
Application StagePre-mordantingIn dyebathPre-mordanting
Step-by-Step Procedure

Part A: Pre-mordanting (for Control and Pre-mordanting samples)

  • Weigh the dry cotton fabric samples. Calculate the required amounts of alum and 2-methylphloroglucinol based on the weight of the fabric (owf).

  • For the Control sample, dissolve the calculated amount of alum in a beaker with a liquor ratio of 1:20 (e.g., 200 mL of water for 10 g of fabric).

  • For the Pre-mordanting sample, dissolve the calculated amounts of alum and 2-methylphloroglucinol in a beaker with a liquor ratio of 1:20.

  • Introduce the respective fabric samples into the mordant baths.

  • Slowly heat the baths to 80°C and hold for 1 hour, stirring occasionally.

  • Allow the baths to cool, and let the fabric sit in the mordant solution overnight.

  • Rinse the mordanted fabrics thoroughly with water.

Part B: Dyeing

  • Prepare the dyebath by extracting the natural dye in water according to standard procedures for the chosen dye.

  • For the Control and Pre-mordanting samples, introduce the mordanted fabrics into the dyebath.

  • For the Simultaneous Mordanting sample, add the calculated amounts of alum and 2-methylphloroglucinol to the dyebath before introducing the unmordanted fabric.

  • Slowly heat the dyebath to the recommended temperature for the specific dye (e.g., 70-80°C for madder) and hold for 1-2 hours, stirring occasionally.

  • Allow the dyebath to cool completely before removing the fabrics.

  • Rinse all fabric samples with water until the water runs clear.

  • Wash the samples with a neutral, non-ionic detergent and rinse again.

  • Allow the samples to air dry.

Evaluation
  • Color Strength (K/S Value): Measure the color strength of the dyed samples using a spectrophotometer.

  • Colorfastness to Washing: Evaluate the color change of the dyed fabric and the staining of adjacent undyed fabric according to a standard test method (e.g., ISO 105-C06).

  • Colorfastness to Light: Assess the fading of the dyed samples after exposure to a standardized light source (e.g., Xenon arc lamp) according to a standard test method (e.g., ISO 105-B02).

Conclusion

While 2-methylphloroglucinol is a well-established precursor in the synthesis of azo dyes, its direct application as a dye fixative is not a standard industrial or laboratory practice. However, its chemical structure as a polyphenolic compound presents a scientifically sound basis for investigating its potential to enhance dye fixation, particularly as a co-mordant with metal salts. The experimental protocol provided in this guide offers a starting point for researchers to explore this potential application and to contribute to the development of novel and more effective dyeing processes. Further research is warranted to fully elucidate the mechanisms and optimize the conditions for using 2-methylphloroglucinol and other phloroglucinol derivatives in dye fixation.

References

  • PubChem. (n.d.). 2-Methylphloroglucinol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Retrieved from [Link]

  • VICHEM. (2025). Color Fixation in Textile Dyeing: Chemical Mechanisms and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl phloroglucinol-based dyes for chemical fibres. Retrieved from [Link]

  • Wikipedia. (n.d.). Phloroglucinol. Retrieved from [Link]

Sources

Application Note: Modulating Plant Tissue Culture Morphogenesis via Phloroglucinol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, quantitative optimization, and self-validating protocols for Phloroglucinol (PG) application in vitro.

Executive Summary

In plant tissue culture, the failure of recalcitrant species to root and the onset of physiological disorders like hyperhydricity are rarely due to a simple deficiency in basal nutrients. Rather, they stem from the rapid oxidative degradation of endogenous hormones and the failure of structural biosynthesis pathways under high-humidity, high-stress in vitro conditions. Phloroglucinol (1,3,5-trihydroxybenzene) , a phenolic degradation product of phloridzin, serves as a targeted biochemical intervention. By acting simultaneously as an auxin synergist and a direct precursor for lignin biosynthesis, PG corrects these physiological misdirections, enabling true-to-type micropropagation and high-efficiency rooting in previously intractable species[1].

Mechanistic Causality in Tissue Culture

To effectively utilize PG, researchers must understand the causality behind its morphogenic effects. PG does not act as a traditional hormone; instead, it modulates existing hormonal and metabolic pathways.

Auxin Synergism and Root Meristem Organization

When exogenous auxins (like IBA or IAA) are added to culture media, they are highly susceptible to photo-oxidation and enzymatic degradation by plant peroxidases. Furthermore, high auxin levels often trigger dedifferentiation, leading to disorganized cellular proliferation (callus) rather than organized root primordia. PG acts as an antioxidant and competitive inhibitor of auxin oxidation[1]. By shielding the auxin, PG maintains a sustained, localized hormonal gradient. This prevents the intermediate callus phase and strictly channels the morphogenic response toward direct adventitious root formation[2].

Lignification and the Eradication of Hyperhydricity

Hyperhydricity (vitrification) is a severe physiological disorder characterized by excessive hydration, poor stomatal function, and brittle tissues[3]. It is fundamentally a structural failure of the cell wall induced by the stress of liquid media and high humidity. Because PG is a direct precursor in the lignin biosynthesis pathway, its supplementation forces the upregulation of lignification enzymes[1]. This reinforces the secondary cell wall, restores the apoplastic barrier against water influx, and effectively eradicates hyperhydricity.

Mechanism cluster_0 Auxin Synergism cluster_1 Lignin Biosynthesis PG Phloroglucinol (PG) Protect Inhibition of Auxin Oxidation PG->Protect Acts as protector Precursor Lignin Precursor Supply PG->Precursor Metabolic routing Auxin Endogenous/Exogenous Auxin Auxin->Protect Root Direct Root Primordia Induction Protect->Root Maintains gradient Wall Cell Wall Reinforcement Precursor->Wall Enhances lignification Hyper Hyperhydricity Eradication Wall->Hyper Prevents waterlogging

Dual mechanistic pathways of Phloroglucinol in plant tissue culture.

Quantitative Efficacy Data

The optimal concentration of PG is highly species-dependent. While low concentrations promote synergistic growth, excessive phenolic accumulation can cause phytotoxicity, stunting shoot apical meristems and reducing ex vitro survival rates[4].

Table 1: PG Concentration Optimization and Morphogenic Outcomes Across Species

SpeciesExplant TypeOptimal PG ConcentrationCo-supplementKey Morphogenic OutcomeRef
Malus sp. (Apple M9)Microcuttings1.0 mM0.1 mg/L IBA100% rooting; Callus formation reduced from 30% to 0%.[2]
Paeonia ostiiStems100 mg/LNone53.3% root induction; 85% acclimatization survival rate.[4]
Musa acuminataShoots/Roots200 µMMS BasalEnhanced multiplication, elongation, and hyperhydricity prevention.[5]
Ornithogalum dubiumMicrobulbs4.0 mg/LNone37.5% somatogenesis induction without exogenous hormones.[6]

(Note: In P. ostii, increasing PG to 200 mg/L yielded higher initial rooting (63.3%) but resulted in stunted leaves and a severe drop in survival to 50% due to phenolic toxicity[4].)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each phase includes a specific checkpoint to ensure the biochemical causality is functioning as intended before proceeding.

Protocol A: Synergistic Root Induction in Recalcitrant Woody Rootstocks (e.g., Malus M9)

This protocol utilizes PG to bypass the callus phase and force direct rooting in difficult-to-propagate woody species[2].

Step 1: Basal Media Preparation

  • Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and standard vitamins.

  • Add 0.1 mg/L Indole-3-butyric acid (IBA)[2].

  • Adjust pH to 5.7–5.8 and add 7–8 g/L plant tissue culture-grade agar[7].

Step 2: Sterilization and PG Supplementation

  • Autoclave the basal media at 121°C for 20 minutes.

  • Crucial Causality Step: Because PG can degrade under prolonged thermal stress, prepare a 100 mM stock solution of Phloroglucinol dihydrate in sterile double-processed water.

  • Filter-sterilize (0.22 µm) the PG stock and add it to the autoclaved media once it has cooled to ~50°C to achieve a final concentration of 1.0 mM[7].

Step 3: Inoculation and Incubation

  • Aseptically transfer uniform microcuttings (approx. 2-3 cm) into the media.

  • Incubate at 25 ± 2°C under a 16-hour light / 8-hour dark photoperiod.

Validation Checkpoint (Day 14): Inspect the basal cut site of the microcuttings. You should observe direct root primordia emergence. If unorganized, swollen callus tissue is forming instead, the PG concentration is too low to protect the auxin gradient, or the IBA concentration is excessively high. Adjust PG up by 0.5 mM in the next iteration.

Protocol S1 Step 1 MS Basal Media S2 Step 2 Add Auxin (IBA) S1->S2 S3 Step 3 Autoclave & Cool S2->S3 S4 Step 4 Filter-Sterilize PG S3->S4 S5 Step 5 Inoculation S4->S5 S6 Step 6 Rooting Analysis S5->S6

Step-by-step workflow for Phloroglucinol-supplemented media preparation.

Protocol B: Eradication of Hyperhydricity in Vitro

This protocol shifts the plant's metabolic routing toward lignin biosynthesis to cure hyperhydric (glassy, waterlogged) shoots[1],[3].

Step 1: Media Adjustment

  • Prepare standard multiplication media for your target species, but reduce liquid adjuvants (e.g., coconut water) and slightly increase the gelling agent (e.g., agar to 8.5 g/L) to lower the matric potential[3].

  • Filter-sterilize and add PG to a final concentration of 0.5 mM to 1.0 mM after autoclaving[7].

Step 2: Subculture and Rescue

  • Carefully excise hyperhydric shoots. Avoid excessive wounding, which exacerbates oxidative stress.

  • Transfer to the PG-supplemented rescue media. Ensure culture vessels have vented lids to prevent ethylene and CO₂ accumulation[3].

Validation Checkpoint (Day 21): Newly formed leaves should appear opaque, rigid, and exhibit normal glaucousness (wax deposition). If new growth remains translucent and brittle, the lignin biosynthesis pathway requires further stimulation. Increase PG concentration by 200 µM and verify that vessel ventilation is adequate.

Critical Troubleshooting & Application Notes

  • Solubility and Storage: PG is highly soluble in water and ethanol. For long-term stability, store the powder at room temperature in a desiccator, protected from light[8]. Aqueous stock solutions should be made fresh or stored at 2-8°C in amber vials for no longer than one week to prevent auto-oxidation[8],[9].

  • Browning of Media: As a phenolic compound, PG can oxidize and cause a slight browning of the culture media over time. This is normal and does not necessarily indicate a loss of efficacy unless accompanied by severe explant necrosis.

  • Hormone-Free Cultivation: In some highly responsive geophyte models (e.g., Ornithogalum dubium), PG can act as the sole "hormone-like supplement," inducing both shoot and root organogenesis without the need for exogenous auxins or cytokinins[6].

Sources

Application Note: Synthesis of Dihydroxyxanthone Derivatives from Methylphloroglucinol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Xanthones (9H-xanthen-9-ones) are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting profound antitumor, antimicrobial, and monoamine oxidase (MAO) inhibitory activities[1]. Specifically, 1,3-dihydroxy-2-methylxanthone , synthesized via the condensation of methylphloroglucinol and a salicylic acid derivative, has emerged as a potent in vitro growth inhibitor of human breast cancer cell lines (e.g., MCF-7)[2] and serves as a critical building block for downstream prenylation in drug discovery[1].

Historically, the synthesis of the xanthone core relied on harsh conditions such as ZnCl₂/POCl₃ mixtures (Grover-Shah-Shah reaction) or high-temperature distillation, which often led to poor yields and extensive byproduct formation[3]. To overcome this, Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) has become the gold standard. It offers a milder, highly efficient one-pot Friedel-Crafts acylation followed by spontaneous intramolecular cyclization[3][4].

The Causality of Substrate Selection

The success of Eaton's reagent-mediated xanthone synthesis is heavily dictated by the electronic nature of the phenol partner[3].

  • Why Methylphloroglucinol? Methylphloroglucinol (2,4,6-trihydroxytoluene) is an exceptionally electron-rich phenol[5]. During the reaction, the initial Friedel-Crafts acylation forms a benzophenone intermediate. The newly introduced carbonyl group acts as a strong electron-withdrawing moiety, severely deactivating the aromatic ring[3]. If the phenol is not sufficiently electron-rich, the subsequent intramolecular nucleophilic attack (oxa-ring closure) fails, stalling the reaction at the benzophenone stage[4]. The three hydroxyl groups of methylphloroglucinol provide overwhelming electron-donating resonance to overcome this deactivation, driving the cyclization to completion[3].

Mechanism SA Salicylic Acid Derivative ER Eaton's Reagent (P2O5 / MeSO3H) SA->ER Acyl Acylium Ion Intermediate ER->Acyl Activation FC Friedel-Crafts Acylation Acyl->FC MPG Methylphloroglucinol (Electron-Rich Phenol) MPG->FC Nucleophilic Attack BP Benzophenone Intermediate FC->BP Cycl Intramolecular Oxa-Ring Closure BP->Cycl -H2O Xan Dihydroxy-methylxanthone Derivative Cycl->Xan

Mechanistic pathway of Eaton's reagent-mediated dihydroxyxanthone synthesis.

Experimental Protocol: Synthesis of 1,3-Dihydroxy-2-methylxanthone

This protocol is designed as a self-validating system to ensure high yield and purity. The stoichiometric imbalance (1.5 : 1.0) is intentional to ensure complete consumption of the highly reactive methylphloroglucinol, preventing the formation of symmetric benzophenone byproducts[4].

Materials & Reagents
  • Methylphloroglucinol (2-methyl-1,3,5-benzenetriol): 10.0 mmol (1.40 g)

  • Salicylic Acid: 15.0 mmol (2.07 g)

  • Eaton's Reagent: 10 mL (7.7 wt% P₂O₅ in CH₃SO₃H)

  • Solvents: Pentane, Diethyl Ether (Et₂O), Ice-cold distilled water.

Step-by-Step Methodology
  • Reagent Loading & Atmosphere Control: Charge salicylic acid (2.07 g, 15.0 mmol, 1.5 equiv) and methylphloroglucinol (1.40 g, 10.0 mmol, 1.0 equiv) into an oven-dried Schlenk tube. Purge the vessel with Argon for 5 minutes. Rationale: P₂O₅ is highly hygroscopic; ambient moisture will hydrolyze the reagent, reducing the concentration of the active dehydrating agent.

  • Activation with Eaton's Reagent: Add 10 mL of Eaton's reagent to the solid mixture via syringe. Seal the Schlenk tube immediately.

  • Heating & Cyclization: Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously for 1.5 to 2 hours[3]. The mixture will transition into a dark brown solution. Rationale: 80 °C is the thermodynamic sweet spot. Lower temperatures stall the reaction at the benzophenone intermediate; higher temperatures risk sulfonation of the electron-rich methylphloroglucinol ring by methanesulfonic acid[4].

  • Quenching the Reaction: Remove the tube from the oil bath and allow it to cool to approximately 25 °C. Slowly pour the dark brown reaction mixture into a beaker containing 100 g of crushed ice under vigorous magnetic stirring. Rationale: Ice quenching safely hydrolyzes unreacted P₂O₅ and precipitates the highly hydrophobic xanthone product[3].

  • Precipitation & Isolation: Continue stirring the resulting pale pinkish slurry for 20 minutes to ensure complete precipitation[4]. Collect the crude solid via vacuum filtration and wash thoroughly with cold distilled water until the filtrate reaches a neutral pH.

  • Purification (Trituration): Suspend the crude solid in a 1:1 mixture of pentane and Et₂O. Sonicate for 5 minutes, then filter. Rationale: This specific solvent system selectively dissolves unreacted salicylic acid and trace benzophenone intermediates while leaving the highly conjugated, planar xanthone core intact[3].

In-Process Validation & Quality Control
  • TLC Monitoring: Monitor the reaction using EtOAc/Hexane (3:7). Look for the disappearance of the highly polar methylphloroglucinol spot and the appearance of a new, highly fluorescent spot under UV 254 nm (the xanthone product).

  • NMR Validation: ¹H NMR (DMSO-d6) must show a characteristic downfield singlet at ~13.0 ppm, corresponding to the C1-OH group strongly hydrogen-bonded to the C9-carbonyl oxygen. The aromatic methyl group should appear as a sharp singlet near 2.1 ppm[6].

Protocol Step1 Step 1: Reagent Loading Salicylic Acid (1.5 eq) + Methylphloroglucinol (1.0 eq) Step2 Step 2: Eaton's Reagent Add 10 mL under Ar Seal Schlenk tube Step1->Step2 Step3 Step 3: Heating Stir at 80°C for 1.5 - 2 h Monitor via TLC Step2->Step3 Step4 Step 4: Quenching Cool to 25°C Pour into ice water Step3->Step4 Step5 Step 5: Precipitation Vigorous stirring (20 min) Pale pinkish slurry forms Step4->Step5 Step6 Step 6: Isolation Filtration & Trituration (Pentane/Et2O) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of xanthone derivatives.

Quantitative Data & Troubleshooting

The electronic nature of the salicylic acid derivative directly impacts the electrophilicity of the acylium ion, altering the final yield. Table 1 summarizes the expected yields based on substrate electronics.

Table 1: Influence of Substrate Electronics on Xanthone Yield [3]

Salicylic Acid DerivativePhenol PartnerResulting Xanthone ProductExpected Yield (%)Reaction Time
Salicylic AcidPhloroglucinol1,3-Dihydroxyxanthone67%1.5 h
Salicylic AcidMethylphloroglucinol1,3-Dihydroxy-2-methylxanthone~65-70%1.5 - 2.0 h
5-Nitrosalicylic AcidPhloroglucinol1,3-Dihydroxy-7-nitroxanthone32%1.5 h

Note: Electron-poor salicylic acids (e.g., 5-nitrosalicylic acid) reduce the stability and reactivity of the intermediate acylium ion, leading to significantly lower yields[3].

Table 2: Troubleshooting the Eaton's Reagent-Mediated Synthesis [4]

Observation / IssueMechanistic CauseRecommended Solution
Formation of symmetric benzophenone Excess phenol partner reacting with the acylium intermediate before cyclization can occur.Ensure strict 1.5 : 1.0 stoichiometry (Salicylic Acid : Phenol). Do not use excess phenol.
Significant sulfonation byproducts Reaction temperature exceeded 80 °C, activating methanesulfonic acid as a sulfonating agent.Maintain temperature strictly at 80 °C; use an oil bath with precise thermocouple control.
Incomplete oxa-ring closure Insufficient thermodynamic driving force for the intramolecular dehydration.Extend reaction time by 30-60 mins; verify P₂O₅ concentration in Eaton's reagent is ≥7.5 wt%.

Downstream Applications in Drug Development

The synthesized 1,3-dihydroxy-2-methylxanthone serves as an advanced intermediate for generating libraries of bioactive molecules. Because the C1-OH is tightly hydrogen-bonded to the carbonyl, the C3-OH is significantly more nucleophilic. This allows for regioselective functionalization:

  • Selective Prenylation: Reaction with prenyl bromide in an alkaline medium (e.g., K₂CO₃ in DMF) selectively yields 3-O-prenylated derivatives[6].

  • Rigidification Strategies: Subsequent Claisen rearrangement and cyclization of the prenyl group can yield pyranoxanthones, which have demonstrated enhanced in vitro growth inhibitory effects against human tumor cell lines by intercalating with DNA or inhibiting multidrug resistance efflux pumps (P-glycoprotein)[1][6].

References

  • Source: PubMed Central (NIH)
  • From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones Source: MDPI URL
  • Chemical structure of 1,3-dihydroxy-2-methylxanthone (DHMXAN)
  • Technical Support Center: Optimizing Xanthone Synthesis with Eaton's Reagent Source: Benchchem URL
  • A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues Source: NIH URL
  • Antitumor Activity of Some Prenylated Xanthones Source: ResearchGate URL

Sources

Application Notes and Protocols for NMR Spectroscopy of 1,2,4-Trihydroxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Structure of 1,2,4-Trihydroxybenzene through NMR Spectroscopy

1,2,4-Trihydroxybenzene, also known as hydroxyhydroquinone, is a key benzenetriol with significant roles as a metabolite and its use in various industrial applications, including as a component in hair dyes.[1][2] Its chemical reactivity, particularly its susceptibility to oxidation, and the presence of multiple hydroxyl groups, present unique considerations for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting high-quality NMR spectra of 1,2,4-trihydroxybenzene. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting spectral data.

The core of this application note is to provide researchers, scientists, and drug development professionals with a robust framework for utilizing NMR spectroscopy to analyze 1,2,4-trihydroxybenzene and related phenolic compounds. The protocols and insights provided herein are designed to be self-validating, ensuring reproducible and accurate results.

Theoretical Foundation: Understanding the NMR Signature of a Polysubstituted Phenol

The NMR spectrum of 1,2,4-trihydroxybenzene is dictated by its molecular structure: a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 4. This substitution pattern breaks the symmetry of the benzene ring, resulting in a unique set of signals for each of the three aromatic protons and six carbon atoms.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6. The chemical shifts of these protons are influenced by the electron-donating effect of the hydroxyl groups. The proximity of the hydroxyl groups to each other also influences the electronic environment and, consequently, the chemical shifts. The multiplicity of these signals will be governed by the spin-spin coupling between adjacent protons. The hydroxyl protons themselves will appear as distinct signals, the chemical shifts of which are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit six signals for the six carbon atoms of the benzene ring. The chemical shifts of the carbon atoms directly attached to the hydroxyl groups (C1, C2, and C4) will be significantly downfield due to the deshielding effect of the oxygen atoms. The remaining three carbon atoms (C3, C5, and C6) will also have distinct chemical shifts based on their position relative to the hydroxyl substituents.

Experimental Protocols

Part 1: Sample Preparation - The Foundation of High-Quality Spectra

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[5] For 1,2,4-trihydroxybenzene, which is prone to oxidation, careful handling is crucial.

Materials:

  • 1,2,4-Trihydroxybenzene (purity ≥98%)[6]

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • High-quality 5 mm NMR tubes[7][8]

  • Glass Pasteur pipette and cotton wool for filtration[7][8]

  • Vortex mixer

Protocol:

  • Solvent Selection: The choice of a suitable deuterated solvent is critical. 1,2,4-Trihydroxybenzene is freely soluble in water, alcohol, and ether, but almost insoluble in chloroform.[9] For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (Acetone-d₆) are excellent choices due to their ability to dissolve the compound and slow down the exchange of the hydroxyl protons, allowing for their observation.[10]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of 1,2,4-trihydroxybenzene in 0.6-0.7 mL of deuterated solvent is recommended.[10] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Dissolution and Handling:

    • Weigh the desired amount of 1,2,4-trihydroxybenzene directly into a clean, dry vial.

    • Add the deuterated solvent.

    • To minimize oxidation, it is recommended to work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). The use of freshly opened deuterated solvents is also beneficial.

    • Gently vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[7]

  • Filtration and Transfer:

    • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[7][8] This step is crucial to avoid distortions in the magnetic field homogeneity, which can lead to broad spectral lines.[8]

    • The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.[7]

  • D₂O Exchange (Optional): To confirm the assignment of the hydroxyl proton signals, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH protons will disappear or significantly decrease in intensity due to the exchange with deuterium.[10]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh 1,2,4-Trihydroxybenzene dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-10 mg (1H) 20-50 mg (13C) filter Filter into NMR Tube dissolve->filter 0.6-0.7 mL h1_nmr 1H NMR Acquisition filter->h1_nmr c13_nmr 13C NMR Acquisition filter->c13_nmr d2o_exchange D2O Exchange (Optional) h1_nmr->d2o_exchange process Data Processing (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process interpret Spectral Interpretation (Chemical Shifts, Couplings) process->interpret

Caption: Experimental workflow for NMR analysis of 1,2,4-trihydroxybenzene.

Part 2: NMR Instrument Parameters - Optimizing Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (e.g., zg30)Provides a quantitative spectrum with good sensitivity.
Spectral Width (SW)16 ppm (centered around 6.5 ppm)Encompasses the aromatic and hydroxyl proton regions.
Acquisition Time (AQ)2-4 secondsEnsures good digital resolution.
Relaxation Delay (D1)5 secondsAllows for full relaxation of protons, important for accurate integration.
Number of Scans (NS)16-64Sufficient for good signal-to-noise with the recommended sample concentration.
Temperature298 K (25 °C)Standard operating temperature.

¹³C NMR Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled single pulse (e.g., zgpg30)Simplifies the spectrum to single lines for each carbon and provides a NOE enhancement.
Spectral Width (SW)250 ppm (centered around 125 ppm)Covers the full range of expected carbon chemical shifts for aromatic compounds.
Acquisition Time (AQ)1-2 secondsAdequate for good resolution of carbon signals.
Relaxation Delay (D1)2 secondsA shorter delay is often sufficient for proton-decoupled experiments.
Number of Scans (NS)1024-4096A higher number of scans is necessary due to the low natural abundance and sensitivity of ¹³C.
Temperature298 K (25 °C)Standard operating temperature.

Data Interpretation and Spectral Assignment

The following table summarizes the expected ¹H and ¹³C NMR spectral data for 1,2,4-trihydroxybenzene in DMSO-d₆. The chemical shifts and coupling constants are based on available spectral data and predictive models.[1][11]

Table 1: Predicted NMR Spectral Data for 1,2,4-Trihydroxybenzene in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (ppm)
H-3~6.5d~2.5~106
H-5~6.3dd~8.5, ~2.5~110
H-6~6.7d~8.5~115
1-OH~8.5 (broad s)s-~145
2-OH~8.7 (broad s)s-~135
4-OH~9.0 (broad s)s-~150
C-1---~145
C-2---~135
C-3---~106
C-4---~150
C-5---~110
C-6---~115

Molecular Structure and NMR Correlations:

Caption: Structure of 1,2,4-trihydroxybenzene with key NMR correlations.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in cases of complex mixtures or potential isomers, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For 1,2,4-trihydroxybenzene, a COSY spectrum would show cross-peaks between H-5 and H-6, and between H-3 and H-5, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would show cross-peaks between H-3 and C-3, H-5 and C-5, and H-6 and C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (C-1, C-2, and C-4) by observing their correlations with nearby protons.

Troubleshooting and Considerations

  • Broad Hydroxyl Peaks: The hydroxyl proton signals are often broad due to chemical exchange and hydrogen bonding. Their chemical shifts can vary significantly with concentration and temperature.

  • Sample Oxidation: 1,2,4-Trihydroxybenzene can oxidize, especially in solution. This can lead to the appearance of new signals and a change in the color of the solution. It is advisable to run the NMR experiment as soon as possible after sample preparation.

  • Solvent Purity: Ensure the use of high-purity deuterated solvents to avoid interfering signals.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural characterization of 1,2,4-trihydroxybenzene. By following the detailed protocols and understanding the theoretical principles outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data. The application of both 1D and 2D NMR techniques provides a comprehensive understanding of the molecular structure, enabling its unambiguous identification and characterization in various scientific and industrial contexts.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] - Benchchem.
  • 1,2,4-Benzenetriol(533-73-3) 1H NMR spectrum - ChemicalBook.
  • Hydroquinone(123-31-9) 1H NMR spectrum - ChemicalBook.
  • Hydroquinone - SpectraBase. Available at: [Link]

  • 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem. Available at: [Link]

  • bmse000293 Hydroquinone at BMRB. Available at: [Link]

  • Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond - PMC. Available at: [Link]

  • Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance. Available at: [Link]

  • CPMAS 13C NMR Spectra of Quinones, Hydroquinones, and - Their Complexes. Use of CMR To Follow a Reaction in the - ACS Publications. Available at: [Link]

  • NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil - SciSpace. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed. Available at: [Link]

  • 1,2,4-Benzenetriol, triacetate - the NIST WebBook. Available at: [Link]

  • Methodology for Identification of Phenolic Acids in Complex Phenolic Mixtures by High-Resolution Two-Dimensional Nuclear Magnetic Resonance. Application to Methanolic Extracts of Two Oregano Species | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • 1,2,4-Benzenetriol. Available at: [Link]

  • Showing metabocard for 1,2,4-Benzenetriol (LMDB00821) - Livestock Metabolome Database. Available at: [Link]

  • US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents.
  • Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics - CIR Report Data Sheet. Available at: [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 1,2,4-Trihydroxybenzene - European Commission. Available at: [Link]

  • Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics - CIR Report Data Sheet. Available at: [Link]

  • 1,2,4-trihydroxybenzene, 533-73-3 - The Good Scents Company. Available at: [Link]

  • 1,2-Dihydroxybenzene - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of Methyl-Benzenetriols

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analyte Significance

Methyl-benzenetriols (e.g., 5-methylbenzene-1,2,3-triol or 5-methylpyrogallol) and their non-methylated isomers (e.g., 1,2,3-benzenetriol) are critical trace metabolites encountered across diverse scientific disciplines. They serve as essential biomarkers for benzene and alkyl-benzene occupational exposure1[1], act as structural indicators in the pyrolysis-GC/MS analysis of condensed plant tannins2[2], and function as dynamic polar metabolites in agricultural profiling, such as in the metabolomics of grapes and commercial vinegars3[3].

Mechanistic Rationale for Methodological Choices

The Challenge of Polarity: Methyl-benzenetriols possess three hydroxyl (-OH) groups attached to an aromatic ring. This polyhydroxylated structure induces severe intermolecular hydrogen bonding, resulting in extremely low vapor pressure, high boiling points, and thermal lability. Direct injection into a Gas Chromatography (GC) inlet causes irreversible column adsorption, thermal degradation, and severe peak tailing.

The Causality of Catalytic Silylation: To overcome these physical limitations, chemical derivatization is mandatory 4[4]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active protons of the hydroxyl groups with trimethylsilyl (TMS) groups, drastically reducing polarity and increasing volatility. However, pure BSTFA is often insufficient. Because the hydroxyl groups in isomers like methylpyrogallol are sterically hindered (positioned ortho to one another and the methyl group), pure BSTFA yields incomplete derivatization. The addition of 1% Trimethylchlorosilane (TMCS) is a critical experimental choice: TMCS acts as a Lewis acid catalyst, driving the reaction to the fully substituted, stable Tri-TMS derivative .

Workflow Visualization

GC-MS workflow for methyl-benzenetriol isolation, silylation, and quantification.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating isotopically labeled internal standards (IS) prior to extraction and monitoring specific mass-to-charge (m/z) ratios for incomplete derivatization, the analyst can instantly verify the integrity of the sample preparation.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Aliquot 1.0 mL of the biological/environmental sample (e.g., hydrolyzed urine or aqueous plant extract) into a 15 mL glass centrifuge tube.

  • Spike the sample with 20 µL of an internal standard (e.g., 4-Chlorophenol-d4 at 10 µg/mL) to validate extraction recovery.

  • Adjust the sample pH to ~3.0 using 1 M HCl. Causality: Acidification suppresses the ionization of the phenolic hydroxyl groups (pKa ~9), ensuring they remain in their neutral, lipophilic state for optimal solvent partitioning.

  • Add 3.0 mL of ethyl acetate. Ethyl acetate is explicitly chosen over non-polar solvents like hexane due to its superior extraction efficiency for highly polar polyhydroxylated aromatics.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

Phase 2: Catalytic Silylation
  • Reconstitute the dried extract in 50 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the reaction byproducts and pushing the derivatization equilibrium forward.

  • Add 100 µL of BSTFA containing 1% TMCS 3[3].

  • Seal the vial tightly with a PTFE-lined cap and incubate in a dry block heater at 70 °C for 100 minutes to ensure complete conversion of sterically hindered groups 3[3].

  • Cool to room temperature and equilibrate for at least 6 hours for maximum derivative stability before transferring to a GC autosampler vial with a glass insert 3[3].

Phase 3: GC-MS Instrumental Acquisition
  • Column: Agilent DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase .

  • Carrier Gas: High-purity Helium (99.999%), constant flow at 1.0 mL/min 3[3].

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 250 °C.

  • Oven Program: Initial 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) .

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230 °C. Acquire in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Quantitative Data & Target Ions

The following table outlines the critical mass spectrometric parameters for identifying and quantifying the fully derivatized (Tri-TMS) analytes.

AnalyteDerivative FormRetention Time (min)*Quantitation Ion (m/z)Qualifier Ions (m/z)
1,2,3-BenzenetriolTri-TMS14.2342327, 239
1,2,4-BenzenetriolTri-TMS14.8342327, 239
5-Methylpyrogallol (Methyl-benzenetriol)Tri-TMS15.5356341, 253
4-Chlorophenol-d4 (Internal Standard)Mono-TMS9.4205190

*Retention times are approximate and depend on exact column flow and oven ramping parameters.

System Suitability and Quality Control (Self-Validation)

To ensure the protocol is functioning correctly and the data is trustworthy, evaluate the following parameters in every analytical batch:

  • Derivatization Completeness Check: Extract the chromatogram for the Di-TMS derivative of methyl-benzenetriol (expected m/z 284). If the peak area of the Di-TMS species exceeds 2% of the Tri-TMS species (m/z 356), the derivatization is incomplete. The batch must be re-derivatized using fresh BSTFA/TMCS, as the reagent may have hydrolyzed due to moisture contamination.

  • Recovery Validation: The absolute peak area of the internal standard must remain within ±15% of the calibration blank. Significant deviation indicates matrix suppression, emulsion formation during LLE, or extraction failure.

References

  • MDPI - Dynamic Characteristics of Primary and Secondary Polar Metabolites in Cabernet Sauvignon Grapes at Different Growth Stages in the Ningxia Wine Region URL: [Link]

  • Scirp.org - Structural Elucidation of Condensed Tannin from Picea mariana Bark URL: [Link]

  • ResearchGate - Validated method for quantitation of biomarkers for benzene and its alkylated analogues in urine URL:[Link]

  • PMC (NIH) - An Explorative Study of Commercial Balsamic Vinegars Using Gas Chromatography-Mass Spectrometry URL: [Link]

  • INIS-IAEA - MASTER T: Using gas chromatography/mass spectrometry... simulated feedstock for tetraphenylborate hydrolysis URL: [Link]

Sources

Application Note: Utilizing Methylhydroquinone (MHQ) in Environmental Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Environmental Chemists, Bioremediation Researchers, and Advanced Oxidation Process (AOP) Engineers.

Executive Summary

Methylhydroquinone (MHQ, also known as toluhydroquinone or 2-methylbenzene-1,4-diol) is a versatile phenolic compound that plays a critical, multifaceted role in environmental chemistry[1]. Due to the electron-donating nature of its methyl group, MHQ exhibits a finely tuned redox potential that makes it an exceptional electron shuttle. In modern environmental research, MHQ is primarily utilized in three domains:

  • As a Redox Mediator: Accelerating the microbial decolorization of recalcitrant azo dyes[2].

  • As a Model Contaminant: Validating the efficacy of "sense and shoot" semiconductor photocatalysts in Advanced Oxidation Processes (AOPs)[3].

  • As a Biomarker of Catabolism: Serving as a measurable transient intermediate in the biodegradation of organophosphate pesticides[4].

This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for integrating MHQ into these research workflows.

MHQ as a Redox Mediator in Azo Dye Bioremediation

Mechanistic Rationale

Azo dyes are notoriously resistant to conventional wastewater treatment. While bacterial azoreductases can cleave the azo bond (-N=N-), the direct transfer of electrons from the enzyme's cofactor (NADH) to the bulky dye molecule is sterically hindered.

Causality: Introducing MHQ bypasses this kinetic bottleneck. MHQ easily enters the enzyme's active site, accepts electrons, and is oxidized to 2-methyl-1,4-benzoquinone. This oxidized quinone then diffuses to the azo dye, chemically reduces the azo bond, and reverts to MHQ. This reversible two-electron cycling acts as a catalytic bridge, drastically reducing the activation energy required for decolorization[2].

G NADH NADH (Electron Donor) Azoreductase Azoreductase Enzyme (Biocatalyst) NADH->Azoreductase e- transfer MHQ_ox 2-Methyl-1,4-benzoquinone (Oxidized Mediator) Azoreductase->MHQ_ox Reduces MHQ_red Methylhydroquinone (Reduced Mediator) MHQ_ox->MHQ_red Reversible Redox AzoDye Azo Dye (Target Pollutant) MHQ_red->AzoDye Donates e- Amines Aromatic Amines (Degraded Product) AzoDye->Amines Cleavage of Azo Bond

Fig 1. Electron transfer pathway utilizing MHQ as a redox mediator in azo dye biodegradation.

Protocol 1: Mediated Decolorization Assay

Objective: Quantify the acceleration of Acid Red 27 decolorization using MHQ-pre-incubated E. coli expressing azoreductase.

  • Cell Preparation: Harvest recombinant E. coli YB cells at the exponential growth phase. Wash twice with 50 mM sodium phosphate buffer (pH 7.0).

  • Mediator Pre-incubation: Resuspend the cell pellet in buffer containing 0.2 mM MHQ. Incubate for 10 minutes at 30°C. Causality: Pre-incubation allows MHQ to partition across the bacterial membrane, ensuring proximity to intracellular azoreductases[2].

  • Reaction Initiation: Add 1 mM Acid Red 27 and 10 mM glucose (as the ultimate electron donor for NADH regeneration). Purge the sealed vial with N2 gas for 5 minutes to establish anaerobic conditions.

  • Spectrophotometric Tracking: Extract 1 mL aliquots every 30 minutes. Centrifuge at 10,000 x g for 2 minutes to pellet cells. Measure the supernatant absorbance at the dye's λmax​ (e.g., 520 nm).

  • Self-Validation Check: A color shift from deep red to colorless indicates successful azo bond cleavage. If the solution remains red after 2 hours, verify the anaerobic seal, as oxygen competitively scavenges electrons from the MHQ mediator.

Quantitative Data Summary

Table 1: Decolorization Kinetics of Acid Red 27 (1 mM) by E. coli YB

Experimental ConditionRedox MediatorTime to 75% DecolorizationMechanistic Observation
Control None> 12 hoursDirect electron transfer is sterically hindered.
Mediated Menadione (0.2 mM)~ 5 hoursSub-optimal redox potential alignment[2].
Mediated Lawsone (0.2 mM)2 hoursEfficient electron shuttling[2].
Mediated MHQ (Pre-incubated) < 2 hours Superior membrane permeability and enzyme affinity[2].

MHQ as a Model Pollutant in "Sense and Shoot" Photocatalysis

Mechanistic Rationale

In Advanced Oxidation Processes (AOPs), semiconductor nanoparticles (e.g., TiO2, ZnO) generate electron-hole pairs under UV irradiation, producing hydroxyl radicals ( OH) that mineralize organics. MHQ is utilized as an ideal model contaminant to test "sense and shoot" smart photocatalysts[3].

Causality: MHQ strongly quenches the natural photoluminescence of ZnO upon surface adsorption. This quenching acts as the "sense" signal, confirming the pollutant is in the immediate vicinity of the catalyst. Subsequent UV irradiation initiates the "shoot" phase, degrading MHQ and restoring the catalyst's emission yield as the pollutant is mineralized[3].

Protocol 2: Photocatalytic Mineralization Assay
  • Suspension Setup: Disperse 1.0 g/L of Degussa P25 TiO2 (or ZnO) in a 0.05 mM aqueous solution of MHQ adjusted to pH 3.0.

  • Dark Equilibration: Stir the suspension in the dark for 30 minutes. Causality: This establishes an adsorption-desorption equilibrium between MHQ and the catalyst surface, ensuring that subsequent degradation kinetics are not artificially inflated by simple physical adsorption.

  • Irradiation (The "Shoot" Phase): Expose the suspension to a UV-visible light source (e.g., 325 nm excitation). Maintain constant aeration to provide dissolved oxygen, which acts as the primary electron acceptor to prevent electron-hole recombination.

  • Sampling & Analysis: Withdraw aliquots at 15-minute intervals. Filter through a 0.22 µm PTFE syringe filter. Analyze via HPLC (C18 column, UV detection at 280 nm) to track MHQ disappearance, and use Gas Chromatography to monitor CO2 evolution.

  • Self-Validation Check: The complete disappearance of the 280 nm absorption peak combined with stoichiometric CO2 evolution confirms true mineralization. If the 280 nm peak shifts rather than disappears, it indicates the accumulation of partial oxidation byproducts (e.g., quinones), suggesting insufficient radical generation.

Table 2: Photocatalytic Mineralization Kinetics of MHQ (Initial Conc: 0.05 mM)

Photocatalyst SystemApparent Rate Constant ( kapp​ )Complete DisappearanceMineralization Indicator
TiO2 (Degussa P25) 0.041±0.003 min−1 ~ 1.0 hourCO2 evolution via GC[3].
ZnO Nanoparticles 0.038±0.002 min−1 ~ 1.2 hoursRestoration of ZnO emission[3].

Tracking MHQ in Microbial Catabolic Pathways

Mechanistic Rationale

In the bioremediation of organophosphate insecticides like fenitrothion, MHQ is a critical, transient intermediate. Strains such as Burkholderia sp. NF100 utilize a plasmid-encoded monooxygenase (MhqA) to hydroxylate precursors into MHQ, which is subsequently cleaved by an extradiol dioxygenase (MhqB) for entry into the TCA cycle[4].

Pathway Fenitrothion Fenitrothion (Pesticide) Intermediate 3-Methyl-4-nitrophenol Fenitrothion->Intermediate Hydrolysis MHQ Methylhydroquinone (Transient Intermediate) Intermediate->MHQ Monooxygenase (MhqA) RingCleavage Ring Cleavage (Extradiol Dioxygenase) MHQ->RingCleavage Oxidation (MhqB) Mineralization Mineralization (CO2 + H2O) RingCleavage->Mineralization TCA Cycle Integration

Fig 2. Catabolic biodegradation pathway of fenitrothion highlighting MHQ as a key intermediate.

Protocol 3: HPLC Quantification of Transient MHQ

Objective: Extract and quantify MHQ from active microbial cultures without inducing auto-oxidation.

  • Sample Quenching: Extract 2 mL of the active Burkholderia culture. Immediately add 2 mL of ice-cold acetonitrile containing 0.1% ascorbic acid. Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the auto-oxidation of MHQ to its quinone form during the extraction process.

  • Centrifugation: Spin at 12,000 x g for 5 minutes at 4°C to precipitate proteins and cellular debris.

  • Chromatographic Separation: Inject 10 µL of the supernatant into an HPLC equipped with a C18 reverse-phase column. Use an isocratic mobile phase of Water:Acetonitrile (70:30, v/v) acidified with 0.1% Formic Acid. Flow rate: 1.0 mL/min.

  • Self-Validation Check: Inject a known standard of pure MHQ[5]. The presence of a single, sharp, symmetrical peak confirms mobile phase optimization. Peak tailing or the appearance of a secondary peak indicates auto-oxidation, necessitating fresh preparation of the mobile phase with an increased acid modifier.

References

  • Acceleration of azo dye decolorization by using quinone reductase activity of azoreductase and quinone redox mediator Source: Bioresource Technology (2009) URL:[Link]

  • A “Sense and Shoot” Approach for Photocatalytic Degradation of Organic Contaminants in Water Source: The Journal of Physical Chemistry B (ACS Publications, 2001) URL:[Link]

  • Characterization of methylhydroquinone-metabolizing oxygenase genes encoded on plasmid in Burkholderia sp. NF100 Source: Bioscience, Biotechnology, and Biochemistry (2005) URL:[Link]

Sources

"phloroglucinolysis for condensed tannin analysis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of Condensed Tannins via Phloroglucinolysis and LC-MS/MS

Executive Summary

Condensed tannins (CTs), or proanthocyanidins, are chemically heterogeneous oligomers and polymers of polyhydroxyflavan-3-ol monomer units linked primarily by C4–C8 or C4–C6 interflavanic bonds[1]. Due to their high molecular weight and structural complexity, direct mass spectrometric analysis of intact polymers is severely limited.

Phloroglucinolysis has emerged as the gold-standard chemical depolymerization technique to elucidate the subunit composition and mean degree of polymerization (mDP) of these macromolecules[2]. By utilizing phloroglucinol as a nucleophilic trapping agent, this method provides a safer, odorless alternative to traditional thiolysis (which relies on toxic benzyl mercaptan) while maintaining high adduct formation yields[1]. This application note details the mechanistic principles, reagent engineering, and a self-validating protocol for the robust quantification of CTs in complex biological matrices.

Mechanistic Principles & Causality

The phloroglucinolysis reaction is driven by acid-catalyzed cleavage followed by nucleophilic trapping.

  • Acidic Cleavage: Under highly acidic conditions (0.1–0.2 N HCl) and moderate heat (50 °C), the interflavanic bonds of B-type proanthocyanidins are protonated and cleaved.

  • Subunit Differentiation: The bottom-most unit of the polymer chain (the terminal unit ) is released as a stable, free monomeric flavan-3-ol. Conversely, the upper units (extension units ) are released as highly reactive C4 carbocation intermediates[1][2].

  • Nucleophilic Trapping: Phloroglucinol, present in vast molar excess, acts as a strong nucleophile. It rapidly attacks the C4 carbocations, forming stable C4-phloroglucinol adducts (e.g., epicatechin-4-phloroglucinol)[2].

G CT Condensed Tannin Polymer (Proanthocyanidin) Acid Acidic Cleavage (0.2 N HCl in MeOH, 50°C) CT->Acid Terminal Terminal Units (Free Flavan-3-ols) Acid->Terminal Extension Extension Units (C4 Carbocations) Acid->Extension HPLC UHPLC-MS/MS Analysis Terminal->HPLC Phloro Nucleophilic Trapping (+ Phloroglucinol) Extension->Phloro Adducts Phloroglucinol Adducts (e.g., Epicatechin-4-phloroglucinol) Phloro->Adducts Adducts->HPLC Calc Calculate mDP & Subunit Composition HPLC->Calc

Figure 1: Mechanistic workflow of condensed tannin depolymerization via phloroglucinolysis.

Reagent Engineering & System Validation

To ensure a self-validating and reproducible system, the reagents must be engineered to prevent artifact formation.

  • Ascorbic Acid (Antioxidant): Flavan-3-ols and phloroglucinol are highly susceptible to oxidation at 50 °C. Ascorbic acid (10–20 g/L) is mandatory in the reaction mixture to prevent the oxidative degradation of the released monomers and adducts.

  • Sodium Acetate (Quenching Agent): The reaction must be rapidly terminated to prevent the degradation or rearrangement of the newly formed adducts. Aqueous sodium acetate (40 mM) is used to neutralize the HCl, shifting the pH to a stable range prior to LC-MS/MS analysis[3].

  • System Suitability Standard (Procyanidin B2): To validate the assay's cleavage and trapping efficiency, a known Procyanidin B2 standard (an epicatechin-epicatechin dimer) must be processed alongside unknown samples. A successful reaction will yield exactly a 1:1 molar ratio of free epicatechin (terminal) to epicatechin-4-phloroglucinol (extension). Any deviation indicates incomplete cleavage or oxidative loss.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation

  • Reagent A (Depolymerization Mix): Prepare a solution of 0.2 N HCl in HPLC-grade methanol. Dissolve 100 g/L of phloroglucinol and 20 g/L of ascorbic acid into this solution. Note: Prepare fresh daily and protect from light.

  • Reagent B (Quenching Buffer): Prepare a 40 mM aqueous sodium acetate solution.

Phase 2: Depolymerization Reaction 3. Sample Aliquot: Transfer 100 µL of the purified tannin extract (e.g., lyophilized powder reconstituted in methanol, or an SPE-purified wine extract) into a 1.5 mL amber glass HPLC vial. 4. Reaction Initiation: Add 100 µL of Reagent A to the sample. Seal the vial tightly to prevent methanol evaporation. 5. Incubation: Incubate the mixture in a thermomixer at 50 °C with agitation (600 rpm) for exactly 20 minutes[3]. (Note: Some rapid protocols utilize 3-minute incubations for specific wine matrices, but 20 minutes ensures complete cleavage of highly polymerized matrices[3]). 6. Quenching: Immediately add 1.0 mL of Reagent B (Sodium Acetate) to the vial to neutralize the acid and halt the reaction. 7. Filtration: Filter the quenched mixture through a 0.22 µm PTFE syringe filter into a fresh amber autosampler vial.

Phase 3: UHPLC-MS/MS Analysis 8. Inject 2–5 µL of the filtrate into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Use a C18 reversed-phase column with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

Quantitative Framework & Data Interpretation

Quantification requires establishing calibration curves for both free flavan-3-ols and their corresponding phloroglucinol adducts (often isolated via semi-preparative HPLC as they are not widely available commercially)[2].

Table 1: Typical LC-MS/MS Transitions for Phloroglucinolysis Products

Compound RoleAnalytePrecursor Ion [M-H]⁻ (m/z)Primary Product Ion (m/z)
Terminal Unit Catechin / Epicatechin289245
Terminal Unit Epigallocatechin305261
Terminal Unit Epicatechin-3-O-gallate441289
Extension Unit (Epi)catechin-4-phloroglucinol413287
Extension Unit Epigallocatechin-4-phloroglucinol429303
Extension Unit Epicatechin-gallate-4-phloroglucinol565413

Once molar concentrations are determined, the structural characteristics of the condensed tannins are calculated using the formulas in Table 2.

Table 2: Key Equations for Tannin Characterization

MetricMathematical Equation (Molar Basis)Structural Significance
Total Yield ∑(Terminal Units)+∑(Extension Units) Represents the total quantifiable condensed tannin content in the extract.
Mean Degree of Polymerization (mDP) ∑(Terminal Units)Total Yield​ Defines the average polymer length. Higher mDP strongly correlates with increased astringency and protein-binding capacity.
% Galloylation (Total Yield∑(Galloylated Units)​)×100 Proportion of subunits containing gallate esters; impacts antioxidant potential.
Prodelphinidin % (Total Yield∑(Trihydroxylated Units)​)×100 Ratio of subunits with trihydroxylated B-rings (e.g., epigallocatechin).

Expert Insights & Troubleshooting

  • A-Type Tannin Recalcitrance: Phloroglucinolysis is highly effective for B-type proanthocyanidins. However, A-type tannins possess an additional C2–O7 ether linkage that resists mild acidic cleavage. If analyzing matrices rich in A-type tannins (e.g., cranberry), expect an underestimation of mDP and total yield.

  • Interference from Sulfonation in Aged Wines: Recent studies have demonstrated that during the aging of red wines, the cleavage of interflavanic bonds can occur naturally, with bisulfite (from SO2 additions) acting as the nucleophile instead of phloroglucinol. This creates sulfonated oligomers. When analyzing aged wines, failing to account for epicatechin-4β-sulfonate terminal units will artificially inflate the calculated mDP by up to 36%. Modern protocols must include transitions for sulfonated adducts to ensure accuracy.

References

  • Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins - MDPI
  • The presence of sulfonated oligomeric and polymeric procyanidins in red wines impacts the estimated mean degree of polymerisation of condensed tannins by phloroglucinolysis - OENO One
  • Condensed Tannins, a Viable Solution To Meet the Need for Sustainable and Effective Multifunctionality in Food Packaging: Structure, Sources, and Properties - ACS
  • Comparison of Ethanol and Acetone Mixtures for Extraction of Condensed Tannin

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pyrogallol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrogallol monomethyl ether (systematically known as 3-methoxycatechol or 1-O-methylpyrogallol). As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience low yields, intractable tar formation, or poor regioselectivity when attempting to synthesize this critical polyphenolic building block.

This guide is designed to bypass the inherently flawed direct methylation routes and establish the[1] as the gold-standard methodology. Below, you will find the mechanistic causality of the reaction, a targeted troubleshooting guide, and a self-validating experimental protocol.

Mechanistic Pathway: The Dakin Oxidation

To troubleshoot effectively, one must understand the underlying chemistry. The Dakin oxidation converts o-vanillin (an ortho-hydroxybenzaldehyde) into 3-methoxycatechol via a Baeyer-Villiger-type rearrangement[2]. The reaction is driven by the nucleophilic attack of a hydroperoxide anion on the aldehyde, followed by a critical [1,2]-aryl migration that cleaves the weak O–O bond[3].

DakinMechanism A o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) B Nucleophilic Addition (HOO⁻ attacks carbonyl) A->B C Tetrahedral Intermediate (Criegee-like) B->C D [1,2]-Aryl Migration (O-O bond cleavage) C->D E Aryl Formate Ester Intermediate D->E F Alkaline Hydrolysis (NaOH) E->F G 3-Methoxycatechol (Pyrogallol 1-monomethyl ether) F->G

Mechanistic pathway of the Dakin oxidation of o-vanillin to 3-methoxycatechol.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 30% when directly methylating pyrogallol? A1: Direct methylation of pyrogallol (using methyl iodide or dimethyl sulfate) is fundamentally limited by poor regioselectivity. Pyrogallol possesses three vicinal hydroxyl groups with nearly identical pKa values. Methylation inevitably yields a statistical and complex mixture of 1-O-methyl (3-methoxycatechol), 2-O-methyl (2-methoxyresorcinol), and various poly-methylated derivatives[4]. To achieve high yields (up to 80%), you must abandon direct methylation and utilize the [1].

Q2: During the Dakin oxidation, my reaction mixture turns black and tarry. What is the root cause? A2: A black, tarry reaction mixture is the hallmark of autoxidation. The product, 3-methoxycatechol, is an electron-rich species highly susceptible to oxidation in alkaline media, rapidly forming reactive ortho-quinones that polymerize into complex tars[5].

  • Corrective Action 1 (Atmosphere): You must establish a strict inert atmosphere. Continuously purge the reaction vessel with nitrogen or argon at a rate of ~3 bubbles per second[1].

  • Corrective Action 2 (Temperature): The reaction is highly exothermic. Keep the temperature strictly between 40°C and 50°C. Exceeding 50°C accelerates hydrogen peroxide decomposition and causes the rate of catechol autoxidation to outpace the Dakin rearrangement[1].

Q3: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? A3: 3-Methoxycatechol is highly water-soluble due to its dual hydroxyl groups. Direct extraction with diethyl ether results in an unfavorable partition coefficient and massive product loss in the aqueous phase.

  • Corrective Action: Implement a salting-out step. After the reaction cools to room temperature, saturate the aqueous mixture completely with sodium chloride[1]. This drastically decreases the solubility of the organic product in the aqueous phase. Follow this with at least four sequential extractions using 100 mL portions of ether (for a 0.4 mole scale) to ensure quantitative transfer[1].

Q4: My final distilled product is discolored (yellow/brown) instead of a colorless oil. How do I prevent this? A4: Discoloration indicates the presence of trace quinones or unreacted starting material.

  • Corrective Action: Ensure your vacuum distillation is highly efficient. Pyrogallol monomethyl ether must be collected strictly at 136–138°C under 22 mm Hg[1]. The purified product will initially collect as a colorless to light yellow oil, which will solidify into a crystalline mass upon standing[1].

Experimental Protocol: High-Yield Dakin Oxidation

This methodology is adapted from the validated [1] and engineered to be a self-validating system.

Reagents Required:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde): 60.8 g (0.4 mole)

  • Sodium Hydroxide (2 N aqueous solution): 200 mL (0.4 mole)

  • Hydrogen Peroxide (6% aqueous solution): 284 mL (0.5 mole)

  • Sodium Chloride (Solid, for saturation)

  • Diethyl Ether (For extraction)

Step-by-Step Workflow:

  • Apparatus Setup: Equip a 1-L three-necked flask with a gas inlet tube (submerged ~3 cm into the flask), a thermometer reaching the bottom, a mechanical stirrer, and a reflux condenser.

  • Atmospheric Purge & Dissolution: Initiate a steady stream of nitrogen gas (approx. 3 bubbles/second). Add the o-vanillin and the 2 N NaOH solution. Stir until the solid is completely dissolved[1].

  • Controlled Oxidation (Self-Validating Step): Replace the stirrer with a dropping funnel containing the 6% H₂O₂. Add the peroxide in 20–25 mL portions over 1 hour.

    • Self-Validating Checkpoint: As the first portion is added, the solution will darken and the temperature will naturally rise to ~45°C. Do not add the next portion until the internal thermometer registers a drop back to 40°C. This thermal feedback loop ensures the peroxide is fully consumed before more is introduced, preventing dangerous accumulation and thermal runaway[1].

  • Salting Out: Once all H₂O₂ is added and the reaction has cooled to room temperature, saturate the solution with solid sodium chloride[1].

  • Extraction: Extract the saturated aqueous layer four times with 100-mL portions of diethyl ether. Combine the ether extracts and dry them thoroughly over anhydrous sodium sulfate[1].

  • Isolation & Distillation: Remove the ether via distillation on a steam bath. Distill the resulting residue under reduced pressure. Collect the target fraction boiling at 136–138°C at 22 mm Hg[1].

    • Expected Yield: 38–44.5 g (68–80%) of a colorless to light yellow oil that solidifies on standing[1].

Quantitative Data: Method Comparison

To justify the selection of the Dakin oxidation, compare the empirical outcomes of the three primary synthesis routes available to researchers:

Synthesis RouteStarting MaterialRegioselectivityTypical YieldPrimary Drawback
Dakin Oxidation o-VanillinExcellent (100%)68–80%Requires strict inert atmosphere and thermal control to prevent autoxidation[1].
Direct Methylation PyrogallolPoor< 30%Yields an intractable, complex mixture of structural isomers (1-O-methyl vs. 2-O-methyl)[4].
Biocatalytic Oxidation o-MethoxyphenolHighVariableRequires specialized engineered T4MO enzymes (e.g., G103S/A107G variants) and complex fermentation setups.

References

  • Surrey, A. R. "Pyrogallol 1-monomethyl ether." Organic Syntheses, Coll. Vol. 3, p.759 (1955); Vol. 26, p.90 (1946). URL:[Link]

  • Fishman, A., et al. "Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone." Applied and Environmental Microbiology, 82(3), 860-869 (2015). URL:[Link]

  • Terent'ev, A. O., et al. "Rearrangements of organic peroxides and related processes." Beilstein Journal of Organic Chemistry, 14, 3004-3024 (2018). URL:[Link]

Sources

Mechanistic Pathway of Orcinol Formylation & Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Formylation of Orcinol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting the formylation of orcinol (3,5-dihydroxytoluene) to synthesize orsellinaldehyde (2,4-dihydroxy-6-methylbenzaldehyde) or its derivatives. While the Vilsmeier-Haack reaction is the industry standard[1], the electron-rich nature of the resorcinol core makes it highly susceptible to side reactions, including poor regioselectivity, over-formylation, and dimerization. This guide provides a mechanistic breakdown, field-proven FAQs, and a self-validating protocol to ensure high-fidelity synthesis.

Understanding the causality of side reactions requires a mechanistic view of electrophilic aromatic substitution. The Vilsmeier reagent (chloroiminium ion) attacks the activated aromatic ring[2]. However, orcinol has multiple reactive sites, leading to competing pathways.

MechanisticPathway Orcinol Orcinol (3,5-Dihydroxytoluene) Iminium Aryl-Iminium Intermediate Orcinol->Iminium Electrophilic Attack Chloro Chlorinated Arene [Halogenation] Orcinol->Chloro POCl3 Direct Halogenation Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Iminium Generates Electrophile Orsellinaldehyde Orsellinaldehyde (C-2) [Target Product] Iminium->Orsellinaldehyde Hydrolysis (Sterically Hindered, Electronically Favored) Regioisomer C-4 Formyl Isomer [Side Product] Iminium->Regioisomer Hydrolysis (Less Hindered) Dialdehyde C-2, C-4 Dialdehyde [Over-formylation] Orsellinaldehyde->Dialdehyde Excess Reagent / High Temp Dimer Diaryl Methane [Condensation] Orsellinaldehyde->Dimer Acidic Workup + Unreacted Orcinol Regioisomer->Dialdehyde Excess Reagent / High Temp

Mechanistic pathways showing target orsellinaldehyde synthesis versus common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a 1:1 mixture of the C-2 (orsellinaldehyde) and C-4 formyl isomers. How do I improve regioselectivity? Expertise & Experience: Orcinol possesses two primary sites for electrophilic attack: C-2 (between the two hydroxyls) and C-4 (between a hydroxyl and the methyl group). While C-2 is sterically hindered, it is electronically favored due to the synergistic electron-donating effects of the two adjacent hydroxyl groups. Causality & Solution: Poor regioselectivity usually stems from conducting the reaction at elevated temperatures, which provides the activation energy necessary to overcome the electronic preference, leading to the sterically less hindered C-4 isomer. To force C-2 selectivity, maintain the reaction strictly between 0°C and 20°C. Alternatively, selectively protecting the hydroxyl groups (e.g., with methyl or benzyl ethers) prior to formylation sterically blocks the C-4 position and ensures regiocontrol[1][3].

Q2: My LC-MS shows a mass corresponding to a dialdehyde (+28 Da from the target). Why is over-formylation occurring? Expertise & Experience: Resorcinol derivatives are highly nucleophilic. Once the first formyl group is installed, the ring is partially deactivated, but the remaining electron density is often still sufficient to react with excess Vilsmeier reagent[4]. Causality & Solution: Over-formylation is a stoichiometric and kinetic issue. Ensure your POCl₃:Orcinol ratio does not exceed 1.1:1.0. If dialdehydes persist, consider switching to a milder formylating system, such as the TiCl₄/CHCl₂OMe method, which allows for tighter control over mono-formylation[5].

Q3: I am isolating polymeric/dimeric material and my yield is plummeting during workup. What is happening? Expertise & Experience: Electron-rich aromatic aldehydes are notorious for undergoing condensation reactions. Causality & Solution: During the aqueous hydrolysis of the iminium intermediate, unreacted orcinol can condense with the newly formed orsellinaldehyde under strongly acidic conditions, forming diaryl methanes or triphenylmethane dyes[5]. Self-validating fix: Buffer your hydrolysis step. Pour the reaction mixture into a saturated aqueous sodium acetate (NaOAc) solution rather than pure water or HCl. Keeping the pH between 5 and 6 during hydrolysis prevents acid-catalyzed condensation.

Q4: Are there alternatives to POCl₃ that avoid chlorinated byproducts? Expertise & Experience: Yes. POCl₃ can occasionally act as a chlorinating agent on highly activated rings. If chlorinated impurities are detected, you can utilize emerging biocatalytic methods using acyltransferases (e.g., CsATase), which offer up to 99% conversion with perfect regioselectivity and zero halogenation risk[4].

Quantitative Data: Comparison of Formylation Strategies

To assist in your experimental design, the following table summarizes the performance metrics of various formylation techniques applied to orcinol and related resorcinol derivatives.

Formylation MethodReagentsTypical YieldRegioselectivity (C-2 : C-4)Primary Side Reactions
Vilsmeier-Haack POCl₃, DMF50–70%High (if protected)Dialdehydes, Chlorination
Gattermann Zn(CN)₂, HCl40–60%ModerateToxicity risks, Dimerization
Duff Reaction HMTA, TFA30–45%LowOrtho/Para mixtures, Low yield
TiCl₄-Mediated TiCl₄, CHCl₂OMe65–80%HighDiaryl methanes (if unbuffered)
Biocatalytic CsATase, Formyl donor>90%Perfect (>99%)None (Cofactor independent)

Self-Validating Experimental Protocol: Optimized Vilsmeier-Haack Formylation

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • Orcinol (anhydrous): 1.0 equivalent

  • POCl₃ (freshly distilled): 1.1 equivalents

  • DMF (anhydrous): Solvent and reactant

  • Sodium Acetate (NaOAc): Aqueous saturated solution

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Purge a dry round-bottom flask with Argon. Add anhydrous DMF (10 volumes) and cool to 0°C using an ice bath. Dropwise, add POCl₃ (1.1 eq).

    • Validation Checkpoint 1: The solution must turn pale yellow and slightly viscous within 15 minutes, indicating the successful formation of the chloroiminium salt. If it turns dark brown, your DMF is wet; abort and restart.

  • Substrate Addition: Dissolve orcinol (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 30 minutes, maintaining the internal temperature strictly below 5°C.

    • Causality: Slow addition prevents localized heating, which is the primary trigger for C-4 formylation and dialdehyde formation.

  • Iminium Formation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 12 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 7:3). The orcinol spot should disappear, replaced by a highly polar baseline spot (the iminium salt).

  • Buffered Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Slowly pour the mixture into a vigorously stirring, ice-cold saturated aqueous NaOAc solution (pH ~5.5).

    • Causality: The NaOAc buffer neutralizes the HCl generated during hydrolysis. This prevents the acid-catalyzed condensation of orsellinaldehyde into diaryl methanes[5].

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from hot water or ethanol.

    • Validation Checkpoint 3: The purified product should present as colorless to pale yellow crystals with a sharp melting point of 181–183°C[6].

ProtocolWorkflow Step1 1. Generate Vilsmeier (POCl3 + DMF at 0°C) Check1 Check: Pale Yellow Viscous Solution? Step1->Check1 Step2 2. Add Orcinol (Keep Temp < 5°C) Check1->Step2 Yes Step3 3. Stir at 20°C (12 hours) Step2->Step3 Check2 Check: TLC shows baseline iminium? Step3->Check2 Step4 4. Buffered Hydrolysis (Ice-cold NaOAc) Check2->Step4 Yes Step5 5. Extract & Purify (Recrystallize) Step4->Step5

Self-validating workflow for the Vilsmeier-Haack formylation of orcinol.

References

  • Title: Orsellinaldehyde - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Biocatalytic Regioselective C‐Formylation of Resorcinol Derivatives Source: ResearchGate URL: [Link]

  • Title: The Total Synthesis of The Indano[2,1-c]chromans (±)-Brazilin, (±)-Pestalachloride C Source: eScholarship URL: [Link]

  • Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]

  • Title: Orsellinaldehyde Source: Wikipedia URL: [Link]

  • Title: Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations Source: PubMed Central (PMC) URL: [Link]

Sources

"optimizing reaction conditions for Elbs persulfate oxidation"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Elbs Persulfate Oxidation Support Center . As application scientists and drug development professionals, we frequently encounter challenges scaling and optimizing this classic organic redox reaction. While the conversion of phenols to para-diphenols (hydroquinones) using alkaline potassium persulfate is synthetically invaluable—especially for its tolerance of diverse functional groups—it is notoriously plagued by moderate-to-low yields and competing side reactions[1].

This support guide moves beyond basic procedures. It provides a mechanistic rationale for optimizing your reaction conditions, a self-validating experimental protocol, and targeted troubleshooting steps to resolve the most common modes of failure.

Mechanistic Workflow

To troubleshoot the Elbs oxidation effectively, you must first understand the causality of the reaction pathway. The reaction does not proceed via direct oxidation of the phenol. Instead, it requires the deprotonation of the phenol to a phenoxide anion, which then executes a nucleophilic attack on the peroxide oxygen of the peroxydisulfate ion[1]. This forms a highly stable aryl sulfate ester intermediate that must be forcibly hydrolyzed in a separate step[2].

ElbsMechanism Phenol Phenol (Starting Material) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Alkaline Medium (NaOH / KOH) Base->Phenoxide SulfateEster Aryl Sulfate Ester (Intermediate) Phenoxide->SulfateEster Nucleophilic Attack Persulfate Potassium Persulfate (K2S2O8, < 20 °C) Persulfate->SulfateEster Product para-Diphenol (Hydroquinone) SulfateEster->Product Hydrolysis Acid Acidic Hydrolysis (HCl, 90-100 °C) Acid->Product

Logical workflow and mechanism of the Elbs persulfate oxidation.

Quantitative Data & Optimization Parameters

Yield optimization requires strict control over the reaction environment. The table below summarizes the causality behind the most critical experimental parameters and their impact on the final yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Temperature (Oxidation) > 25 °C5 – 15 °C Prevents thermal homolytic cleavage of persulfate into sulfate radicals, minimizing over-oxidation and tar formation[3].+15-20%
pH / Alkalinity Neutral (pH ~7)Strong Base (pH > 11) Ensures complete deprotonation of phenol to the active phenoxide nucleophile[1].Essential for reaction
Persulfate Addition Bolus (All at once)Dropwise (2–4 hrs) Maintains a low steady-state concentration of oxidant, reducing radical-induced polymerization[2].+10-15%
Hydrolysis Temperature Room Temperature90 – 100 °C Provides the activation energy required to cleave the highly stable aryl sulfate ester intermediate[2].Prevents product loss
Self-Validating Experimental Protocol: Optimized Elbs Oxidation

This protocol is designed as a closed-loop, self-validating system. Step 4 acts as a critical diagnostic checkpoint to evaluate the efficiency of the oxidation phase before proceeding to hydrolysis. The methodology is adapted from standardized [2].

Step 1: Dissolution & Deprotonation Dissolve 10.0 g of phenol (1 eq) in 200 mL of 2 M NaOH in a beaker. Cool the solution to 10–15 °C using an ice bath[2]. Causality: Strong alkalinity is mandatory to generate the tautomeric para-carbanion of the phenolate ion, which drives the nucleophilic attack[1].

Step 2: Oxidant Addition While stirring vigorously, add a solution of 27.0 g of potassium persulfate ( K2​S2​O8​ ) in 250 mL of water dropwise over a period of 2–3 hours. Strictly maintain the temperature below 20 °C [2]. Causality: Slow addition prevents the thermal decomposition of the persulfate and limits parasitic radical pathways[3].

Step 3: Primary Reaction Incubation After the addition is complete, continue stirring the mixture for an additional 12–24 hours at room temperature[2].

Step 4: Diagnostic Recovery (Self-Validation Checkpoint) Acidify the reaction mixture with dilute H2​SO4​ to a pH of approximately 3. Extract the unreacted phenol with three 50 mL portions of diethyl ether[2]. Checkpoint: Evaporate the ether and weigh the recovered starting material. If recovery is >50%, your persulfate likely decomposed prematurely. This signals the need for slower oxidant addition or stricter temperature control in future runs[1].

Step 5: Acidic Hydrolysis Acidify the remaining aqueous layer (which contains the sulfate ester intermediate) with concentrated HCl to pH 1. Heat the solution to 90–100 °C for 1 hour[2]. Causality: The aryl sulfate ester is remarkably stable. It requires high activation energy (heat + strong acid) to hydrolyze into the final para-diphenol[4].

Step 6: Isolation Cool the solution to room temperature, neutralize carefully with sodium bicarbonate, and extract the para-diphenol product using diethyl ether. Dry over anhydrous Na2​SO4​ and evaporate the solvent[2].

Troubleshooting & FAQs

Q: Why am I recovering mostly unreacted starting material despite using stoichiometric persulfate? A: This is the most fundamental limitation of the Elbs oxidation. The phenol often acts as a catalyst, converting the persulfate into a sulfate without undergoing oxidation itself[1]. To mitigate this, use a slight excess of persulfate, ensure the reaction is kept strictly below 20 °C, and add the oxidant dropwise over several hours to maintain a low steady-state concentration[2].

Q: My reaction mixture turned into a black, intractable tar. How do I prevent this? A: Tar formation indicates over-oxidation and radical-induced polymerization. Peroxydisulfate can undergo homolytic cleavage to form highly reactive sulfate radical anions ( SO4∙−​ ), especially if transition metal impurities are present or temperatures exceed 25 °C[5]. Maintaining strict temperature control (0–20 °C) is critical[3]. If issues persist, consider adding a chelating agent like EDTA to sequester trace transition metals that catalyze radical formation.

Q: I am observing ortho-hydroxylation instead of the expected para-product. Why? A: The Elbs oxidation is highly selective for the para position due to the geometry of the tautomeric para-carbanion of the phenolate ion[1]. However, if the para position is already substituted, the reaction will default to the ortho position[3]. Furthermore, if your substrate is an aromatic amine (aniline) rather than a phenol, the reaction undergoes the , which strictly directs substitution to the ortho position[6][7].

Q: The intermediate formed successfully, but the final yield of hydroquinone is near zero. What went wrong during workup? A: You likely experienced incomplete hydrolysis of the aryl sulfate ester intermediate. This ester is highly stable and will not cleave under mild conditions. It requires harsh acidic conditions (e.g., pH 1 with concentrated HCl) and sustained heating at 90–100 °C for at least 1 hour to fully cleave the sulfate group and yield the free para-diphenol[2].

References
  • Wikipedia Contributors. "Elbs persulfate oxidation." Wikipedia, The Free Encyclopedia.[Link]

  • Behrman, E. J. "The Elbs and Boyland-Sims peroxydisulfate oxidations." Beilstein Journal of Organic Chemistry 2, no. 1 (2006): 22.[Link]

  • Sethna, S. M. "The Elbs Persulfate Oxidation." Chemical Reviews 49, no. 1 (1951): 91-101.[Link]

  • Chemical Society Reviews. "Recent advances in visible light-activated radical coupling reactions..." RSC Publishing (2021).[Link]

Sources

Technical Support Center: Benzenetriol Dimerization & Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the pervasive stability issues surrounding benzenetriols (such as 1,2,4-benzenetriol and pyrogallol) in aqueous media.

Benzenetriols are highly reactive polyhydroxylated aromatic rings. While this makes them excellent antioxidants and valuable scaffolds in drug development, it also renders them exceptionally prone to spontaneous autooxidation and dimerization. This guide provides the mechanistic causality behind these degradation pathways and equips you with self-validating protocols to ensure absolute control over your experimental conditions.

Frequently Asked Questions (FAQs)

Q: Why does my 1,2,4-benzenetriol (BTO) solution turn dark brown within hours of preparation? A: This color change is a visual indicator of autooxidation and subsequent dimerization. In aqueous environments, particularly at neutral or alkaline pH, the benzenetriol monomer deprotonates. The resulting electron-rich phenoxide ion readily transfers a single electron to dissolved molecular oxygen, generating a semiquinone radical and superoxide[1]. The semiquinone further oxidizes into an electrophilic benzoquinone. Unreacted benzenetriol monomers then perform a nucleophilic attack on the benzoquinone ring, resulting in the spontaneous formation of C-C or C-O linked dimers (such as 2,2′,4,4′,5,5′-hexahydroxybiphenyl) and higher-order dark polymers[2][3][4].

Q: Are the spontaneously formed dimers biologically active, and will they confound my assays? A: Yes, they will severely confound your data. Dimers possess drastically different target activity compared to the monomer. For example, BTO dimers exhibit significantly lower antibacterial activity than fresh BTO[2]. Furthermore, the autooxidation process generates reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). In mammalian cell assays, these ROS and quinone intermediates cause severe background toxicity and DNA breakage, which researchers frequently misattribute to the benzenetriol monomer itself[2][5].

Q: How do trace metals affect my benzenetriol assays? A: Trace transition metals (specifically Cu²⁺ and Fe³⁺), which commonly leach from glassware or are present in standard buffer salts, act as potent catalysts for Fenton-type oxidation of benzenetriols. They accelerate the conversion of H₂O₂ into highly destructive hydroxyl radicals. Studies demonstrate that adding metal chelators like desferrioxamine or EDTA can inhibit benzenetriol-induced DNA breakage by up to 85%, proving that metal-catalyzed radical generation is a primary driver of instability and off-target toxicity[5].

Troubleshooting Matrix: Common Experimental Artifacts

Observed IssueMechanistic CauseField-Proven Solution
Inconsistent NMR spectra (Unexpected peaks in the 6.00-8.50 ppm aromatic region).Formation of 5-5'-linked BTO dimers or hydroquinone dimers during sample preparation in D₂O[4].Prepare samples in acidified D₂O (pH 1-3) and degas with Argon prior to dissolving the compound. Analyze immediately[4].
High variability in cell viability or MIC assays. Variable rates of autooxidation leading to fluctuating monomer-to-dimer ratios and unpredictable ROS levels[2].Co-administer ROS scavengers (e.g., catalase at 20 U/mL or superoxide dismutase) to neutralize assay-confounding H₂O₂[5].
Rapid browning of solution despite using sealed containers.Residual dissolved oxygen and trace metal contamination in the buffer driving Fenton-catalyzed oxidation[1][5].Implement the "Ultra-Stable Aqueous Solution Protocol" (Section 4), ensuring the use of 18.2 MΩ·cm water and 50 µM EDTA.

Quantitative Data: Stability Factors

The following table summarizes the quantitative impact of environmental factors on benzenetriol stability, allowing you to predict half-lives based on your buffer conditions.

Environmental ConditionMonomer Half-LifePrimary Degradation ProductMechanistic Causality
Alkaline pH (>7.0) < 1 hourBenzoquinones, PolymersDeprotonation accelerates single-electron transfer to O₂[1].
Neutral pH (7.0) + Aerobic 2 - 4 hours5,5'-BTO Dimer, ROSSpontaneous autooxidation and nucleophilic coupling[2][4].
Neutral pH + Trace Cu²⁺/Fe³⁺ < 30 minutesDimers, Hydroxyl RadicalsMetal-catalyzed Fenton-type oxidation[5].
Acidic pH (<3.0) + Anaerobic > 72 hoursNegligibleProtonation stabilizes the phenol; lack of O₂ prevents radical initiation[1][4].

Self-Validating Protocol: Preparation of Ultra-Stable Aqueous Solutions

To isolate the true biological or chemical activity of benzenetriol monomers, you must arrest the dimerization pathway. Follow this step-by-step methodology to prepare stable stock solutions.

Step 1: Solvent Deoxygenation (Thermodynamic Control)

  • Action: Sparge high-purity water (18.2 MΩ·cm) with Argon gas for 30 minutes prior to solute addition.

  • Causality: Molecular oxygen acts as the primary electron acceptor. Removing it halts the initial semiquinone radical formation.

  • Validation Checkpoint: Use a dissolved oxygen (DO) probe to confirm DO levels are < 0.5 mg/L before proceeding.

Step 2: pH Adjustment (Kinetic Control)

  • Action: Acidify the degassed water to pH 2.5 – 3.0 using dilute HCl or a non-chelating acidic buffer (e.g., citrate).

  • Causality: Benzenetriols are highly sensitive to autooxidation in their deprotonated phenoxide forms. Acidic conditions shift the equilibrium entirely to the protonated, stable phenol state[1][4].

  • Validation Checkpoint: The solution must remain completely colorless upon benzenetriol addition. A pink or brown tint indicates immediate oxidation.

Step 3: Metal Chelation (Catalyst Quenching)

  • Action: Add 50 µM of a metal chelator (e.g., EDTA or desferrioxamine) to the buffer.

  • Causality: Trace transition metals leached from glassware catalyze Fenton-type reactions, accelerating dimer formation[5].

  • Validation Checkpoint: Spiking a 1 mL test aliquot with 1 µM Cu²⁺ should not induce a color change within 1 hour, confirming excess chelating capacity.

Step 4: Storage and Handling

  • Action: Store aliquots in amber glass vials at -20°C under an Argon headspace. Thaw only once.

  • Causality: Photochemical excitation can induce homolytic cleavage. Freezing minimizes kinetic collision rates for dimerization.

Mechanistic Pathway Visualization

The following diagram maps the causality of benzenetriol degradation and illustrates exactly where our recommended stabilization strategies intersect the pathway.

G BTO 1,2,4-Benzenetriol (Protonated, Stable) Phenoxide Phenoxide Ion (Deprotonated, Reactive) BTO->Phenoxide Alkaline pH Semiquinone Semiquinone Radical Phenoxide->Semiquinone Electron Transfer O2 Dissolved Oxygen (O2) O2->Semiquinone Accepts Electron Metals Trace Metals (Cu2+, Fe3+) Metals->Semiquinone Catalyzes Oxidation ROS Reactive Oxygen Species (H2O2, O2.-) Semiquinone->ROS Byproduct Generation Quinone Benzoquinone Intermediate Semiquinone->Quinone Further Oxidation Dimer Benzenetriol Dimers (e.g., 5,5'-BTO Dimer) Quinone->Dimer Nucleophilic Attack by Monomer Chelators Metal Chelators (EDTA) Chelators->Metals Sequesters Antioxidants ROS Scavengers (Catalase) Antioxidants->ROS Neutralizes Acid Acidic Buffer (pH < 3) Acid->Phenoxide Prevents Ionization

Fig 1: Mechanistic pathway of benzenetriol autooxidation, dimerization, and stabilization strategies.

References

  • Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri Source: nih.gov URL:[Link]

  • Lewis Acid Catalyzed Conversion of 5-Hydroxymethylfurfural to 1,2,4-Benzenetriol, an Overlooked Biobased Compound Source: researcher.life URL:[Link]

  • DNA breakage induced by 1,2,4-benzenetriol: relative contributions of oxygen-derived active species and transition metal ions Source: nih.gov URL: [Link]

  • Hydroquinone (EHC 157, 1994) Source: inchem.org URL:[Link]

  • Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds | Organic Process Research & Development Source: acs.org URL:[Link]

Sources

"troubleshooting low yield in dialkyl glutarate condensation for pyrogallol synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for the synthesis of pyrogallol (1,2,3-trihydroxybenzene). While pyrogallol is traditionally derived from the decarboxylation of naturally sourced gallic acid, supply chain limitations often necessitate synthetic alternatives. This guide focuses on the robust, fully synthetic route utilizing the base-promoted condensation of a dialkyl glutarate with a dialkyl dialkoxymalonate 1.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure your scale-up is successful.

Mechanistic Workflow Overview

To troubleshoot effectively, you must understand the pathway. The synthesis relies on a double Claisen/Dieckmann-type condensation. The base deprotonates the alpha-carbons of the dialkyl glutarate, which subsequently attack the ester carbonyls of the malonate, forming a highly functionalized cyclohexadiene ring 1. Subsequent acidic hydrolysis triggers aromatization, yielding 4,5,6-trihydroxyisophthalic acid, which is thermally decarboxylated to pyrogallol 2.

G N1 Dimethyl Glutarate + Dimethyl Dimethoxymalonate N2 Base-Catalyzed Condensation (NaH/NaOMe, 60-100°C) N1->N2 N3 Cyclic Intermediate (Dialkyl-4,6-dihydroxy-5,5-dimethoxy- 3,6-cyclohexadiene-1,3-dicarboxylate) N2->N3 1:1 to 1:2 Molar Ratio N4 Acidic Hydrolysis (Aqueous Acid) N3->N4 N5 4,5,6-Trihydroxyisophthalic Acid N4->N5 N6 Thermal Decarboxylation (190-210°C) N5->N6 N7 Pyrogallol (1,2,3-Trihydroxybenzene) N6->N7 -2 CO2

Reaction Pathway: Pyrogallol Synthesis via Dialkyl Glutarate Condensation

Critical Troubleshooting Q&A

Q1: My condensation step yields a dark, intractable tar instead of the cyclic intermediate. What is causing this? A1: This is the most common failure point and is caused by moisture or oxygen ingress. The condensation requires a strong, active base (e.g., sodium hydride or sodium alkoxide) [[1]](). If the solvent is not strictly anhydrous, the base is consumed by water, halting the enolization of the glutarate. Furthermore, oxygen exposure at reflux temperatures (60°C–150°C) causes premature oxidation of the electron-rich enolate intermediates into complex oligomers. Self-Validating Fix: Perform a Karl Fischer titration on your solvent before use (must be <50 ppm H₂O). The reaction is self-validating if successful: the sodium salt of the cyclic intermediate will visibly precipitate out of the solvent as a thick suspension. If the solution remains clear and darkens, your base was quenched.

Q2: The cyclic intermediate forms, but the final pyrogallol yield after decarboxylation is extremely low (<30%). Why? A2: Incomplete decarboxylation or thermal degradation is occurring. The intermediate 4,5,6-trihydroxyisophthalic acid must be heated to 190°C–210°C to drive off the two equivalents of CO₂ 1. If the temperature is too low, the reaction stalls at the mono-carboxylic acid stage. If exposed to air at 200°C, the newly formed pyrogallol rapidly oxidizes into quinone polymers. Self-Validating Fix: Monitor the reaction via a gas bubbler. The decarboxylation process validates itself: the reaction is complete exactly when CO₂ evolution ceases 2.

Q3: Why must the glutarate be added gradually to the malonate and base mixture? A3: Adding all reagents at once promotes the self-condensation of the dialkyl glutarate (yielding undesired cyclic dimers) rather than the cross-condensation with the malonate. By keeping the steady-state concentration of the glutarate low via dropwise addition over 5–8 hours, the enolate is forced to react with the more electrophilic dialkyl dialkoxymalonate 1.

Troubleshooting Start Issue: Low Overall Pyrogallol Yield Step1 Check Condensation Step Yield (Is cyclic intermediate < 70%?) Start->Step1 Cond_Yes Investigate Base Depletion (Moisture in solvent/reagents?) Step1->Cond_Yes Yes Cond_No Check Decarboxylation Step (Is intermediate converting fully?) Step1->Cond_No No Sol1 Dry solvents (Karl Fischer <50 ppm) Use fresh NaH/NaOMe Cond_Yes->Sol1 Decarb_Issue Ensure Temp reaches 190-210°C Check for oxidation (Use N2 atm) Cond_No->Decarb_Issue

Diagnostic Logic Tree for Low Yield in Pyrogallol Synthesis

Yield Optimization & Quantitative Data

To ensure reproducibility, benchmark your process parameters against the optimized data matrix below. Deviations in molar ratios or temperatures will exponentially decrease the final yield.

Reaction PhaseReagents / Molar RatioOptimal TempTimeTarget YieldCritical Quality Attribute (CQA)
1. Condensation Glutarate : Malonate (1:1.2)60°C – 100°C10 – 96 h65 - 75%Precipitation of intermediate sodium salt
2. Hydrolysis Intermediate : Aqueous AcidReflux (100°C)2 – 4 h> 90%Complete dissolution and recrystallization
3. Decarboxylation Trihydroxyisophthalic Acid190°C – 210°C1 – 3 h80 - 85%Cessation of CO₂ gas evolution

Validated Step-by-Step Protocols

Phase 1: Base-Catalyzed Condensation
  • Preparation: Disperse the condensation-promoting base (e.g., sodium hydride or sodium methoxide) in an anhydrous inert solvent (benzene or toluene) under a strict nitrogen atmosphere 1.

  • Malonate Addition: Add the dialkyl dialkoxymalonate (e.g., dimethyl dimethoxymalonate) directly to the base suspension. Stir for 15 minutes.

  • Controlled Enolization: Load the dialkyl glutarate (e.g., dimethyl glutarate) into an addition funnel. Add it dropwise to the reaction mixture over a period of 5 to 8 hours 1.

  • Reflux & Precipitation: Heat the mixture to reflux (60°C–100°C depending on the solvent chosen). Maintain reflux for 10 to 96 hours. Self-Validation: The reaction is progressing correctly when a thick precipitate (the sodium salt of the cyclic intermediate) forms [[1]]().

Phase 2: Acidic Hydrolysis & Aromatization
  • Isolation: Isolate the solid cyclic intermediate via anaerobic filtration to prevent oxidation.

  • Hydrolysis: Resuspend the solid in a strong aqueous acid (e.g., 6M HCl).

  • Aromatization: Reflux the mixture for 2-4 hours to hydrolyze the ester and acetal groups. The acidic conditions will spontaneously trigger aromatization to 4,5,6-trihydroxyisophthalic acid [[2]]().

  • Crystallization: Cool the mixture to 0°C. Filter the crystallized 4,5,6-trihydroxyisophthalic acid and dry thoroughly under vacuum.

Phase 3: Thermal Decarboxylation
  • Setup: Charge the dried 4,5,6-trihydroxyisophthalic acid into a heavy-walled flask equipped with a nitrogen inlet and a gas bubbler on the exhaust.

  • Thermal Cleavage: Heat the solid to 190°C–210°C under a continuous nitrogen sweep 1.

  • Monitoring: Watch the bubbler. Self-Validation: The cessation of CO₂ bubbles indicates 100% conversion to pyrogallol 2. Remove from heat immediately to prevent degradation.

  • Purification: Purify the crude pyrogallol via vacuum sublimation to isolate pure, white crystals.

References

  • Title: Method of synthesis of pyrogallol - US Patent 4046817A Source: Google Patents URL
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

Sources

Technical Support Center: Improving the Solubility of Methylphloroglucinol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for methylphloroglucinol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-methylphloroglucinol (2-methyl-1,3,5-trihydroxybenzene) in their experimental workflows. As a substituted phenol, this compound's low aqueous solubility is a common hurdle for achieving accurate and reproducible results in in vitro assays. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies.

Part 1: Troubleshooting Common Solubility Issues

This section addresses the most frequent problems encountered by researchers.

Q1: "I'm starting a new project with methylphloroglucinol. What's the best solvent to begin with for my stock solution?"

Answer: For most applications, the recommended starting solvent is anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)[1][2].

Causality & Rationale: Methylphloroglucinol is an organic compound with poor water solubility. DMSO is a highly polar aprotic solvent with an exceptional capacity to dissolve a wide array of both nonpolar and polar compounds[3]. Preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is the most common and effective initial step. This concentrated stock can then be serially diluted to a working concentration, minimizing the final amount of organic solvent introduced into your aqueous assay medium[1][4].

Q2: "My methylphloroglucinol precipitated when I diluted my DMSO stock directly into my aqueous cell culture medium. What happened and how can I fix it?"

Answer: This is a classic solubility problem known as "crashing out." It occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous "anti-solvent," causing it to precipitate before it can be properly dispersed.

Causality & Rationale: The abrupt change in solvent polarity from 100% DMSO to >99% aqueous medium drastically lowers the compound's solubility limit. To prevent this, you must avoid large, single-step dilutions.

Solution:

  • Serial Dilution in DMSO: Perform intermediate serial dilutions of your concentrated stock in 100% DMSO to get closer to your final desired concentration[1][5]. For example, if you have a 50 mM stock and need a 50 µM final concentration, first dilute the stock to 5 mM in DMSO, then to 500 µM in DMSO. This minimizes the volume of the final addition into the aqueous medium.

  • Careful Final Dilution: When adding the final DMSO-based solution to your aqueous medium, vortex or swirl the medium gently during the addition[4]. This promotes rapid mixing and dispersion, preventing localized high concentrations of the compound that can initiate precipitation.

See Protocol 2.1.2 for a detailed step-by-step guide.

Q3: "My cell line is highly sensitive to organic solvents, and I can't use DMSO. What are my best alternatives?"

Answer: When DMSO is not a viable option, several effective alternatives can be employed. The best choice depends on your specific assay constraints.

Recommended Alternatives:

  • pH-Mediated Solubilization: Methylphloroglucinol is a weak acid due to its phenolic hydroxyl groups[6]. By increasing the pH of the solution with a mild base (e.g., 0.1 M NaOH), you can deprotonate these groups to form a much more water-soluble phenolate salt. The pH can then be carefully adjusted back towards neutral if required by the assay, though the compound may remain in a supersaturated state long enough for the experiment[7]. Caution: Ensure the final pH is compatible with your cells and that the compound is stable at that pH[8].

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior[9][10]. They can encapsulate poorly soluble molecules like methylphloroglucinol, forming a water-soluble "inclusion complex"[11][]. This method avoids organic solvents entirely. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice[10].

  • Surfactant-Based Formulations: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 can form micelles in aqueous solutions that encapsulate hydrophobic compounds, increasing their apparent solubility[13][14][15]. This is effective but requires careful validation to ensure the surfactant itself does not interfere with the assay readout[16].

Q4: "I'm concerned my compound is degrading in solution over time. How can I assess and improve its stability?"

Answer: Compound stability is crucial for reproducible data. Phenolic compounds can be susceptible to oxidation and pH-dependent degradation.

Recommendations:

  • Storage: Always store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and light[1][3]. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation[3].

  • pH Stability Testing: If you are using pH adjustment, it is critical to determine the compound's stability at the working pH. This can be done by incubating the compound in the buffer for various time points (e.g., 0, 2, 8, 24 hours) and then analyzing the remaining compound concentration by HPLC[8][17].

  • Vehicle Controls: Always include a "vehicle control" in your experiments. This is a control group treated with the exact same concentration of your solvent system (e.g., 0.1% DMSO, or the cyclodextrin buffer) without the methylphloroglucinol. This ensures that any observed effects are due to your compound and not the solubilizing agent[1][18].

Part 2: In-Depth Solubilization Strategies & Protocols

Using Organic Co-solvents: The DMSO Standard

DMSO is the workhorse solvent for in vitro assays due to its powerful solubilizing properties and miscibility with water[2]. However, its use must be carefully controlled to prevent cellular toxicity.

Mechanism: DMSO disrupts the hydrogen bonding network of water, creating a solvent environment more favorable for dissolving organic molecules.

Critical Consideration: Final DMSO Concentration High concentrations of DMSO are cytotoxic[2][19]. The final concentration in your assay should always be as low as possible and its effects validated for your specific cell line.

Assay TypeRecommended Max Final DMSO ConcentrationRationale & References
General Cell-Based Assays ≤ 0.5% A widely accepted upper limit to avoid significant cytotoxicity in many immortalized cell lines.[1][19][20]
Primary or Stem Cell Cultures ≤ 0.1% These cells are often more sensitive to solvent-induced stress.[21][22]
High-Throughput Screening 0.1% - 1% Concentration should be rigorously optimized and kept consistent across all plates.[1][18]
Enzyme/Biochemical Assays ≤ 1-2% Higher concentrations may be tolerated, but potential for direct enzyme inhibition must be checked.[16]
Protocol 2.1.1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes preparing a 10 mM stock solution.

  • Determine Molecular Weight (MW): The MW of 2-methylphloroglucinol (C₇H₈O₃) is 140.14 g/mol [23].

  • Calculate Mass: To make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 140.14 g/mol × 1000 mg/g = 1.40 mg

  • Weigh Compound: Using an analytical balance, carefully weigh 1.40 mg of methylphloroglucinol powder into a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube[3].

  • Dissolve: Tightly cap the tube and vortex for 30-60 seconds. Visually inspect to ensure all solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution[4][5].

  • Store: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light[5].

Workflow: Preparing DMSO Stock Solution

cluster_prep Stock Solution Preparation (10 mM) cluster_store Storage weigh 1. Weigh 1.40 mg Methylphloroglucinol add_dmso 2. Add 1.0 mL anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C Protected from light aliquot->store

Caption: Workflow for preparing a 10 mM methylphloroglucinol stock solution in DMSO.

Protocol 2.1.2: Serial Dilution to Prevent Precipitation

This protocol describes diluting a 10 mM stock to a final concentration of 10 µM in 10 mL of culture medium (final DMSO: 0.1%).

  • Prepare Intermediate Stock: In a sterile tube, add 10 µL of your 10 mM stock solution to 990 µL of 100% DMSO. Vortex to mix. This creates a 100 µM intermediate stock.

  • Prepare Working Solution: Warm 10 mL of your cell culture medium in a 15 mL conical tube.

  • Final Dilution: While gently swirling or vortexing the medium, add 10 µL of the 100 µM intermediate stock to the 10 mL of medium.

  • Final Concentration Check: The final concentration is 10 µM with a final DMSO concentration of 0.1% (10 µL in 10,010 µL total volume).

  • Use Immediately: Use the final working solution immediately for your experiment.

pH-Mediated Solubilization

Mechanism: Phenolic -OH groups are weakly acidic. At a pH above the compound's pKa, the proton is removed, creating a negatively charged phenolate ion. This ionic form is significantly more soluble in water than the neutral form.

Protocol 2.2.1: Solubility Enhancement via pH Adjustment
  • Prepare Basic Stock: Weigh 1.40 mg of methylphloroglucinol into a sterile tube. Add 1.0 mL of 0.1 M NaOH. Vortex until dissolved. This creates a ~10 mM stock solution. Note: The solution will be highly basic.

  • Dilute in Buffered Solution: Prepare your final working solution by diluting the basic stock into a well-buffered aqueous solution (e.g., PBS or cell culture medium). The buffer will neutralize the added NaOH.

  • Verify Final pH: After dilution, check the pH of your final working solution to ensure it is within the acceptable range for your assay. Adjust with sterile 0.1 M HCl or NaOH if necessary.

  • Control Group: Your vehicle control must be prepared by adding an identical volume of the 0.1 M NaOH solution to your buffer to account for any effects of the pH change or salt concentration.

Encapsulation with Cyclodextrins

Mechanism: Cyclodextrins (CDs) are donut-shaped molecules that trap hydrophobic "guest" molecules (methylphloroglucinol) within their central cavity, while their hydrophilic exterior allows the entire complex to dissolve readily in water[24]. This host-guest complex formation is a reversible equilibrium process[].

Diagram: Cyclodextrin Inclusion Complex

cluster_system Aqueous System MPG Methylphloroglucinol (Poorly Soluble) Complex Soluble Inclusion Complex MPG->Complex + CD Cyclodextrin (Soluble) CD->Complex

Caption: Cyclodextrins encapsulate methylphloroglucinol to form a soluble complex.

Protocol 2.3.1: Preparing a Methylphloroglucinol-Cyclodextrin Complex
  • Prepare CD Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., sterile PBS or water).

  • Add Compound: Add an excess of solid methylphloroglucinol powder to the HP-β-CD solution.

  • Equilibrate: Tightly cap the container and stir or shake the suspension at room temperature for 24-48 hours, protected from light. This allows the complexation to reach equilibrium.

  • Remove Excess Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved methylphloroglucinol.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution of the methylphloroglucinol-CD complex.

  • Sterilize & Quantify: Sterile-filter the supernatant through a 0.22 µm filter. It is highly recommended to determine the exact concentration of methylphloroglucinol in this stock solution using HPLC or UV-Vis spectrophotometry before use in assays.

Part 3: Summary and Recommendations

Choosing the right solubilization method is critical for experimental success. Use the decision tree and summary table below to guide your choice.

Decision Tree: Selecting a Solubilization Method

start Start: Need to dissolve Methylphloroglucinol q_dmso_ok Is your assay tolerant to DMSO? start->q_dmso_ok use_dmso Use DMSO Protocol (See 2.1) q_dmso_ok->use_dmso Yes q_ph_ok Can your assay tolerate a slight pH shift/salt? q_dmso_ok->q_ph_ok No use_ph Use pH Adjustment (See 2.2) q_ph_ok->use_ph Yes use_cd Use Cyclodextrins (See 2.3) q_ph_ok->use_cd No

Caption: Decision tree for selecting an appropriate solubilization strategy.

Comparison of Solubilization Methods
MethodProsConsBest For
DMSO Co-Solvent Simple, fast, effective for high concentrations.[2]Potential for cytotoxicity, may interfere with some assays.[16][22]High-throughput screening, general cell culture with robust lines.
pH Adjustment Inexpensive, avoids organic solvents.Requires careful pH control, compound may be unstable at high pH.[7][8]Assays with a wide pH tolerance; compounds stable to pH changes.
Cyclodextrins Low toxicity, high biocompatibility, avoids organic solvents.[9][]More complex preparation, may alter compound bioavailability, can be expensive.Sensitive cell assays, in vivo preliminary studies, when DMSO must be avoided.
Surfactants Effective for highly lipophilic compounds.[15][25]Surfactants can have their own biological activity and interfere with assays.[16]Specific formulations where other methods have failed; requires extensive validation.

Part 4: Frequently Asked Questions (FAQs)

  • What is the IUPAC name for methylphloroglucinol? Its IUPAC name is 2-methylbenzene-1,3,5-triol[23].

  • How should I store solid methylphloroglucinol powder? Store it in a tightly sealed container at room temperature or 4°C, protected from light and moisture.

  • Why is a vehicle control so important? A vehicle control is essential to prove that the observed biological effect is from your compound and not the solvent or solubilizing agent used to dissolve it. It is the most critical control for validating your results[1][18]. Any observed cellular changes must be compared against the vehicle-treated group, not just an untreated group.

References

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? [Online forum post]. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online forum post]. Available at: [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? [Online forum post]. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Online forum post]. Available at: [Link]

  • Ferreira, D. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • Liu, Y., et al. (2016). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Available at: [Link]

  • Kloes, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • ResearchGate. (2024). Total extracted phenolic compounds versus surfactant concentration. [Scientific diagram]. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellońskie Centrum Innowacji. Available at: [Link]

  • ResearchGate. (2014). Solubilization of phenols in surfactant/polyelectrolyte systems. [Publication]. Available at: [Link]

  • Hosseinzadeh, R., et al. (2013). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. PMC. Available at: [Link]

  • Google Patents. (2017). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Zhang, Z., et al. (2022). Surfactant-Mediated Ultrasonic-Assisted Extraction and Purification of Antioxidants from Chaenomeles speciosa (Sweet) Nakai for Chemical- and Cell-Based Antioxidant Capacity Evaluation. MDPI. Available at: [Link]

  • ResearchGate. (2011). IN VITRO AVAILABILITY OF TRIMETHYLPHLOROGLUCINOL AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. [Publication]. Available at: [Link]

  • ResearchGate. (2011). In vitro availability of trimethylphloroglucinol and its degradation product from dosage formulations by RP-HPLC. [Publication]. Available at: [Link]

  • ResearchGate. (2011). In vitro Availability of Trimethylphloroglucinol and its Degradation Product from Dosage Formulations by RP-HPLC. [Publication]. Available at: [Link]

  • Gîrleanu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Zhang, G., et al. (2024). An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085. Journal of Biological Chemistry. Available at: [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. Available at: [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Online forum post]. Available at: [Link]

  • ResearchGate. (2020). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). [Online forum post]. Available at: [Link]

  • ResearchGate. (2017). Best way to prepare water soluble drug for cell culture? [Online forum post]. Available at: [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate, Inc. Available at: [Link]

  • ResearchGate. (2020). Biosynthesis of phloroglucinol compounds in microorganisms - Review. [Publication]. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why is phloroglucinol (1,3,5-benzenetriol) not very soluble in water? [Online forum post]. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. Available at: [Link]

  • ResearchGate. (2020). How to dissolve 1-mt used in cell culture? [Online forum post]. Available at: [Link]

  • Chung, Y-L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]

  • ResearchGate. (2020). Solubility of Phloroglucinol Tris(cyclic 2,2-dimethyl-1,3-propanediol phosphate) in Different Solvents. [Publication]. Available at: [Link]

  • PubChem. (n.d.). 2-Methylphloroglucinol. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Quenching Strategies for p-Benzoquinone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bench & Scale-Up Support Center for reactions involving p-benzoquinone (BQ). As a potent oxidant, radical scavenger, and highly reactive dienophile, BQ is a versatile reagent in organic synthesis and photocatalysis. However, its high reactivity means that unquenched BQ can wreak havoc during reaction workup—causing unwanted polymerizations, severe emulsions, or co-elution with target compounds.

This guide provides field-proven, mechanistically grounded strategies for safely and effectively quenching BQ, ensuring high yields and clean separations.

The Causality of Quenching Choices: Why Standard Washes Fail

A common mistake in bench chemistry is attempting to remove excess p-benzoquinone using standard alkaline washes (e.g., NaOH or NaHCO₃). Because BQ is highly electrophilic, exposing it to basic conditions triggers rapid polymerization, forming dark, humic-like tars. These tars act as surfactants, creating intractable emulsions during liquid-liquid extraction 1.

To avoid this, the most reliable strategy is chemical reduction . By transferring two electrons and two protons to BQ, it is converted into hydroquinone (HQ). Unlike BQ, HQ is highly water-soluble and easily partitions into the aqueous layer, leaving your organic product isolated and untouched.

Mechanism BQ p-Benzoquinone (Electrophilic/Oxidant) Red Sodium Dithionite (Electron Donor) BQ->Red e- transfer HQ Hydroquinone (Water Soluble) BQ->HQ +2e-, +2H+ (Complete Reduction) Side Quinhydrone Complex (Dark Precipitate) BQ->Side Partial Reduction (1:1 BQ:HQ) Side->HQ Excess Reductant

Mechanistic pathway of p-benzoquinone reduction and quinhydrone intermediate formation.

Standard Operating Procedures (SOPs) for Quenching

Every protocol below is designed as a self-validating system: visual cues and simple analytical checks are built into the steps so you can confirm the quench is complete before moving to the next stage.

Protocol A: Reductive Quenching with Sodium Dithionite (Na₂S₂O₄)

This is the gold standard for quenching BQ in general organic synthesis 2.

  • Thermal Control: Cool the crude organic reaction mixture (e.g., in CH₂Cl₂ or EtOAc) to 0–5 °C using an ice bath. Causality: Quenching is exothermic; cooling prevents thermal degradation of sensitive target molecules.

  • Reagent Preparation: Prepare a saturated aqueous solution of sodium dithionite (Na₂S₂O₄).

  • Addition & Biphasic Stirring: Add the saturated Na₂S₂O₄ solution dropwise to the organic mixture. Vigorously stir the biphasic system for 15–30 minutes at room temperature.

  • Visual Validation: The organic layer will initially appear dark yellow, orange, or brown. As the two-electron reduction proceeds, the organic layer will transition to a pale or clear color, indicating the successful conversion of BQ to HQ.

  • Phase Separation: Transfer the mixture to a separatory funnel. Drain and discard the aqueous layer (which now contains the water-soluble HQ and inorganic salts).

  • Analytical Validation: Spot the organic layer on a TLC plate and visualize under UV light (254 nm). The distinct, fast-running yellow spot of BQ must be completely absent.

G A Reaction Mixture (Contains p-Benzoquinone) B Add Saturated Na2S2O4 (Reductive Quench) A->B Initiate quench C Biphasic Separation (Stir for 15-30 min) B->C Reduction to HQ D Organic Phase (Target Product) C->D Extract product E Aqueous Phase (Hydroquinone Waste) C->E Discard aqueous

Reductive quenching workflow converting p-benzoquinone to water-soluble hydroquinone.

Protocol B: Thiosulfate Quenching for Aqueous/Ethanolic Mixtures

When working in highly polar or aqueous media, sodium thiosulfate (Na₂S₂O₃) is preferred. Rather than a simple reduction, thiosulfate undergoes a rapid 1,4-Michael addition with BQ to form hydroquinonethiosulfate, a highly water-soluble Bunte salt 3.

  • pH Adjustment: Buffer the reaction mixture to a slightly acidic pH (4.5–5.0) using an acetate buffer. Causality: This pH range optimizes the kinetics of the thiosulfate addition while preventing base-catalyzed BQ degradation.

  • Quenching: Add a 2-fold molar excess of aqueous Na₂S₂O₃.

  • Validation: Stir the mixture until the characteristic yellow color of BQ fully dissipates.

  • Isolation: Extract your target compound with an organic solvent; the hydroquinonethiosulfate adduct will remain entirely in the aqueous phase.

Quantitative Data: Selecting the Right Quenching Agent

Use the following table to select the optimal quenching strategy based on your specific reaction conditions and target molecule sensitivities.

Quenching AgentPrimary MechanismOptimal pH RangePrimary ByproductsBest Use Case
Sodium Dithionite (Na₂S₂O₄) 2e⁻ Chemical Reduction6.0 – 8.0Hydroquinone, SulfiteFast reduction in general organic synthesis; biphasic extractions.
Sodium Thiosulfate (Na₂S₂O₃) 1,4-Michael Addition4.0 – 6.0HydroquinonethiosulfateAqueous or ethanolic mixtures; mild conditions required.
Ascorbic Acid (Vitamin C) 2e⁻ Chemical Reduction3.0 – 6.0Hydroquinone, Dehydroascorbic acidBiocompatible reactions; highly sensitive target substrates.
Cyclopentadiene Diels-Alder CycloadditionNeutralTricyclic BQ-AdductWhen chemical reductants would destroy the target product.

Troubleshooting & FAQs

Q: My extraction funnel is clogged with a dark, intractable emulsion. What happened? A: Emulsion formation is a notorious issue when extracting BQ from aqueous mixtures, particularly if the pH drifted into alkaline territory, causing BQ to form polymeric tars 1. Resolution: Filter the entire biphasic mixture through a tightly packed pad of Celite to break the emulsion. In the future, ensure your quench is slightly acidic or neutral to prevent tar formation.

Q: I see a dark green/black precipitate forming during the dithionite quench. Is my product destroyed? A: No, your product is likely fine. This dark solid is quinhydrone , a 1:1 charge-transfer complex formed between unreacted p-benzoquinone and the newly generated hydroquinone. Resolution: The presence of quinhydrone indicates incomplete reduction. Simply add more saturated sodium dithionite and continue vigorous stirring until the precipitate dissolves and the organic layer lightens.

Q: Can I just remove unreacted BQ by rotary evaporation? A: Absolutely not. BQ is highly volatile and readily sublimes under reduced pressure. It will bypass your condenser, contaminate your rotary evaporator coils, and bump into the receiving flask. This poses a severe toxicity risk and guarantees cross-contamination for the next user. Always quench BQ chemically before solvent removal.

Q: Does trace BQ interfere with photocatalytic or radical reactions? A: Yes, severely. BQ is a potent electron acceptor and superoxide radical scavenger (quenching rate constants often approach diffusion limits, e.g., 6.8 × 10⁸ M⁻¹ s⁻¹) 4. In photocatalytic systems, unquenched BQ competes for photogenerated electrons, which can drastically alter reaction pathways or artificially skew yield data 5. It must be fully eradicated prior to downstream kinetic analysis.

References

  • National Institutes of Health (PMC). Role of p-Benzoquinone in the Photocatalytic Production of Solketal. Available at: [Link]

  • Royal Society of Chemistry (RSC). Investigation on the photoinduced chemical reaction between p-benzoquinone and tryptophan in homogeneous solution. Available at:[Link]

  • Google Patents (WO1996022972A1).Method for the preparation of substituted quinones and hydroquinones.
  • MDMA.ch / J. Am. Chem. Soc. Kinetics of the Reaction of p-Benzoquinone with Sodium Thiosulfate. Available at:[Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration for Syringol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in optimizing catalyst concentrations for the synthesis of syringol (2,6-dimethoxyphenol). Syringol is a critical building block in pharmaceutical synthesis and a high-value monomer derived from biomass.

This guide covers the two primary synthetic pathways utilized in modern laboratories: Targeted O-Methylation of Pyrogallol and Catalytic Depolymerization of Lignin .

Mechanistic Context & Experimental Protocols

Understanding the causality behind catalyst behavior is essential. A catalyst does not merely accelerate the reaction; its concentration dictates the reaction pathway, intermediate stabilization, and ultimate product selectivity.

Protocol A: Continuous Flow O-Methylation of Pyrogallol

Mechanism: This targeted synthesis route utilizes dimethyl carbonate (DMC) as a green methylating agent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst[1]. TBAB facilitates the nucleophilic attack of the pyrogallol hydroxyl groups on the methyl carbonate. Optimizing TBAB concentration is critical: too low, and the reaction stalls at mono-methylation; too high, and it drives non-selective over-methylation to 1,2,3-trimethoxybenzene.

Self-Validating Step-by-Step Workflow:

  • Reagent Preparation: Dissolve high-purity pyrogallol and DMC in methanol[2]. Validation: Ensure complete dissolution; particulate matter will cause microreactor fouling and pressure spikes.

  • Catalyst Loading: Add the TBAB catalyst. For baseline optimization, prepare three distinct feed solutions with varying TBAB concentrations (e.g., 0.1 mol%, 0.3 mol%, and 0.5 mol% relative to pyrogallol).

  • Microreactor Injection: Pump the solution into a continuous flow microreactor.

  • Reaction Parameters: Heat the microreactor to 120–140 °C and maintain a back-pressure of 5 MPa[2].

  • Residence Time Control: Calibrate flow rates to achieve exactly a 30-minute residence time[2].

  • Isolation & Validation: Recover the methanol via rotary evaporation and distill the crude product[2]. Validation: Run GC-MS on the distillate. A successful optimization will show >95% syringol with <2% mono- or tri-methylated byproducts.

Protocol B: Reductive Catalytic Fractionation (RCF) of Hardwood Lignin

Mechanism: RCF uses heterogeneous metal catalysts (e.g., Ru/C, Pd/C, or Cu-Fe/Al2O3) to cleave β-O-4 ether linkages in lignin[3],[4]. The catalyst's primary role is to donate hydrogen (either from H2 gas or a solvent like methanol) to stabilize the highly reactive phenolic intermediates. Insufficient catalyst concentration leaves these intermediates vulnerable to rapid repolymerization into intractable oligomers[5].

Self-Validating Step-by-Step Workflow:

  • Feedstock Suspension: Suspend 2.0 g of pre-extracted hardwood biomass (e.g., poplar or NaOH-extracted palm lignin) in 30 mL of methanol[3],[4].

  • Catalyst Addition: Add the optimized heterogeneous catalyst. For H2-free RCF, use 100 mg of 5 wt% Ru/C[4]. For oxidative microwave depolymerization, use a Cu-Fe/Al2O3 catalyst[3].

  • Depolymerization:

    • Thermal RCF: Heat the reactor to 185–225 °C for 3 to 6 hours[4].

    • Microwave Oxidative: Add 1.0 wt% H2O2 and apply 300 W microwave heating for 30 minutes[3].

  • Filtration & Extraction: Filter the solid carbohydrate residue. Extract the bio-oil monomer fraction from the solvent.

  • Validation: Analyze the bio-oil via Gel Permeation Chromatography (GPC)[5]. A narrow molecular weight distribution (low Mw) validates that the catalyst concentration was sufficient to prevent repolymerization.

Quantitative Data: Catalyst Optimization Profiles

The following table summarizes field-proven quantitative data regarding how catalyst choice, loading, and support impact syringol and total monomer yields.

Catalyst SystemCatalyst Loading / ConcentrationReaction ConditionsSyringol / Monomer YieldSelectivity & Mechanistic Notes
Cu-Fe/Al2O3 Standard solid loadingMicrowave (300 W), 30 min, H2O227.06 wt% (Syringol)54.64% selectivity. High acidity and Fe2O3 content drive selective β-O-4 cleavage[3].
Cu-Fe/SiO2 Standard solid loadingMicrowave (300 W), 15 min, H2O219.21 wt% (Syringol)30.08% selectivity. Lower yield compared to Al2O3 support due to lower acidity[3].
5 wt% Ru/C 100 mg per 2 g biomass185–195 °C, 6 h, Methanol/H2SO425.2% (Total Monomers)Optimal for H2-free RCF. Efficiently stabilizes intermediates via transfer hydrogenation[4].
5 wt% Pd/C 100 mg per 2 g biomass185–195 °C, 6 h, Methanol/H2SO44.8–6.9% (Total Monomers)Poor performance in H2-free conditions; fails to prevent repolymerization[4].
10 wt% Co/CaO 10 wt% relative to support160 °C, 60 min, Methanol solvent60.2 wt% (Total Bio-oil)High basicity of CaO combined with Co promotes significant depolymerization[6].

Troubleshooting Guides & FAQs

Q1: During the O-methylation of pyrogallol, I am observing a high concentration of 1,2,3-trimethoxybenzene. How do I fix this? A1: This indicates non-selective over-methylation. Causality: The concentration of the TBAB phase-transfer catalyst is likely too high, which accelerates the third methylation step before the di-methylated product (syringol) can be isolated out of the flow stream. Solution: Reduce the TBAB concentration incrementally (e.g., from 0.5 mol% down to 0.2 mol%). Additionally, verify that your microreactor flow rate is maintaining exactly a 30-minute residence time; prolonged exposure at 120–140 °C will drive the reaction to completion (exhausting all hydroxyl groups)[1],[2].

Q2: In my lignin depolymerization workflow, my syringol yield is below 10%, and the bio-oil is highly viscous. Is my catalyst concentration too low? A2: Yes, a highly viscous bio-oil with low monomer yield is a classic symptom of intermediate repolymerization. Causality: When the concentration of the active metal catalyst (e.g., Ru or Pd) is insufficient, the highly reactive phenolic fragments generated by the cleavage of β-O-4 bonds are not rapidly stabilized by hydrogen transfer[5]. Without stabilization, they undergo C-C coupling, forming intractable oligomers. Solution: Increase your catalyst loading (e.g., double the mass of the 5 wt% Ru/C catalyst) or ensure you are using a highly active hydrogen-donor solvent like methanol rather than water[6],[4].

Q3: I am using Pd/C for hydrogen-free Reductive Catalytic Fractionation (RCF), but my yields are much lower than published Ru/C data. Why? A3: This is a fundamental limitation of the catalyst choice under specific conditions, not necessarily a concentration issue. Causality: While Pd/C and Pt/C perform exceptionally well under high-pressure H2 gas, Pd/C is highly inefficient at transfer hydrogenation from alcoholic solvents in H2-free environments. As a result, monomer yields drop drastically (often below 7%)[4]. Solution: Switch your catalyst to 5 wt% Ru/C or Ni/C, which are mechanistically superior at extracting hydrogen from the solvent to stabilize syringol precursors[4].

Q4: How does the choice of catalyst support affect syringol selectivity in oxidative depolymerization? A4: The support dictates the local pH and electronic environment of the active metal. Causality: For example, using a Cu-Fe catalyst on an Al2O3 support yields significantly higher syringol (27.06 wt%) compared to a SiO2 support (19.21 wt%)[3]. The higher acidity of the Al2O3 support facilitates the specific cleavage of ether linkages without degrading the aromatic rings. Solution: Always match your catalyst support to the desired reaction mechanism—use acidic supports (Al2O3) for targeted ether cleavage and basic supports (CaO) for broader liquefaction[3],[6].

Process Visualization

SyringolSynthesis Start Raw Material Selection (Pyrogallol vs. Hardwood Lignin) Route1 Targeted O-Methylation (Pyrogallol + DMC) Start->Route1 Route2 Catalytic Depolymerization (Lignin + Methanol) Start->Route2 CatOpt1 Optimize TBAB Catalyst (Control Over-methylation) Route1->CatOpt1 CatOpt2 Optimize Metal Catalyst (e.g., Ru/C or Cu-Fe/Al2O3) Route2->CatOpt2 Reaction1 Continuous Flow Microreactor (120-140 °C, 5 MPa, 30 min) CatOpt1->Reaction1 Reaction2 Reductive/Oxidative Fractionation (Prevent Repolymerization) CatOpt2->Reaction2 Validation In-line Validation (GC-MS / GPC Analysis) Reaction1->Validation Reaction2->Validation Syringol High-Purity Syringol (2,6-Dimethoxyphenol) Validation->Syringol

Fig 1: Syringol synthesis workflows comparing O-methylation and catalytic lignin depolymerization.

References

  • Lignin-Derived Syringol and Acetosyringone from Palm Bunch Using Heterogeneous Oxidative Depolymerization over Mixed Metal Oxide Catalysts under Microwave Heating Source: MDPI (Molecules) URL:[Link]

  • Production of Bio-Phenols for Industrial Application: Scale-Up of the Base-Catalyzed Depolymerization of Lignin Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Catalytic Depolymerization of Lignin for the Selective Production of Phenolic Monomers over Cobalt-Supported Calcium Catalysts Source: ACS Publications (Energy & Fuels) URL:[Link]

  • Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation Source: MIT DSpace (Reaction Chemistry & Engineering) URL:[Link]

Sources

Validation & Comparative

"comparing antioxidant activity of methylhydroquinone and hydroquinone"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antioxidant Dynamics: Methylhydroquinone vs. Hydroquinone in Redox Systems

Mechanistic Causality: The Impact of Methylation on Redox Potential

In the landscape of phenolic antioxidants, 1 serves as the classical gold standard, neutralizing reactive oxygen species (ROS) primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms. However, the introduction of a single methyl group to form2 fundamentally alters the molecule's thermodynamic and kinetic profile[2][1].

The methyl substituent exerts an electron-donating inductive (+I) and hyperconjugative effect on the aromatic ring. This increased electron density directly impacts the adjacent phenolic hydroxyl groups by lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond. Consequently, it is thermodynamically easier for MHQ to donate a hydrogen atom compared to unsubstituted HQ[1]. Furthermore, the methyl group provides mild steric shielding that stabilizes the transient semiquinone radical intermediate, preventing unwanted pro-oxidant side reactions and accelerating the overall radical scavenging rate.

RedoxMechanism HQ Hydroquinone (HQ) Higher BDE SQ_HQ Semiquinone Radical (Standard Stability) HQ->SQ_HQ -H• (Slower HAT) MHQ Methylhydroquinone (MHQ) Lower BDE (+I Effect) SQ_MHQ Methyl-Semiquinone Radical (Sterically Stabilized) MHQ->SQ_MHQ -H• (Faster HAT) Q_HQ 1,4-Benzoquinone SQ_HQ->Q_HQ -H• / -e- Q_MHQ 2-Methyl-1,4-Benzoquinone SQ_MHQ->Q_MHQ -H• / -e-

Thermodynamic pathways of HQ and MHQ oxidation into benzoquinones.

Quantitative Performance Comparison

While both compounds exhibit robust antioxidant capacity, their performance diverges significantly based on the assay environment (aqueous vs. lipid). The increased lipophilicity of MHQ enhances its insertion into lipid bilayers, making it vastly superior in preventing lipid peroxidation in biological models.

Physicochemical & Kinetic MetricHydroquinone (HQ)Methylhydroquinone (MHQ / THQ)Causality / Significance
Molecular Weight 110.11 g/mol 124.14 g/mol Addition of the ortho-methyl (-CH3) group.
Lipophilicity (LogP) ~0.59~0.90[2]The methyl group increases hydrophobicity, granting MHQ superior membrane permeability.
DPPH Scavenging Kinetics Baseline (Moderate)Accelerated[1]The +I effect of the methyl group lowers the activation energy for Hydrogen Atom Transfer (HAT).
DPPH SC50 / EC50 ~31.96 µM[3]~12.43 µg/mL (~100 µM)Note: IC50s depend heavily on initial radical concentration. Kinetic rates ( k2​ ) are the preferred metric.
Lipid Peroxidation Inhibition ModerateHighMHQ's higher LogP allows deeper partitioning into liposomal bilayers to intercept peroxyl radicals.

Self-Validating Experimental Protocols

To objectively compare these two compounds, researchers must employ assays that account for both the rapid kinetics of methylated hydroquinones and their behavior in biphasic (lipid/water) systems. Standard spectrophotometric DPPH assays often fail to capture the true initial rate of MHQ because the reaction reaches completion within milliseconds.

Protocol A: Stopped-Flow Kinetic DPPH Assay

Rationale: The electron-donating methyl group in MHQ accelerates the HAT reaction beyond the dead-time of standard manual mixing. Stopped-flow spectroscopy is mandatory to capture the pseudo-first-order rate constants ( kobs​ ) accurately and validate the kinetic superiority of MHQ[1].

  • Reagent Preparation: Prepare a 50 µM solution of DPPH• in buffered methanol. Prepare antioxidant solutions (HQ and MHQ) at varying excess concentrations (0.5 mM to 5 mM) to maintain pseudo-first-order conditions.

  • System Calibration: Flush the stopped-flow spectrophotometer lines with solvent to establish a stable baseline at 517 nm.

  • Rapid Mixing: Inject equal volumes of the DPPH• and antioxidant solutions into the mixing chamber (ensuring a dead time of < 1 ms).

  • Data Acquisition: Record the exponential decay of absorbance at 517 nm over a highly resolved 0.5 to 2-second window.

  • Kinetic Extraction: Fit the decay curves to a single-exponential function to derive kobs​ . Plot kobs​ against the antioxidant concentration to determine the bimolecular rate constant ( k2​ ). Validation: MHQ will yield a significantly steeper slope (higher k2​ ) than HQ, confirming the +I effect's role in lowering activation energy.

StoppedFlow Prep 1. Reactant Prep Excess Antioxidant + DPPH• Mix Mix Prep->Mix Detect 3. Spectrophotometry Absorbance Decay @ 517 nm Mix->Detect Analyze 4. Kinetic Analysis Extract Bimolecular Rate Detect->Analyze

Stopped-flow workflow for capturing rapid hydroquinone redox kinetics.

Protocol B: Phosphatidylcholine Liposome Peroxidation Assay

Rationale: To translate chemical antioxidant capacity to biological efficacy, the assay must simulate a cell membrane. MHQ's higher LogP dictates that it will partition differently than HQ in a lipid environment, directly impacting its ability to halt lipid radical propagation[3].

  • Liposome Formation: Hydrate phosphatidylcholine (PC) in PBS and sonicate to form unilamellar vesicles.

  • Antioxidant Incorporation: Incubate the liposomes with 10 µM of either HQ or MHQ. MHQ will partition more deeply into the hydrophobic lipid tails due to its methyl group.

  • Radical Induction: Introduce a peroxyl radical generator, such as ABAP (2,2'-azobis(2-amidinopropane) hydrochloride), and incubate at 37°C.

  • Quantification: Measure lipid hydroperoxides using the TBARS (Thiobarbituric Acid Reactive Substances) assay or luminol-enhanced chemiluminescence.

  • Validation: Calculate the IC50 for lipid peroxidation against a Trolox standard. MHQ consistently demonstrates a lower IC50 (higher potency) in liposomal models due to its enhanced spatial proximity to propagating lipid radicals.

Implications for Drug Development

The structural shift from hydroquinone to methylhydroquinone represents a critical optimization strategy in medicinal chemistry. While HQ is a potent depigmenting agent, its cytotoxicity and rapid aqueous oxidation limit its systemic therapeutic use. MHQ, with its tuned redox potential and improved lipophilicity, serves as a superior scaffold for developing3[3] and 2[2]. The methyl group not only amplifies the antioxidant kinetics but also modulates the molecule's interaction with cellular lipid membranes, bridging the gap between raw chemical reactivity and biological bioavailability.

References

  • DPPH • as a model of ROS. | ResearchGate Source: ResearchGate URL:[Link]

  • Natural hydroquinones' antioxidant activity Source: Pulsus Group URL:[Link]

  • Synthesis and antioxidant activity of two novel tetraphenolic compounds derived from toluhydroquinone and tertiary butylhydroquinone Source: Grasas y Aceites (CSIC) URL:[Link]

Sources

"validation of methylhydroquinone as an angiogenesis inhibitor"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Methylhydroquinone as a Downstream Angiogenesis Inhibitor: A Comparative Technical Guide

Introduction In the landscape of targeted oncological and vascular therapies, the inhibition of tumor-induced angiogenesis remains a cornerstone strategy. Historically, the field has been dominated by Receptor Tyrosine Kinase (RTK) inhibitors and monoclonal antibodies targeting the Vascular Endothelial Growth Factor (VEGF) axis. However, the clinical utility of upstream RTK inhibitors is frequently limited by acquired resistance, often mediated by the compensatory upregulation of alternative growth factors (e.g., FGF, PDGF) that reactivate downstream survival cascades.

Methylhydroquinone (also known in literature as toluquinol, toluhydroquinone, or 2-methyl-1,4-hydroquinone), a secondary metabolite derived from marine symbiotic fungi (Penicillium and Aspergillus spp.), offers a compelling alternative paradigm. Rather than competing at the receptor level, methylhydroquinone acts as a potent downstream signal decoupler. This guide provides a rigorous, comparative analysis of methylhydroquinone against standard-of-care alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Mechanistic Comparison: Circumventing Upstream Resistance

To understand the value of methylhydroquinone, we must analyze the causality of endothelial cell activation. When VEGF or FGF binds to their respective receptors on Human Umbilical Vein Endothelial Cells (HUVECs), they trigger two primary cascades: the PI3K/Akt pathway (driving survival and differentiation) and the Ras/Raf/MEK/ERK pathway (driving proliferation and migration).

Standard therapeutics like Sunitinib act as competitive ATP-binding inhibitors at the VEGFR/PDGFR level. In contrast, methylhydroquinone bypasses the receptor entirely. Experimental data demonstrates that methylhydroquinone directly suppresses the phosphorylation of Akt and ERK, down-regulates β-catenin activity, and reduces the expression of Matrix Metalloproteinases (MMPs) . By targeting these converging downstream nodes, methylhydroquinone effectively neutralizes the angiogenic response regardless of which upstream receptor is hyperactivated.

Mechanism VEGF Pro-Angiogenic Factors (VEGF / FGF) Receptor Receptor Tyrosine Kinases (VEGFR / FGFR) VEGF->Receptor PI3K PI3K Receptor->PI3K Ras Ras / Raf / MEK Receptor->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis ERK ERK Ras->ERK ERK->Angiogenesis BetaCatenin β-catenin BetaCatenin->Angiogenesis RTK_Inh Standard RTK Inhibitors (e.g., Sunitinib) RTK_Inh->Receptor MHQ Methylhydroquinone (Toluquinol) MHQ->Akt MHQ->ERK MHQ->BetaCatenin

Signaling pathway comparison: RTK inhibitors vs. Methylhydroquinone in angiogenesis.

Comparative Performance Data

When evaluating a novel compound, quantitative benchmarking against established clinical agents is mandatory. The following table synthesizes the pharmacological profile of methylhydroquinone compared to Sunitinib (a small-molecule RTK inhibitor) and Bevacizumab (a monoclonal antibody) .

Feature / CompoundMethylhydroquinone (Toluquinol)Sunitinib (Standard of Care)Bevacizumab (Biologic)
Primary Target Akt, ERK, β-catenin (Downstream)VEGFR1-3, PDGFR (Upstream RTKs)VEGF-A Ligand
Mechanism of Action Intracellular signal decouplingCompetitive ATP-binding inhibitionLigand neutralization
Molecular Weight 124.14 g/mol 398.47 g/mol ~149 kDa
HUVEC IC50 (Proliferation) ~1.0 - 10.0 µM~0.01 - 0.1 µMN/A (Ligand dependent)
Resistance Susceptibility Low (Bypasses upstream mutations)High (Compensatory FGF/PDGF signaling)High (Alternative pro-angiogenic factors)
Cytotoxic Profile Induces apoptosis in tumor cells (e.g., Caco-2)Primarily cytostatic to endothelial cellsCytostatic

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the evaluation of methylhydroquinone must rely on self-validating experimental systems. A single assay is never sufficient; orthogonal validation is required to distinguish true anti-angiogenic mechanisms from non-specific cytotoxicity.

Protocol 1: Orthogonal In Vitro Angiogenesis Assessment (Tube Formation + Viability)

Objective: To validate that methylhydroquinone inhibits endothelial network formation via specific differentiation and motility arrest, rather than generalized cell death .

Causality & Design: Endothelial cells plated on a basement membrane matrix (Matrigel) naturally align into capillary-like structures. However, a highly toxic compound will falsely appear as an angiogenesis inhibitor simply because dead cells cannot form tubes. By running a functional tube formation assay coupled with a parallel WST-8 viability counter-screen at the exact same micromolar concentrations, we isolate the specific anti-angiogenic index.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes. (Rationale: Proper polymerization is critical for the 3D spatial orientation required for HUVEC motility).

  • Cell Seeding & Treatment: Seed HUVECs (2 × 10⁴ cells/well) in EGM-2 medium. Immediately treat with vehicle (0.1% DMSO), Methylhydroquinone (1, 5, and 10 µM), or Sunitinib (1 µM, positive control).

  • Parallel Viability Plate: Concurrently seed an identical plate without Matrigel for the WST-8 assay to monitor metabolic activity over the same timeframe.

  • Incubation & Imaging: Incubate for 6 to 8 hours. (Rationale: Tube formation is a rapid, dynamic process. Extending incubation beyond 12 hours risks network degradation and secondary apoptosis due to nutrient depletion, skewing results). Image using phase-contrast microscopy.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify the number of nodes, meshes, and total tube length. Normalize these metrics against the viability data from the parallel plate.

Protocol 2: In Vivo Matrigel Plug Assay with Dual-Quantification

Objective: To confirm the systemic efficacy of methylhydroquinone in preventing host-derived neovascularization within a physiological microenvironment.

Causality & Design: In vitro assays lack the complex interplay of extracellular matrix proteins, stromal cells, and hemodynamics. The Matrigel plug assay provides a self-contained environment to quantify de novo blood vessel infiltration. We employ a dual-quantification strategy: Drabkin's reagent to measure functional perfusion (hemoglobin) and CD31 immunohistochemistry to confirm structural endothelial infiltration. This ensures that a reduction in hemoglobin is due to a lack of vessels, not merely a lack of localized hemorrhage.

Workflow Step1 1. Matrix Prep (Matrigel + VEGF/bFGF) Step2 2. Subcutaneous Injection (C57BL/6) Step1->Step2 Step3 3. Systemic Treatment (MHQ vs. Vehicle) Step2->Step3 Step4 4. Harvest Plugs (Day 7) Step3->Step4 Split Step4->Split Assay1 Drabkin's Assay (Hemoglobin/Perfusion) Split->Assay1 Assay2 CD31 IHC (Vessel Structure) Split->Assay2

In vivo Matrigel plug assay workflow: Dual-quantification strategy for validating systemic anti-angiogenic efficacy.

Step-by-Step Methodology:

  • Plug Preparation: Mix liquid Matrigel (at 4°C) with VEGF (100 ng/mL), bFGF (100 ng/mL), and Heparin (30 units/mL). (Rationale: Heparin binds and stabilizes the growth factors, ensuring sustained, localized release over the 7-day assay period).

  • Injection: Inject 0.5 mL of the mixture subcutaneously into the bilateral flanks of 6-week-old C57BL/6 mice. The matrix polymerizes instantly upon reaching body temperature.

  • Systemic Administration: Administer Methylhydroquinone (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 7 days.

  • Harvest & Macroscopic Evaluation: Euthanize mice on day 7. Carefully excise the plugs. Vehicle-treated plugs should appear deep red (highly vascularized), whereas effective methylhydroquinone-treated plugs will remain pale.

  • Dual-Quantification Execution:

    • Hemoglobin Assay: Homogenize half of the plug in RIPA buffer. React with Drabkin's reagent and measure absorbance at 540 nm to quantify functional blood pooling.

    • Immunohistochemistry: Fix the remaining half in 4% paraformaldehyde, section, and stain for CD31 (endothelial marker). Quantify microvessel density under a fluorescent microscope.

References

  • Toluhydroquinone, the secondary metabolite of marine algae symbiotic microorganism, inhibits angiogenesis in HUVECs. Biomedicine & Pharmacotherapy.[Link]

  • Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. Marine Drugs.[Link]

  • Investigation of the cytotoxic, anti-proliferative and anti-angiogenic effects of Toluhydroquinone on Caco-2 cell line. Cellular and Molecular Biology.[Link]

Comparative Efficacy Guide: Phloroglucinol vs. 1,3,5-Trimethoxybenzene in Antispasmodic Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phloroglucinol (1,3,5-trihydroxybenzene) and its methylated derivative, 1,3,5-trimethoxybenzene (trimethyl ether or TMP), are well-established musculotropic antispasmodic agents[1]. Widely utilized in gastroenterology, urology, and gynecology, these compounds are indicated for the symptomatic treatment of acute spasms in the gastrointestinal, biliary, and urinary tracts[2]. While both molecules share a core benzenoid structure and mechanism of action, the substitution of hydroxyl groups with methoxy groups in TMP fundamentally alters its lipophilicity, pharmacokinetics, and duration of action[3].

This guide provides an objective, data-driven comparison of their antispasmodic efficacy, mechanistic pathways, and the experimental protocols used to validate their performance in preclinical and clinical settings.

Mechanistic Divergence & Pharmacodynamics

Both phloroglucinol and TMP exert their primary antispasmodic effects through the inhibition of the catechol-O-methyltransferase (COMT) enzyme[1]. COMT is responsible for the catabolism of catecholamines in smooth muscle cells. By inhibiting this enzyme, these drugs prevent catecholamine degradation, which subsequently increases the sympathetic tone of the smooth muscle tissue, leading to a profound antispasmodic reaction[1]. They also exhibit weak anticholinergic properties and directly relax smooth muscle cells by interfering with calcium ion influx[3].

The Structural Causality:

  • Phloroglucinol: The presence of three hydroxyl groups makes the molecule highly hydrophilic. This allows for rapid aqueous dissolution and fast onset of action, but also subjects the drug to rapid renal clearance and a short plasma half-life of approximately 1.5 hours[3].

  • 1,3,5-Trimethoxybenzene (TMP): The methylation of the hydroxyl groups increases the molecule's lipophilicity. This structural shift delays rapid systemic clearance, extending the duration of action of TMP to approximately six times that of phloroglucinol[3]. Consequently, the two are often co-formulated (e.g., in the commercial drug Spasfon) to provide both immediate and sustained spasmolytic relief[4].

G Phloro Phloroglucinol (Rapid Onset) COMT COMT Enzyme (Inhibition) Phloro->COMT Hydrophilic Binding TMP Trimethyl Ether (Sustained Action) TMP->COMT Lipophilic Binding Catechol Catecholamine Accumulation COMT->Catechol Prevents Catabolism SympTone Increased Sympathetic Tone Catechol->SympTone Receptor Activation Relax Smooth Muscle Relaxation SympTone->Relax Antispasmodic Effect

Fig 1. COMT inhibition pathway driving smooth muscle relaxation by Phloroglucinol and TMP.

Comparative Clinical Efficacy & Pharmacokinetics

Clinical trials have repeatedly validated the efficacy of both compounds. In a randomized, double-blind, placebo-controlled study involving Irritable Bowel Syndrome (IBS) patients, a 1-week treatment combining phloroglucinol (62.2 mg) and TMP (80 mg) significantly reduced acute exacerbations of abdominal pain compared to placebo[4]. Furthermore, Phase 3 multicentre trials have demonstrated that phloroglucinol-based preparations are as effective as reference analgesics (such as dexketoprofen and scopolamine) in reducing the intense pain associated with acute renal and biliary colic[1].

Table 1: Pharmacological and Clinical Profile Comparison
ParameterPhloroglucinol1,3,5-Trimethoxybenzene (TMP)
Chemical Structure 1,3,5-trihydroxybenzene1,3,5-trimethoxybenzene
Physicochemical Trait Hydrophilic (Water-soluble)Lipophilic (Lipid-soluble)
Onset of Action Rapid (< 20 minutes)Delayed / Gradual
Plasma Half-Life ~1.5 hours[3]Extended
Duration of Action Short-acting~6x longer than Phloroglucinol[3]
Primary Excretion Urine (as unmodified drug & conjugates)[1]Hepatic metabolism / Feces
Clinical Utility Acute spasm knockdownSustained spasm prevention

Experimental Methodologies (Self-Validating Systems)

To objectively quantify the antispasmodic efficacy of these compounds during drug development, researchers rely on highly controlled ex vivo and in vitro assays. The following protocols are designed with internal validation steps to ensure data integrity.

Protocol A: Ex Vivo Smooth Muscle Relaxation (Organ Bath Assay)

This functional assay measures the direct relaxant effect of the drugs on isolated spasmodic tissue.

  • Tissue Isolation: Excise ileum or detrusor muscle strips from a murine or porcine model.

    • Causality: These specific tissues express high densities of muscarinic receptors and COMT, making them ideal, highly responsive models for visceral spasms.

  • Organ Bath Setup: Suspend the tissue in a 10 mL organ bath containing Krebs-Henseleit buffer, aerated continuously with carbogen (95% O 2​ / 5% CO 2​ ) at 37°C.

    • Causality: The exact ionic composition of Krebs buffer maintains the resting membrane potential. Carbogen ensures deep tissue oxygenation and buffers the pH strictly to 7.4, preventing necrotic degradation and spontaneous loss of tone.

  • Equilibration & Baseline: Apply a resting tension of 1g and allow 45 minutes for equilibration, washing the tissue every 15 minutes.

    • Causality: Washing removes endogenous neurotransmitters released during surgical excision, establishing a true zero-tension baseline.

  • Pre-contraction (Spasm Induction): Introduce Carbachol (1 µM) or KCl (60 mM) into the bath.

    • Causality: Carbachol provides a stable, non-hydrolyzable cholinergic stimulus. This creates a sustained, artificial spasm (plateau tension) required to accurately measure the relaxant properties of the test compounds.

  • Cumulative Drug Administration: Add Phloroglucinol or TMP in cumulative logarithmic concentrations (e.g., 10−8 to 10−4 M).

    • Causality: Cumulative dosing generates a complete dose-response curve from a single tissue preparation, eliminating inter-tissue biological variability and allowing for precise IC 50​ calculation.

W Step1 Tissue Isolation Excise smooth muscle Step2 Organ Bath Krebs buffer, 37°C, 95% O2 Step1->Step2 Step3 Pre-contraction Carbachol administration Step2->Step3 Step4 Drug Assay Add Phloroglucinol/TMP Step3->Step4 Step5 Transducer Measure isometric tension Step4->Step5 Step6 Data Analysis Calculate IC50 Step5->Step6

Fig 2. Ex vivo organ bath workflow for quantifying antispasmodic efficacy.

Protocol B: In Vitro COMT Enzymatic Inhibition Assay

To isolate the biochemical mechanism of action, a cell-free enzymatic assay is utilized.

  • Reagent Preparation: Prepare recombinant human COMT enzyme in a Tris-HCl buffer (pH 7.4) containing MgCl 2​ .

    • Causality: COMT is a metalloenzyme; Mg 2+ is an absolute requirement for its catalytic activity, facilitating the binding of the methyl donor.

  • Substrate Addition: Add S-adenosyl-L-methionine (SAM) and a fluorescent catechol substrate (e.g., esculetin).

    • Causality: SAM serves as the essential methyl donor. Esculetin is chosen because its methylation by COMT yields a highly fluorescent product (scopoletin), allowing for real-time kinetic tracking.

  • Inhibitor Incubation: Introduce varying concentrations of Phloroglucinol or TMP to the microplate wells.

  • Fluorescence Quantification: Measure fluorescence continuously (Excitation: 355 nm / Emission: 460 nm) over 30 minutes.

    • Causality: A decrease in the rate of fluorescence accumulation directly correlates with the degree of COMT inhibition, validating the primary mechanism of action of the antispasmodic agents.

Conclusion

Both phloroglucinol and its trimethyl ether (1,3,5-trimethoxybenzene) are highly effective antispasmodics with a shared mechanism of COMT inhibition. However, their structural differences dictate their clinical utility. Phloroglucinol is optimal for the rapid knockdown of acute colicky pain due to its hydrophilicity and fast absorption. Conversely, TMP's lipophilic nature grants it a significantly extended half-life, making it superior for sustained spasm prevention. For comprehensive clinical management of conditions like IBS or renal colic, the synergistic co-formulation of both compounds remains the gold standard.

References

  • [1] Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety Source: PMC / NIH URL:

  • [4] Acute exacerbation of pain in irritable bowel syndrome: efficacy of phloroglucinol/trimethylphloroglucinol. A randomized, double-blind, placebo-controlled study Source: PubMed / NIH URL:

  • [2] 1,3,5-TRIMETHOXYBENZENE - Inxight Drugs Source: NCATS URL:

  • [3] DK/EP 3592337 T3 - Pharmaceutical compositions comprising phloroglucinol, trimethylphloroglucinol, pharmaceutically acceptable salts, or combinations thereof Source: Googleapis.com (Patent Directory) URL:

Sources

In Vitro Anti-Cancer Activity of 5-Methyl-1,3-Benzenediol: A Comparative Efficacy and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

5-methyl-1,3-benzenediol , commonly known as Orcinol , is a naturally occurring phenolic secondary metabolite predominantly isolated from lichens such as Parmotrema tinctorum. Historically recognized for its antioxidant and antimicrobial properties, recent oncological screening has highlighted its potential as a targeted anti-cancer agent.

This guide provides an objective comparison of Orcinol’s in vitro anti-cancer performance against alternative phenolic compounds, details its mechanisms of action, and establishes self-validating experimental protocols for drug development professionals evaluating lichen-derived metabolites.

Mechanistic Overview: Apoptosis and Anti-Angiogenesis

The anti-tumorigenic profile of Orcinol is driven by a dual-action mechanism: the induction of intrinsic apoptosis and the suppression of tumor angiogenesis. Studies on human colorectal cancer cells (SW480) and other lines demonstrate that Orcinol triggers mitochondrial membrane depolarization, leading to the activation of the caspase cascade. This results in DNA fragmentation and cell cycle arrest in the Sub-G1 phase [1].

Furthermore, Orcinol downregulates Matrix Metalloproteinase-9 (MMP-9), a critical enzyme required for extracellular matrix degradation, thereby inhibiting endothelial cell migration and tumor angiogenesis [2].

G Orcinol 5-methyl-1,3-benzenediol (Orcinol) Mito Mitochondrial Membrane Depolarization Orcinol->Mito Induces MMP9 MMP-9 Downregulation Orcinol->MMP9 Suppresses Caspase Caspase Cascade Activation Mito->Caspase Triggers SubG1 Sub-G1 Cell Cycle Arrest (DNA Fragmentation) Caspase->SubG1 Leads to Apoptosis Apoptosis (Cancer Cell Death) SubG1->Apoptosis Results in Angio Inhibition of Angiogenesis MMP9->Angio Prevents

Fig 1: Mechanistic pathways of Orcinol-induced apoptosis and anti-angiogenesis in cancer cells.

Comparative Efficacy Profile

To contextualize Orcinol's potential, it must be evaluated against other well-documented phenolic compounds, such as Resveratrol and 4-Allylphenol, as well as standard cytotoxic baselines like Hydroquinone.

While Orcinol exhibits a higher IC50​ (indicating lower absolute cytotoxicity) compared to Resveratrol in certain macrophage and cancer models [3], its value lies in its favorable safety profile and selective cytotoxicity . Orcinol demonstrates significantly lower toxicity toward non-tumoral human dermal fibroblasts and normal peripheral lymphocytes compared to highly reactive ortho-quinone formers like 4-Allylphenol [1, 3].

Table 1: Comparative In Vitro Cytotoxicity & Viability Data
CompoundTarget Cell LineAssay TypeKey Performance MetricMechanistic Note
Orcinol SW480 (Colorectal)MTTViability reduced to 12.5% at 25 mMDose-dependent early apoptosis induction [2].
Orcinol Glucoside (NLC) Hepatoma / GITMTTEnhanced IC50​ vs. free OrcinolLipid carrier overcomes poor aqueous solubility [4].
Resveratrol RAW264.7 / CancerCCK-8 LC50​ = 430 µMHigh anti-inflammatory action, but higher systemic toxicity [3].
4-Allylphenol RAW264.7 / CancerCCK-8 LC50​ = 290 µMHigh cytotoxicity driven by toxic ortho-quinone intermediates [3].
Hydroquinone General Cancer LinesMTT IC50​ = 171–2142 µMUsed as a positive cytotoxic baseline; high off-target toxicity.
Formulation Innovations: Overcoming Pharmacokinetic Limits

A historical limitation of free Orcinol is its rapid metabolism and poor cellular uptake. To bridge the gap between in vitro efficacy and in vivo viability, researchers have successfully encapsulated Orcinol Glucoside into 1. Coated with PEG-25/55-stearate, these NLCs prevent premature enzymatic degradation in the gut and significantly enhance targeted cytotoxicity against hepatoma and gastrointestinal cancer cell lines [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of Orcinol requires a self-validating experimental matrix. The following protocols are designed to eliminate false positives caused by solvent toxicity or temporary metabolic halting.

Workflow Seed Cell Seeding & Synchronization Treat Compound Treatment (Orcinol + Controls) Seed->Treat 24h Assay Multiplexed Assays (MTT + LDH) Treat->Assay 48h-72h Flow Flow Cytometry (Annexin V / PI) Treat->Flow 48h-72h Validate Data Validation (IC50 Calculation) Assay->Validate Viability Flow->Validate Apoptosis

Fig 2: Self-validating experimental workflow for assessing Orcinol cytotoxicity.

Protocol A: Multiplexed Viability & Cytotoxicity Screening (MTT/LDH)

Relying solely on MTT can be misleading, as phenolic compounds can sometimes temporarily suppress mitochondrial reductase activity without causing actual cell death. Multiplexing with an LDH release assay provides a definitive answer.

  • Cell Synchronization : Seed SW480 cells at 1×104 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: Ensures all cells enter the logarithmic growth phase simultaneously, minimizing baseline metabolic variance.

  • Matrix Treatment : Treat cells with a concentration gradient of Orcinol (1–25 mM). Include a DMSO vehicle control (<0.1% v/v) and a Hydroquinone positive control.

    • Causality: The vehicle control proves the solvent is not responsible for cell death, while the positive control confirms the assay’s sensitivity to cytotoxic events.

  • Dual-Endpoint Readout : Measure formazan absorbance at 570 nm (MTT) and extracellular Lactate Dehydrogenase (LDH) release at 490 nm.

    • Causality: MTT measures internal metabolic viability, whereas LDH release confirms actual plasma membrane rupture. Concordance between these two metrics validates true cytotoxicity.

Protocol B: Apoptosis Quantification via Flow Cytometry

To confirm that the reduction in cell viability is due to programmed cell death rather than uncontrolled necrosis, Annexin V/PI dual staining is required [2].

  • Gentle Dissociation : Harvest the treated cells using Accutase rather than harsh Trypsin.

    • Causality: Trypsin can cleave membrane proteins and artificially expose phosphatidylserine (PS), leading to false-positive Annexin V binding.

  • Dual Staining : Incubate cells in binding buffer containing Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized PS (a hallmark of early apoptosis). PI intercalates into DNA but cannot cross intact cell membranes (indicating late apoptosis or necrosis). This isolates the exact mechanism of cell death.

  • Sub-G1 Phase Analysis : Permeabilize a parallel cohort of cells using 70% ethanol and stain with PI alone, followed by flow cytometric acquisition.

    • Causality: This allows for the quantification of DNA fragmentation (the Sub-G1 peak), providing a secondary, independent validation of the Annexin V apoptotic data [1].

Conclusion

While 5-methyl-1,3-benzenediol (Orcinol) may exhibit a higher absolute IC50​ than highly aggressive phenolic counterparts like 4-Allylphenol, its value in drug development lies in its targeted apoptotic mechanism, anti-angiogenic properties, and superior safety profile against non-tumoral cells. When combined with modern delivery systems like Nanostructured Lipid Carriers (NLCs), Orcinol represents a highly viable candidate for next-generation, low-toxicity adjuvant cancer therapies.

References

  • The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects.3 Biotech.
  • THE EFFECTS OF ORCINOL ON PROLIFERATION AND APOPTOSIS OF SW480 HUMAN COLORECTAL CANCER CELLS.DergiPark.
  • The Radical Scavenging Activity and Cytotoxicity of Resveratrol, Orcinol and 4-Allylphenol and their Inhibitory Effects on Cox-2 Gene Expression and Nf-κb Activation in RAW264.7 Cells Stimulated with Porphyromonas gingivalis-fimbriae.In Vivo.
  • Orcinol Glucoside Loaded Polymer - Lipid Hybrid Nanostructured Lipid Carriers: Potential Cytotoxic Agents against Gastric, Colon and Hep

Sources

Cytotoxicity Comparison of Benzenetriol and Its Dimers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzenetriols—phenolic compounds characterized by three hydroxyl groups on a benzene ring—are critical scaffolds in toxicology, pharmacology, and natural product synthesis. The three primary isomers, 1,2,3-benzenetriol (pyrogallol), 1,2,4-benzenetriol (hydroxyhydroquinone), and 1,3,5-benzenetriol (phloroglucinol), exhibit vastly different chemical stabilities. A defining feature of the ortho- and para-hydroxylated isomers is their rapid autoxidation in aqueous media, leading to the generation of reactive oxygen species (ROS) and the subsequent formation of dimeric or multimeric derivatives[1].

This guide objectively compares the cytotoxicity profiles of benzenetriol monomers with their dimeric counterparts, providing researchers with mechanistic insights and validated experimental workflows for evaluating these compounds.

Mechanistic Causality: Monomer Toxicity vs. Dimer Cytoprotection

The cytotoxicity of benzenetriols is fundamentally dictated by their oxidation potential. Monomers with adjacent hydroxyl groups (pyrogallol and 1,2,4-benzenetriol) readily undergo single-electron transfers to molecular oxygen. This process generates superoxide radicals, hydrogen peroxide, and highly electrophilic quinone intermediates, which covalently bind to cellular macromolecules and induce acute cytotoxicity[1].

Dimerization acts as a chemical sink for these reactive intermediates. When monomers condense into dimers (e.g., purpurogallin or dieckol), the resulting molecules possess extended π-conjugated systems. These conjugated networks excel at delocalizing unpaired electrons, transforming the dimers into potent radical scavengers. Consequently, while the monomers often act as pro-oxidant cytotoxins, their dimeric derivatives frequently exhibit cytoprotective, anti-inflammatory, and antioxidant properties[2][3].

G Monomers Benzenetriol Monomers (1,2,3-, 1,2,4-, 1,3,5-BTO) ROS Reactive Oxygen Species (ROS) Generation via Autoxidation Monomers->ROS Oxidation Cytotoxic High Cytotoxicity (Apoptosis, DNA Damage) Monomers->Cytotoxic Pyrogallol, 1,2,4-BTO Dimers Benzenetriol Dimers (Purpurogallin, Dieckol, BTO-Dimers) ROS->Dimers Dimerization Dimers->Cytotoxic 1,2,4-BTO Dimers Cytoprotective Cytoprotection / Low Toxicity (Anti-inflammatory, Antioxidant) Dimers->Cytoprotective Purpurogallin, Dieckol

Figure 1: Mechanistic pathways of benzenetriol oxidation, dimerization, and cytotoxicity.

Comparative Cytotoxicity Profiles

Pyrogallol (1,2,3-Benzenetriol) vs. Purpurogallin

Pyrogallol is highly unstable in physiological fluids (pH 7.4), where it rapidly autoxidizes to generate massive amounts of ROS and its benzotropolone dimer, purpurogallin[4].

  • Pyrogallol: Exhibits severe cytotoxicity in mammalian cells due to oxidative stress, leading to mitochondrial dysfunction and apoptosis.

  • Purpurogallin: Demonstrates remarkably low cytotoxicity. In BV2 microglial cells, purpurogallin concentrations up to 100 µM showed no cytotoxic effects, while potently suppressing LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production[2].

1,2,4-Benzenetriol vs. BTO Dimers

1,2,4-Benzenetriol is a well-documented toxic metabolite of benzene. It spontaneously dimerizes in aerobic conditions to form biphenyl and hydroxyquinone dimers[5].

  • 1,2,4-Benzenetriol: Highly genotoxic and cytotoxic. It induces micronuclei formation in human peripheral blood lymphocytes at 10–100 µM and inhibits topoisomerase II[6][7].

  • BTO Dimers: While the spontaneous dimers (e.g., Dimer 1 and Dimer 2) exhibit lower antibacterial activity than the monomer, they retain a degree of cytotoxicity against mammalian fibroblasts (MRC-5), contributing to the compound's overall toxicological profile[5].

Phloroglucinol (1,3,5-Benzenetriol) vs. Dieckol

Phloroglucinol is the most stable isomer, lacking the ortho/para arrangement required for rapid autoxidation. Its multimeric forms, such as the hexamer dieckol isolated from Ecklonia cava, are highly valued in drug development[8][9].

  • Phloroglucinol: Exhibits very low basal cytotoxicity. It is well-tolerated in primary mouse hepatocytes up to 50 µM[9].

  • Dieckol: Shows exceptional cytoprotective properties. It protects Chang liver cells against ethanol-induced apoptosis without intrinsic toxicity and maintains >99% viability in Vero E6 cells at concentrations up to 50 µg/mL[8][10].

Quantitative Data Summary
CompoundClassificationTarget Cell LineCytotoxicity ProfilePrimary Biological Effect
Pyrogallol Monomer (1,2,3-BTO)Various MammalianHigh (IC50 < 10 µM)Pro-oxidant, Apoptosis induction
Purpurogallin Dimer (Benzotropolone)BV2 MicrogliaLow (Safe up to 100 µM)Anti-inflammatory, ROS scavenging
1,2,4-Benzenetriol Monomer (1,2,4-BTO)Human LymphocytesHigh (Genotoxic at 10 µM)Topoisomerase II inhibition, DNA damage
BTO Dimers Dimer (Biphenyls)MRC-5 FibroblastsModerateSustained oxidative stress
Phloroglucinol Monomer (1,3,5-BTO)Primary HepatocytesLow (Safe up to 50 µM)Metabolic regulation
Dieckol Multimer (Hexamer)Chang Liver / Vero E6Very Low (Safe up to 50 µg/mL)Cytoprotection, Anti-apoptotic

Experimental Protocols: Self-Validating Cytotoxicity & ROS Workflows

To accurately compare the cytotoxicity of benzenetriols and their dimers, researchers must account for the rapid autoxidation of the monomers. The following protocol utilizes a self-validating system: by incorporating an antioxidant control (N-acetylcysteine, NAC), you can definitively prove whether the observed cytotoxicity is ROS-mediated (typical of monomers) or receptor-mediated.

Step-by-Step Methodology: MTT Viability and DCFDA ROS Assays

Step 1: Cell Culture and Reagent Preparation

  • Seed the target cells (e.g., BV2 microglia or MRC-5 fibroblasts) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Critical Causality Step: Prepare benzenetriol monomer solutions (e.g., pyrogallol) immediately before treatment. Monomers autoxidize within minutes in aqueous media. Dimer solutions (e.g., purpurogallin, dieckol) are more stable but should also be prepared fresh in DMSO (final DMSO concentration < 0.1%).

Step 2: Treatment and ROS Validation Control

  • Pre-treat designated control wells with 5 mM N-acetylcysteine (NAC) for 1 hour. Rationale: If NAC rescues cell viability, the cytotoxicity of the compound is validated as ROS-dependent.

  • Expose the cells to varying concentrations of the monomers and dimers (e.g., 1, 10, 50, 100 µM) for 24 hours.

Step 3: Intracellular ROS Measurement (DCFDA Assay)

  • After 4 hours of treatment (the peak window for autoxidation-induced ROS), wash cells with PBS.

  • Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) to each well and incubate for 30 minutes in the dark.

  • Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Step 4: Cytotoxicity Assessment (MTT Assay)

  • After the full 24-hour treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3 hours until purple formazan crystals form. Rationale: Formazan formation is directly proportional to mitochondrial reductase activity, serving as a reliable proxy for cell viability.

  • Solubilize the crystals using 100 µL of DMSO and measure absorbance at 570 nm.

  • Calculate the IC50 values using non-linear regression analysis.

References

  • Selectivity and Activity of Benzene‐1,2,4‐triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp.
  • Purpurogallin exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways Spandidos Public
  • Protective effect of dieckol isolated from Ecklonia cava against ethanol caused damage in vitro and in zebrafish model PubMed / NIH
  • The Effect of Phloroglucinol, A Component of Ecklonia cava Extract, on Hep
  • Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects ACS Public
  • Inhibitory Effects and Molecular Mechanism of Dieckol Isolated from Marine Brown Alga on COX-2 and iNOS in Microglial Cells ACS Public
  • Conversion to purpurogallin, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol ResearchG

Sources

Comparative Guide: Assessing the Anti-Stress Activity of Phloroglucinol and Its Marine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward natural, multi-target pharmacophores, phlorotannins—specifically phloroglucinol (PG) and its oligomeric derivatives derived from marine brown algae like Ecklonia cava—have emerged as potent anti-stress agents. Unlike conventional synthetic antioxidants that rely solely on direct radical quenching, these marine metabolites act as sophisticated adaptogens. They mitigate cellular oxidative damage and systemic physiological stress by modulating endogenous survival pathways.

This guide provides a rigorous comparative analysis of phloroglucinol and its key metabolites (eckol and dieckol), detailing their mechanistic pathways, comparative performance against synthetic alternatives, and standardized experimental workflows for validating their anti-stress efficacy.

Mechanistic Pathways of Stress Resistance

The anti-stress activity of phloroglucinol metabolites is driven by a dual-action mechanism: direct physicochemical quenching of Reactive Oxygen Species (ROS) and the epigenetic/transcriptional activation of cellular defense systems 1[1].

  • The Nrf2/HO-1 Axis: Under oxidative stress (e.g., exposure to H₂O₂), PG promotes the dissociation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) from its cytosolic repressor, Keap1. Phosphorylated Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the expression of Heme Oxygenase-1 (HO-1) 2[2].

  • AMPK/FoxO3a Pathway: More complex metabolites, such as the trimer eckol, uniquely activate the AMPK/FoxO3a pathway, which restores Manganese Superoxide Dismutase (MnSOD) levels that are typically depleted during severe mitochondrial stress3[3].

G PG Phloroglucinol / Eckol ROS Reactive Oxygen Species PG->ROS Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex (Cytosol) PG->Nrf2_Keap1 Dissociation ROS->Nrf2_Keap1 Triggers Nrf2_Nuc Phosphorylated Nrf2 (Nucleus) Nrf2_Keap1->Nrf2_Nuc Translocation ARE Antioxidant Response Element Nrf2_Nuc->ARE Binds HO1 HO-1 / MnSOD ARE->HO1 Transcription HO1->ROS Neutralizes CellSurv Cytoprotection HO1->CellSurv Enables

Phloroglucinol-mediated Nrf2/HO-1 signaling pathway for oxidative stress neutralization.

Comparative Efficacy Analysis

When evaluating anti-stress candidates, structural complexity dictates efficacy. Oligomeric phlorotannins generally outperform the PG monomer because their higher number of hydroxyl groups facilitates superior electron transfer and stronger receptor binding affinities 4[4]. Furthermore, in vivo studies demonstrate that PG functions as an adaptogen on the microbiota-gut-brain axis, significantly reducing psychological stress markers (e.g., behavioral despair) at doses as low as 1-16 mg/kg/day5[5].

Table 1: Comparative Antioxidant and Anti-Stress Efficacy Profiles
CompoundStructural ComplexityPrimary Anti-Stress MechanismRelative EfficacyExperimental Dose Range
Phloroglucinol (PG) MonomerNrf2/HO-1 Activation, Direct ROS ScavengingBaseline10–50 µM (In vitro) / 1–16 mg/kg (In vivo)
Eckol TrimerAMPK/FoxO3a Activation, MnSOD RestorationHigh10–30 µM (In vitro)
Dieckol HexamerSuperior Electron Transfer, Superoxide ScavengingVery High10–50 µM (In vitro)
Synthetic (BHA/BHT) Monomeric PhenolsDirect Radical Quenching OnlyModerateN/A (Often cytotoxic at high doses)

Experimental Workflows & Validated Protocols

To ensure high reproducibility, evaluating these metabolites requires self-validating experimental systems. A standard approach involves inducing controlled oxidative stress and measuring both direct ROS quenching and downstream enzymatic activation.

Workflow Phase1 Phase 1: Pretreatment Seed Cells & Add Metabolite Phase2 Phase 2: Stress Induction Add 1mM H2O2 Phase1->Phase2 Phase3 Phase 3: Viability Assay MTT / ROS Flow Cytometry Phase2->Phase3 Phase4 Phase 4: Validation Western Blot (Nrf2/HO-1) Phase3->Phase4

Step-by-step experimental workflow for evaluating in vitro anti-stress activity.

Protocol A: H₂O₂-Induced Oxidative Stress Model in C2C12 Myoblasts or HaCaT Keratinocytes

Causality Check: C2C12 and HaCaT cells are highly metabolically active and sensitive to oxidative stress, making them ideal for modeling tissue damage. Pre-treatment with PG is crucial; concurrent treatment often fails to capture the time-dependent nuclear translocation of Nrf2 required for pre-conditioning the cells6[6].

  • Cell Seeding: Seed cells at 1 × 10⁴ cells/well in 96-well plates. Rationale: Optimal density prevents contact inhibition while ensuring a sufficient metabolic signal for downstream viability assays.

  • Pre-treatment: Incubate cells with PG or Eckol (10, 30, 50 µM) for 1 hour. Rationale: A 1-hour window allows intracellular accumulation and initiation of kinase signaling (e.g., ERK/AMPK) without causing baseline toxicity.

  • Stress Induction: Introduce 1 mM H₂O₂ to the media and incubate for 24 hours. Rationale: 1 mM H₂O₂ is empirically determined to reduce cell viability to ~50-60% (IC₅₀), providing a dynamic therapeutic window to observe cytoprotection.

  • Viability & ROS Quantification: Assess viability via MTT assay. For ROS, use H₂DCFDA flow cytometry. Rationale: H₂DCFDA specifically fluoresces upon cleavage by intracellular esterases and subsequent oxidation by ROS, directly correlating with intracellular oxidative stress levels.

Protocol B: Validating Nrf2/HO-1 Dependence via Subcellular Fractionation

Causality Check: To prove that the anti-stress effect is mediated by HO-1 rather than just direct ROS scavenging, researchers must use a selective HO-1 inhibitor (e.g., Zinc Protoporphyrin, ZnPP) to reverse the protective effect 6[6].

  • Inhibitor Co-incubation: Pre-treat cells with 10 µM ZnPP for 30 minutes prior to PG/Eckol administration.

  • Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES) to isolate the cytosolic fraction, followed by a hypertonic extraction buffer (20 mM HEPES, 400 mM NaCl) for the nuclear fraction. Rationale: Strict separation is required to accurately quantify the ratio of nuclear Nrf2 (active) vs. cytosolic Nrf2 (inactive).

  • Western Blotting: Probe nuclear fractions for Nrf2 (using Lamin B as a nuclear loading control) and cytosolic fractions for HO-1 (using β-actin as a cytosolic loading control).

Conclusion

Phloroglucinol and its oligomeric metabolites represent a superior class of natural anti-stress compounds compared to traditional synthetic antioxidants. By moving beyond simple radical scavenging to actively upregulate cellular defense mechanisms like the Nrf2/HO-1 and AMPK/FoxO3a pathways, compounds like eckol and dieckol offer robust cytoprotection. Utilizing the standardized, self-validating protocols outlined above ensures that researchers can accurately benchmark these marine metabolites in their drug discovery pipelines.

References

  • Phloroglucinol Attenuates Free Radical-induced Oxidative Stress Source: nih.gov URL:[Link]

  • Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 Source: nih.gov URL:[Link]

  • Characterizing Eckol as a Therapeutic Aid: A Systematic Review Source: mdpi.com URL:[Link]

  • Anti-Stress Activity of Phloroglucinol: A Transient Metabolite of Some Plant Polyphenolics Source: scialert.net URL:[Link]

  • Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods Source: nih.gov URL:[Link]

  • Protective Effect of Phloroglucinol on Oxidative Stress-Induced DNA Damage and Apoptosis through Activation of the Nrf2/HO-1 Signaling Pathway Source: semanticscholar.org URL:[Link]

Sources

"inhibitory effects of jamunone analogues on breast cancer cells"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing oncology drug screening and assay development, I frequently evaluate novel small-molecule inhibitors to determine their translational viability. Triple-negative breast cancer (TNBC) remains one of the most challenging oncological paradigms due to the absence of estrogen, progesterone, and HER2 receptors, rendering standard endocrine therapies ineffective.

Recently, natural jamunone analogues and their synthetic derivatives have emerged as highly potent anti-TNBC agents. Specifically, Jamunone M (JM) has demonstrated exceptional efficacy by targeting protein-tyrosine phosphatase 1B (PTP1B). This guide provides an objective, data-driven comparison of Jamunone M against the standard-of-care chemotherapeutic, Doxorubicin (DOX), detailing the mechanistic rationale, comparative performance, and the self-validating protocols required to reproduce these findings.

Mechanistic Paradigm: PTP1B and the PI3K/Akt Axis

Traditionally, PTP1B was viewed primarily as a negative regulator of insulin signaling. However, in the context of breast cancer, its overexpression is intrinsically linked to tumor progression and metabolic adaptation.

Jamunone M uniquely suppresses PTP1B expression, which subsequently downregulates the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway ([1]). By inhibiting this critical survival cascade, JM induces mitochondria-mediated apoptosis and forces a severe G0/G1 phase cell cycle arrest, preventing the cancer cells from entering the DNA synthesis phase.

Mechanism JM Jamunone M (JM) PTP1B PTP1B Expression JM->PTP1B Suppresses PI3K PI3K/Akt Pathway PTP1B->PI3K Downregulates Arrest G0/G1 Phase Arrest PI3K->Arrest Induces Apoptosis Mitochondrial Apoptosis PI3K->Apoptosis Triggers TNBC TNBC Cell Death Arrest->TNBC Apoptosis->TNBC

Mechanism of Jamunone M inducing TNBC cell death via PTP1B/PI3K/Akt pathway suppression.

Comparative Efficacy: Jamunone M vs. Doxorubicin

When benchmarking a novel analogue like JM against established chemotherapeutics, the Selectivity Index (SI) —the ratio of toxicity in normal cells (e.g., HUVEC) versus cancer cells—is paramount. A higher SI indicates a wider therapeutic window and lower off-target toxicity. Experimental data confirms that JM's SI is approximately 2 to 7 times higher than that of DOX ([1]).

ParameterJamunone M (JM)Doxorubicin (DOX)Scientific Implication
Primary Target PTP1B / PI3K/Akt AxisDNA Intercalation / Topo IIJM offers targeted phosphatase modulation vs. DOX's broad cytotoxicity.
Selectivity Index (SI) 5.35 - 6.78 (High)~1.0 - 2.0 (Low)JM is highly selective for TNBC over normal cells, widening the therapeutic window.
Cell Cycle Arrest G0/G1 Phase (62.4%)G2/M Phase / Non-specificJM halts progression before DNA replication, preventing malignant proliferation.
In Vivo Toxicity No apparent toxicityHigh (Cardiotoxicity)JM presents a safer long-term translational profile in xenograft models.

Structure-Activity Relationship (SAR) Drivers

Understanding the causality behind the molecule's efficacy is crucial for future drug design. The structural modifications of jamunone analogues directly dictate their biological behavior:

  • Aliphatic Side Chain & Phenolic Hydroxyl: The length of the aliphatic side chain and the presence of a free phenolic hydroxyl group on the jamunone scaffold are vital for anti-breast cancer activity. Mechanistically, these elements likely anchor the molecule within the PTP1B binding pocket via critical hydrogen bonding and hydrophobic interactions.

  • Methyl Group on Chromanone: The positioning of the methyl group directly affects the selectivity between MDA-MB-231 (TNBC) and MCF-7 (ER+) cells. This is attributed to subtle differences in spatial geometry and lipophilicity, which influence the molecule's uptake rates across the differing lipid membrane compositions of these specific cell lines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation steps. These protocols form a self-validating system to accurately evaluate jamunone analogues.

Workflow Prep Cell Culture (Log-Phase) Treat Compound Treatment (JM vs DOX) Prep->Treat Assay MTT & Flow Cytometry Treat->Assay Validate Data Validation (SI & Cell Cycle) Assay->Validate

Standardized workflow for evaluating the inhibitory effects of Jamunone analogues.

Protocol 1: Cell Viability & Selectivity Index Determination (MTT Assay)

Objective: Quantify the IC50 and calculate the SI for JM versus DOX. Causality & Validation: We utilize the MTT assay because metabolically active cells cleave the tetrazolium salt into purple formazan, providing a direct correlate to cell viability. Including a vehicle control (DMSO <0.1%) ensures baseline viability isn't compromised by the solvent.

  • Seeding: Seed MDA-MB-231 (TNBC), MCF-7 (ER+), and HUVEC (normal control) cells at 5×103 cells/well in 96-well plates. Incubate for 24 h to allow adherence.

    • Validation Step: Observe under a phase-contrast microscope to ensure cells are in the exponential (log) growth phase prior to treatment.

  • Treatment: Treat cells with a serial dilution of JM (e.g., 1-100 µM) and DOX for 48 h.

  • Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 h at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the intracellular formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression. The SI is validated by calculating IC50​(HUVEC)/IC50​(CancerCell) .

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: Determine the exact phase of cell cycle arrest induced by JM. Causality & Validation: Propidium Iodide (PI) binds stoichiometrically to nucleic acids. By measuring fluorescence intensity, we can accurately quantify the DNA content per cell (2n for G0/G1, 4n for G2/M). RNase A must be added to prevent false positives from PI binding to double-stranded RNA.

  • Preparation: Treat MDA-MB-231 cells with the established IC50 of JM for 24 h.

  • Harvesting: Trypsinize and wash cells with cold PBS. Fix in 70% ice-cold ethanol overnight at 4°C.

    • Validation Step: Cold fixation is critical as it prevents cell clumping and preserves DNA integrity, ensuring sharp, readable peaks on the flow cytometer.

  • Staining: Resuspend the cell pellet in 500 µL PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.2% Triton X-100 (to permeabilize the membrane). Incubate in the dark for 30 min at room temperature.

  • Acquisition: Analyze using a flow cytometer. A successful assay is validated when the control group shows a standard distribution (e.g., ~45% G0/G1), while the JM-treated group demonstrates a significant accumulation in the G0/G1 phase (e.g., >62%), confirming the cytostatic mechanism.

References

  • Hu, C., Li, G., Mu, Y., Wu, W., Cao, B., Wang, Z., Yu, H., Guan, P., Han, L., Li, L., & Huang, X. (2021). "Discovery of Anti-TNBC Agents Targeting PTP1B: Total Synthesis, Structure-Activity Relationship, In Vitro and In Vivo Investigations of Jamunones." Journal of Medicinal Chemistry.[Link]

Sources

Validation of Methylhydroquinone (MHQ) as a Next-Generation Food Preservative: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the food and pharmaceutical industries shift toward more efficient and thermally stable antioxidants, the limitations of legacy preservatives like Butylated Hydroxytoluene (BHT) and tert-Butylhydroquinone (TBHQ) have become increasingly apparent. Under high-temperature processing, these highly sterically hindered phenols suffer from volatilization and thermal degradation.

This technical guide provides a rigorous, data-driven validation of Methylhydroquinone (MHQ) —also known as Toluhydroquinone (CAS 95-71-6)—as a highly potent alternative. By examining its structure-activity relationship (SAR), thermodynamic radical scavenging capacity, and biological safety profile, we establish a self-validating framework for integrating MHQ into complex lipid matrices [[1]]().

Mechanistic Profiling: The Structural Advantage of MHQ

The efficacy of any phenolic antioxidant is governed by its ability to donate a hydrogen atom to a lipid peroxyl radical ( ROO∙ ), thereby terminating the autoxidation chain reaction.

While TBHQ relies on a bulky tert-butyl group to stabilize the resulting phenoxyl radical, this extreme steric hindrance can impede its interaction with larger, more complex lipid radicals. MHQ replaces this bulky group with a single methyl substituent. This structural modification provides sufficient electron-donating properties via hyperconjugation to lower the O-H bond dissociation enthalpy, without the severe steric penalty that limits the reaction kinetics of BHT and TBHQ [[2]]().

Mechanism Lipid Lipid Peroxyl Radical (ROO•) Transition Phenoxyl Radical Intermediate (Resonance Stabilized) Lipid->Transition H+ Abstraction MHQ Methylhydroquinone (MHQ) (Electron/H+ Donor) MHQ->Transition H+ Donation StableLipid Stable Lipid Hydroperoxide (ROOH) Transition->StableLipid Termination Toluquinone Toluquinone (Stable Byproduct) Transition->Toluquinone Oxidation

Caption: Radical scavenging mechanism of MHQ neutralizing lipid peroxyl radicals.

Comparative Efficacy Data

To objectively benchmark MHQ against industry standards, we must evaluate both its intrinsic thermodynamic capacity to neutralize radicals and its kinetic performance under thermal stress. Studies indicate that hydroquinone derivatives achieve radical-scavenging efficiencies of 93% to 97%, performing on par with natural α -tocopherol (Vitamin E) 3.

Table 1: Physicochemical and Antioxidant Performance Matrix
ParameterMethylhydroquinone (MHQ)tert-Butylhydroquinone (TBHQ)Butylated Hydroxytoluene (BHT)
Molecular Weight 124.14 g/mol 166.22 g/mol 220.35 g/mol
Steric Hindrance Low (Methyl group)High (tert-Butyl group)Very High (Two tert-Butyls)
DPPH Scavenging Capacity 93% - 97%~95%~70%
Thermal Stability (>140°C) Moderate-HighLow (Prone to volatilization)Low
Primary Application Fats, oils, cosmetics, polymersUnsaturated vegetable oilsAnimal fats, packaging

Note: At temperatures exceeding 140°C (typical of deep-frying), low molecular weight antioxidants like TBHQ rapidly lose effectiveness due to steam distillation. MHQ and its tetraphenolic derivatives demonstrate superior retention and induction times under these extreme conditions .

Experimental Validation Protocols

To establish a self-validating system, a dual-assay approach is mandatory. Thermodynamic radical scavenging (DPPH) must be coupled with kinetic thermal stability (Rancimat) to accurately reflect real-world food processing environments.

Workflow Start Sample Prep: MHQ vs TBHQ DPPH DPPH Scavenging Assay (Thermodynamic) Start->DPPH Rancimat Rancimat Test (Kinetic/Thermal) Start->Rancimat Kinetics Reaction Kinetics (IC50 Data) DPPH->Kinetics Induction Induction Time (Thermal Stability) Rancimat->Induction Data Comparative Efficacy Profiling Kinetics->Data Induction->Data

Caption: Self-validating experimental workflow benchmarking MHQ against standard antioxidants.

Protocol 1: DPPH Radical Scavenging Assay (Thermodynamic Evaluation)

This protocol isolates the intrinsic hydrogen-donating ability of the preservative, independent of lipid matrix effects.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Causality: Ethanol is selected over methanol to better solubilize lipid-soluble hydroquinones while maintaining the stability of the DPPH radical.

  • Sample Dilution: Prepare serial dilutions of MHQ, TBHQ, and BHT (ranging from 10 µM to 250 µM).

  • Reaction Initiation: Add 1 mL of the antioxidant solution to 2 mL of the DPPH solution. Vortex immediately. Causality: Rapid mixing is critical because the initial hydrogen atom transfer (HAT) kinetics of unhindered hydroquinones like MHQ are extremely fast.

  • Incubation: Incubate in complete darkness for 30 minutes at room temperature. Causality: Darkness prevents the photo-degradation of the DPPH radical, ensuring signal decay is solely driven by the antioxidant.

  • Spectrophotometric Analysis: Measure absorbance at 517 nm to calculate the IC50​ .

Protocol 2: Rancimat Accelerated Oxidation Test (Kinetic & Thermal Evaluation)

Because DPPH cannot simulate the high-heat environments of baking or frying, the Rancimat test is utilized to measure the induction time of volatile organic acids produced during lipid breakdown .

  • Matrix Preparation: Weigh 3.0 g of purified lard oil into the Rancimat reaction vessels. Causality: Lard oil is chosen as a standard lipid matrix because its lack of endogenous antioxidants provides a clean baseline for synthetic preservative evaluation.

  • Antioxidant Doping: Spike the lipid matrix with 0.02% (w/w) of MHQ, TBHQ, or BHT.

  • Thermal Stressing: Heat the reaction vessels to 140°C under a continuous purified air flow of 20 L/h. Causality: 140°C simulates deep-frying conditions, exposing the vulnerability of low-molecular-weight antioxidants to volatilization.

  • Conductivity Monitoring: Route the effluent air into measuring vessels containing deionized water with conductivity electrodes.

  • Induction Time (IT) Determination: Record the time until a sharp inflection in conductivity occurs. Causality: The inflection point represents the catastrophic failure of the antioxidant defense, leading to the rapid generation of formic acid from lipid hydroperoxide cleavage.

Toxicology and Biological Impact (Safety Validation)

A critical aspect of validating any food preservative is understanding its biological interaction post-ingestion. Beyond merely preventing food spoilage, MHQ demonstrates a fascinating pharmacological profile.

Research indicates that simple para-hydroquinones like MHQ act as electrophilic compounds capable of binding to specific cysteine residues on proteins. Specifically, the oxidative conversion of MHQ to toluquinone allows it to S-alkylate the Keap1 sensor protein. This binding event triggers the dissociation and nuclear translocation of Nrf2, which subsequently binds to the Antioxidant Response Element (ARE), upregulating endogenous Phase II detoxifying enzymes and increasing reduced glutathione levels 4. This suggests that MHQ not only protects the food matrix but may actively prime cellular antioxidant defenses upon consumption.

G MHQ Methylhydroquinone (MHQ) Oxidation Oxidation to Toluquinone MHQ->Oxidation ROS Keap1 S-alkylation of Keap1 Oxidation->Keap1 Electrophilic Attack Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 Dissociation ARE Binding to ARE Nrf2->ARE Translocation Phase2 Phase II Enzyme Transcription ARE->Phase2 Gene Expression

Caption: Keap1/Nrf2 pathway activation by MHQ highlighting cellular antioxidant defense mechanisms.

Conclusion

Methylhydroquinone (MHQ) represents a highly viable, structurally optimized alternative to traditional preservatives like TBHQ and BHT. By reducing steric hindrance while maintaining electronic stabilization, MHQ achieves exceptional radical scavenging kinetics. Furthermore, its robust performance in high-temperature processing environments and its potential to activate the neuroprotective Keap1/Nrf2 biological pathway make it a compelling candidate for next-generation food preservation and pharmaceutical formulations.

References
  • Buy Methylhydroquinone | 95-71-6. smolecule.com.
  • Antioxidant Activity of N
  • Simple Ortho- And Para-Hydroquinones as Compounds Neuroprotective Against Oxidative Stress in a Manner Associated With Specific Transcriptional Activ
  • Identification of Antioxidant Methyl Derivatives of Ortho-Carbonyl Hydroquinones That Reduce Caco-2 Cell Energetic Metabolism and Alpha-Glucosidase Activity. mdpi.com.
  • Synthesis and antioxidant activity of two novel tetraphenolic compounds derived from toluhydroquinone and tertiary butylhydroquinone. csic.es.

Sources

"comparative analysis of phloroglucinol derivatives in pharmaceutical applications"

Author: BenchChem Technical Support Team. Date: March 2026

Phloroglucinol (1,3,5-trihydroxybenzene) is a foundational phenolic compound that has evolved from a traditional, non-specific antispasmodic agent into a highly versatile scaffold for advanced drug discovery. While its simple monomeric form remains a clinical staple for managing gastrointestinal and urogenital spasms, structural modifications—specifically the synthesis of acylphloroglucinols and the isolation of polycyclic polyprenylated acylphloroglucinols (PPAPs)—have radically expanded its pharmacological profile[1].

As application scientists, our objective is not merely to observe phenotypic changes, but to rigorously map the causality between molecular structure and physiological response. This guide provides an in-depth comparative analysis of phloroglucinol and its complex derivatives against standard alternatives, detailing their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required to quantify their performance.

Mechanistic Divergence: From Spasmolysis to Target-Specific Inhibition

The pharmacological utility of phloroglucinol compounds is strictly dictated by their structural complexity and substitution patterns.

Simple Phloroglucinols: The primary mechanism of action for monomeric phloroglucinol involves the non-specific 2 and the direct blockade of voltage-dependent calcium channels (VDCCs)[2]. By inhibiting PDE, the compound prevents the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP). The resulting elevation in these crucial secondary messengers reduces intracellular calcium influx, thereby inducing smooth muscle relaxation[2].

Acylphloroglucinols & PPAPs: The addition of acyl and prenyl groups fundamentally shifts the molecule's target affinity. For instance, synthetic diacylphloroglucinols demonstrate potent anti-inflammatory properties by directly3 and the nuclear factor kappa B (NF-κB) signaling pathway[3]. Furthermore, complex natural PPAPs, such as hyperforin, modulate neurotransmitter reuptake and exhibit significant antibacterial and antineoplastic activities by suppressing STAT3 signaling[1].

Pathway Phloro Phloroglucinol & Derivatives PDE Phosphodiesterase (PDE) Inhibition Phloro->PDE Inhibits VDCC Voltage-Dependent Ca2+ Channels Phloro->VDCC Blocks cAMP Elevated cAMP/cGMP PDE->cAMP Prevents breakdown Ca Decreased Intracellular Ca2+ VDCC->Ca Reduces influx cAMP->Ca Modulates Relax Smooth Muscle Relaxation (Antispasmodic Effect) Ca->Relax Induces

Fig 1: Pharmacological signaling pathway of simple phloroglucinols in smooth muscle relaxation.

Comparative Efficacy and Pharmacodynamics

To objectively evaluate the experimental utility of phloroglucinol derivatives, they must be benchmarked against established targeted therapeutics. For example, Drotaverine is a highly selective PDE4 inhibitor widely used for renal colic, offering a targeted alternative to the broad-spectrum action of simple phloroglucinol[4].

CompoundStructural ClassPrimary TargetPharmacological ApplicationQuantitative Efficacy / IC50
Phloroglucinol Monomeric PhenolPDE / VDCC / SKCaAntispasmodic (IBS, Renal Colic)EC50 ~ 10−5 to 10−4 M (Smooth Muscle)
Drotaverine IsoquinolinePDE4 (Selective)Antispasmodic (Renal Colic)79% clinical pain relief vs 46% placebo
Compound 2 DiacylphloroglucinoliNOS / NF-κBAnti-inflammatoryiNOS IC50: 19.0 µM; NF-κB IC50: 34.0 µM
Hyperforin PPAPNeurotransmitter ReuptakeAntidepressant / AntibacterialIC50 ~ 1 µg/mL (Antibacterial range)

Self-Validating Experimental Protocols

A robust experimental design must establish direct causality between drug application and physiological response. The following methodologies incorporate specific antagonists and viability controls to create self-validating systems.

Protocol 1: Ex Vivo Gastric Smooth Muscle Bath Culture (Spasmolytic Assay)

This protocol quantifies the relaxant effect of phloroglucinol on smooth muscle tissue and isolates the specific ion channel pathways involved[5].

  • Tissue Isolation & Equilibration: Isolate human or murine gastric smooth muscle strips and suspend them in an organ bath containing oxygenated Krebs-Ringer buffer at 37°C.

    • Causality: The oxygenated buffer mimics physiological conditions, maintaining tissue viability and stabilizing the baseline resting tone.

  • Contraction Induction: Administer Carbachol ( 10−6 mol/L) to the organ bath.

    • Causality: Carbachol is a stable cholinergic agonist that induces a sustained, measurable contraction via muscarinic receptors. This establishes a high-tension baseline necessary to accurately observe and quantify relaxant effects.

  • Cumulative Drug Administration: Add phloroglucinol cumulatively ( 10−6 to 10−3 mol/L) and record the Area Under the Curve (AUC) of the contraction tracings to calculate the EC50.

  • Mechanistic Validation (Self-Validation Step): In a parallel setup, pre-incubate the tissue with specific channel blockers (e.g., Apamin for SKCa channels, Glibenclamide for KATP channels) before applying phloroglucinol.

    • Causality: If 5, it definitively proves that phloroglucinol exerts its effect partially through the targeted activation of SKCa channels, ruling out non-specific tissue degradation[5].

Workflow Tissue Isolate Gastric Smooth Muscle Bath Suspend in Organ Bath Tissue->Bath Induce Induce Contraction (Carbachol) Bath->Induce Treat Cumulative Addition of Phloroglucinol Induce->Treat Measure Record AUC & Calculate IC50 Treat->Measure

Fig 2: Ex vivo experimental workflow for assessing smooth muscle contractility and drug efficacy.

Protocol 2: In Vitro iNOS/NF-κB Inhibition Assay (Anti-inflammatory Profiling)

This protocol is utilized to evaluate the enhanced efficacy of synthetic acylphloroglucinol derivatives (e.g., Compound 2)[3].

  • Cell Culture & Induction: Culture RAW 264.7 murine macrophage cells and stimulate them with Lipopolysaccharide (LPS, 1 µg/mL).

    • Causality: LPS binds to TLR4 receptors on macrophages, robustly activating the NF-κB pathway and upregulating iNOS expression to simulate a severe inflammatory state.

  • Derivative Treatment: Co-incubate the stimulated cells with varying concentrations of the target acylphloroglucinol derivative (e.g., 5 to 50 µM).

  • Nitric Oxide Quantification (Griess Assay): Measure nitrite accumulation in the culture medium using the Griess reagent.

    • Causality: Nitrite is a stable downstream breakdown product of Nitric Oxide (NO). Quantifying nitrite provides a direct, high-throughput colorimetric proxy for iNOS enzymatic activity.

  • Validation (Viability Control): Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in parallel.

    • Causality: This critical control ensures that the observed reduction in NO is due to true pharmacological inhibition of the iNOS/NF-κB pathway, rather than a false positive caused by non-specific cellular toxicity or apoptosis[3].

Conclusion

The transition from simple phloroglucinol to complex acylphloroglucinols and PPAPs represents a significant leap in pharmaceutical potential. While monomeric phloroglucinol remains a highly effective, multi-target spasmolytic via PDE and VDCC modulation, its derivatives offer precision targeting for inflammatory and neoplastic pathways. By employing rigorous, self-validating experimental designs—such as parallel viability controls and specific ion channel antagonists—researchers can accurately isolate the structure-activity relationships that drive these next-generation therapeutics.

References

  • What is the mechanism of Phloroglucin? - Patsnap Synapse Source: patsnap.com URL:2

  • New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol - MDPI Source: mdpi.com URL:5

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - MDPI Source: mdpi.com URL:3

  • Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action - PubMed Source: nih.gov URL:1

  • The effect of drotaverine hydrochloride in acute colicky pain caused by renal and ureteric stones - ResearchGate Source: researchgate.net URL:4

Sources

Safety Operating Guide

Hazard Assessment and Causality-Driven PPE Selection

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of Methylbenzenetriol

Introduction & Chemical Profile Methylbenzenetriol (also known as 2-methylbenzene-1,3,5-triol or 2-methylphloroglucinol, CAS 88-03-9) is a critical phenolic building block utilized extensively in pharmaceutical drug development, particularly in the synthesis of novel antifungal agents and complex sorbicillinoid natural products . However, its trihydroxytoluene structural framework introduces specific environmental and occupational hazards. As a substituted phenol, it poses acute irritation risks to dermal and mucosal tissues and exhibits significant toxicity to aquatic ecosystems .

As a Senior Application Scientist, I have designed this guide to provide researchers with a causality-driven, self-validating protocol for the safe operational handling, spill mitigation, and final disposal of methylbenzenetriol.

Before initiating any workflow involving methylbenzenetriol, personnel must understand the mechanistic reasoning behind the required Personal Protective Equipment (PPE). Phenolic compounds are highly lipophilic and can rapidly penetrate certain polymeric barriers.

  • Hand Protection: Standard latex gloves are strictly prohibited. Latex provides insufficient chemical resistance against phenols, allowing rapid permeation that can lead to systemic toxicity and severe skin burns.

    • Requirement: Use heavy-duty nitrile or neoprene gloves .

    • Self-Validation Step: Perform a visual and air-inflation check of gloves prior to handling; replace immediately if any discoloration or micro-tears are observed.

  • Eye/Face Protection: Safety goggles or a full-face shield are mandatory. Phenolic dusts and solutions cause severe ocular irritation.

  • Respiratory Protection: When handling dry powders outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of aerosolized dust .

Step-by-Step Disposal Methodologies

Proper disposal of methylbenzenetriol prevents environmental contamination and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines. While not specifically listed as a P- or U-listed waste by name, its toxic characteristics mandate disposal as a hazardous organic waste .

Workflow A: Disposal of Solid Waste and Contaminated Consumables

  • Segregation: Collect all solid methylbenzenetriol waste (including empty vials, contaminated weighing paper, and used spatulas) in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Solid Waste - Toxic/Irritant (Contains Methylbenzenetriol)".

  • Containment: Store the container in a designated secondary containment tray away from strong oxidizers and heat sources.

  • Final Destruction: Route the solid waste stream for High-Temperature Incineration via an EPA-approved waste management contractor.

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal degradation of the aromatic ring, preventing phenolic leaching into groundwater.

Workflow B: Disposal of Aqueous and Organic Liquid Waste

  • Solvent Compatibility Check: Determine if the methylbenzenetriol is dissolved in a halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, water) solvent.

  • Routing:

    • Non-Halogenated Stream: Pour into the designated non-halogenated organic waste carboy.

    • Halogenated Stream: Pour into the halogenated waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the incineration process due to the potential formation of dioxins during thermal destruction .

  • Validation: Ensure the waste carboy is kept closed with a vented cap to prevent pressure buildup from vapor expansion. Never pour methylbenzenetriol solutions down the sink, as municipal wastewater treatment plants cannot adequately filter high concentrations of aquatic-toxic phenols.

Workflow C: Emergency Spill Decontamination Protocol

  • Isolation: Evacuate the immediate area. If the spill is a dry powder, turn off local fans to prevent aerosolization.

  • Neutralization/Absorption:

    • For Powders:Do not use water spray , as it is ineffective and will dissolve the compound, spreading the contamination [[1]]([Link]). Gently cover the powder with damp sand or a commercial chemical absorbent pad to suppress dust.

    • For Liquids: Apply an inert absorbent (e.g., vermiculite or a universal spill kit binder) starting from the perimeter and working inward.

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a dilute alkaline detergent solution (phenols are more soluble in basic conditions), followed by a pure water rinse. Collect all rinse water as hazardous aqueous waste.

Quantitative Data and Waste Classification

To facilitate rapid decision-making during waste profiling, the following table summarizes the critical physicochemical and regulatory data for methylbenzenetriol .

Property / ClassificationValue / DesignationOperational Implication
CAS Number 88-03-9Use for precise SDS retrieval and waste manifesting.
Molecular Formula C 7​ H 8​ O 3​ Aromatic, non-halogenated organic compound.
Molecular Weight 140.14 g/mol High solid density; dust settles but can aerosolize if disturbed.
EPA RCRA Status Unlisted Characteristic WasteMust be evaluated for toxicity characteristic; typically managed as generic hazardous waste.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityMandates strict zero-drain-disposal policy.
Extinguishing Media Dry Chemical, CO 2​ , FoamDo not use water spray, as it may be ineffective and spread the chemical.

Systems-Level Waste Segregation Workflow

The following diagram illustrates the logical decision-making process for routing methylbenzenetriol waste. This self-validating workflow ensures that all physical states of the chemical are directed to the appropriate, compliant destruction pathway.

G Start Methylbenzenetriol Waste Generated CheckState Physical State of Waste? Start->CheckState Solid Solid Powder / Contaminated PPE CheckState->Solid Liquid Liquid Solution CheckState->Liquid Incinerate High-Temperature Incineration (EPA/RCRA Compliant) Solid->Incinerate CheckSolvent Halogenated Solvent Used? Liquid->CheckSolvent Halo Halogenated Waste Stream (e.g., DCM mixed) CheckSolvent->Halo Yes NonHalo Non-Halogenated Waste Stream (e.g., Ethanol, Aqueous) CheckSolvent->NonHalo No Halo->Incinerate NonHalo->Incinerate Drain DO NOT DRAIN (Aquatic Toxicity Risk) NonHalo->Drain Strictly Prohibited

Decision matrix for the segregation and compliant disposal of methylbenzenetriol waste streams.

References

  • HazComFast. (n.d.). 2-Methylphloroglucinol (CAS 88-03-9) Safety Information & PPE Requirements. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings and RCRA Regulations (40 CFR Part 261). Retrieved from [Link]

  • ResearchGate / Molecules. (2018). Antifungal Agents: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. Retrieved from[Link]

  • Technical University of Munich (TUM). (2019). Chemo-Enzymatic Total Synthesis of Sorbicillinoid Natural Products. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzenetriol, methyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety and integrity of laboratory operations is paramount. Benzenetriol, methyl- (commonly encountered as isomers like 2-methylbenzene-1,3,5-triol or 5-methylbenzene-1,2,3-triol) is a phenolic compound frequently utilized in the synthesis of active pharmaceutical ingredients (APIs),[1]. While highly valuable in drug development, its phenolic nature presents [2].

This guide provides a field-proven, self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of methylbenzenetriol.

Hazard Assessment & Mechanistic Causality

Before selecting PPE, we must understand the causality of the chemical's hazards. Methylbenzenetriol derivatives are solid powders at room temperature. The primary risks arise from airborne dust generation and the compound's [3].

Upon contact with the moisture in human eyes or respiratory tracts, the triol functional groups can cause [2]. Furthermore, phenolic compounds are known skin sensitizers (H317); repeated dermal exposure can lead to [4]. Therefore, our PPE strategy must create an absolute barrier against both particulate inhalation and direct mucosal/dermal contact.

Table 1: Physicochemical and Hazard Profile of Common Methylbenzenetriol Isomers

Property / Hazard2-Methylbenzene-1,3,5-triol[4]5-Methylbenzene-1,2,3-triol[3]
CAS Number 88-03-9609-25-6
Molecular Weight 140.14 g/mol 140.14 g/mol
Physical State Solid (Powder)Solid (Powder)
Primary GHS Hazards H315, H317, H318, H335H315, H319
Storage Requirements Cool, well-ventilated, inert atmosphereRoom temperature, dry environment

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to during [4].

Table 2: Mandatory PPE Specifications and Mechanistic Justifications

Protection TypeEquipment SpecificationMechanistic Justification
Eye/Face Snug-fitting safety goggles or full face shieldPrevents fine particulate dust from causing severe eye damage (H318) or irritation (H319) upon [3].
Hand Nitrile or Neoprene gloves (≥0.11 mm thickness)Phenolic compounds can permeate thin latex. Nitrile provides a robust, non-porous barrier against [4].
Body Flame-resistant lab coat, closed-toe shoesPrevents dermal exposure and sensitization (H317) from airborne [2].
Respiratory N95 particulate respirator or half-mask with P100 filtersRequired outside of a fume hood to prevent inhalation of irritating dust particles (H335) [4].

Standard Operating Procedure (SOP): Handling to Disposal

A self-validating protocol ensures that every step inherently verifies the safety of the next. For example, environmental control must be validated before PPE is donned, which in turn must be validated before the chemical container is breached. Follow this step-by-step methodology:

Step 1: Pre-Operation Setup & Environmental Control

  • Verify that the local exhaust ventilation (fume hood) is operational with a face velocity of 80-100 fpm.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, acid chlorides).

  • Don all required PPE (Table 2) before [3].

Step 2: Weighing and Transfer

  • Utilize an analytical balance situated within a vented enclosure or fume hood to minimize dust dispersion.

  • Use an anti-static weighing boat and a stainless-steel spatula. Static electricity can cause fine powders to aerosolize.

  • Seal the source container immediately after transfer to prevent ambient moisture absorption.

Step 3: Experimental Application

  • Introduce the compound into the reaction vessel slowly to prevent exothermic spikes, especially if reacting with strong bases or oxidizing agents.

  • Maintain a closed-system architecture (e.g., using septa and inert gas lines) during the reaction to[5].

Step 4: Spill Management Protocol

  • If a spill occurs, DO NOT use water initially, as this can dissolve the powder and [4].

  • Use a dry cleanup method: carefully sweep the solid using a designated brush and dustpan, or use a HEPA-filtered vacuum designed for chemical dust.

  • Place the recovered material into a sealed, labeled hazardous waste container. Wash the spill area with soap and water only after [3].

Step 5: Waste Segregation and Disposal

  • Do not flush methylbenzenetriol down the sink. It poses risks to aquatic life and must be treated as hazardous waste.

  • Segregate waste into clearly labeled "Halogen-Free Organic Waste" or specific solid waste containers depending on the solvent system used.

  • Coordinate with your institutional Environmental Health and Safety (EHS) department for final incineration by a [6].

Visualization: Operational Workflow

The following diagram illustrates the logical progression of handling, spill management, and disposal.

Workflow A 1. Risk Assessment & Fume Hood Setup B 2. Don PPE (Nitrile, Goggles, Respirator) A->B C 3. Weighing & Transfer (Minimize Dust) B->C D Spill Detected? C->D E Spill Cleanup Protocol (Dry Sweep, No Water) D->E Yes F 4. Closed-System Reaction D->F No G 5. Waste Segregation (Organic/Aqueous) E->G F->G H 6. EPA-Compliant Disposal G->H

Workflow for the safe handling, spill management, and disposal of methylbenzenetriol.

References

  • Title: 2-Methylphloroglucinol | C7H8O3 | CID 66606 Source: PubChem URL: [Link]

  • Title: 2-Methylphloroglucinol (CAS 88-03-9) Safety Data Sheet Source: HazComFast URL: [Link]

  • Title: Antifungal Agents: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives Source: ResearchGate URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.